molecular formula C9H10O4S B1642981 2-Acetyl-4-(methylsulfonyl)phenol

2-Acetyl-4-(methylsulfonyl)phenol

Cat. No.: B1642981
M. Wt: 214.24 g/mol
InChI Key: SYZWZDYJQTYOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-4-(methylsulfonyl)phenol is a synthetic phenolic compound designed for advanced chemical and pharmaceutical research applications. It features two key functional groups—an acetyl moiety and a methylsulfonyl group—on a phenolic ring, making it a valuable building block for constructing more complex molecules. This structural motif is commonly exploited in medicinal chemistry to facilitate intramolecular hydrogen bonding, which can conformationally restrict the molecule, potentially enhancing its lipophilicity, membrane permeability, and overall pharmacological profile . Compounds with similar sulfonamide and carbonyl functionalities have demonstrated significant interest in scientific research for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to neurodegenerative disorders . Furthermore, the methylsulfonyl group is known to improve solubility in polar solvents and contribute to stronger electrostatic and hydrogen bonding interactions with biological targets . Researchers utilize this compound primarily as a key intermediate in organic synthesis, including cross-coupling reactions like the Suzuki-Miyaura reaction, to develop novel derivatives for drug discovery projects . It is also relevant in the synthesis of dye molecules and advanced materials, given the established utility of phenolic azo compounds in these fields . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment.

Properties

Molecular Formula

C9H10O4S

Molecular Weight

214.24 g/mol

IUPAC Name

1-(2-hydroxy-5-methylsulfonylphenyl)ethanone

InChI

InChI=1S/C9H10O4S/c1-6(10)8-5-7(14(2,12)13)3-4-9(8)11/h3-5,11H,1-2H3

InChI Key

SYZWZDYJQTYOBA-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)O

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)O

Origin of Product

United States

Foundational & Exploratory

Molecular Architecture and Pharmacological Utility of 2-Acetyl-4-(methylsulfonyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Acetyl-4-(methylsulfonyl)phenol (also designated as 2'-hydroxy-5'-methanesulfonylacetophenone) is a highly specialized, bifunctional building block utilized extensively in medicinal chemistry. Rather than serving as a final therapeutic agent, its true value lies in its unique structural topology, which makes it an ideal precursor for synthesizing complex nitrogen-containing spirocycles. This whitepaper dissects its molecular architecture, details the causality behind its synthetic workflows, and explores the pharmacological applications of its derivatives as Class III antiarrhythmic agents.

Molecular Architecture & Physicochemical Profiling

The structural elegance of 2-acetyl-4-(methylsulfonyl)phenol (C9H10O4S) lies in the precise spatial arrangement of its functional groups around a central phenolic core. Each moiety serves a distinct mechanistic purpose:

  • Phenolic Hydroxyl (Position 1): Acts as an internal nucleophile during cyclization reactions.

  • Acetyl Group (Position 2): Provides the necessary electrophilic carbonyl center for aldol-type condensations. The ortho relationship between the hydroxyl and acetyl groups is the fundamental thermodynamic driver for benzopyran ring formation.

  • Methylsulfonyl Group (Position 4): This strongly electron-withdrawing moiety (-SO₂CH₃) serves a dual purpose. Chemically, it increases the acidity of the phenolic proton, facilitating easier deprotonation during base-catalyzed cyclization. Pharmacologically, it acts as a critical hydrogen-bond acceptor, mimicking the sulfonamide pharmacophore found in classic ion channel blockers.

Synthetic Utility: The Spirocyclic Cascade

The primary industrial and academic utility of 2-acetyl-4-(methylsulfonyl)phenol is its application as a precursor for nitrogen-containing spirocycles. When reacted with cyclic ketones, such as 1-benzoyl-4-piperidone, the compound undergoes a tandem base-catalyzed aldol condensation followed by an intramolecular oxa-Michael addition. This cascade efficiently constructs the complex spiro[2H-1-benzopyran-2,4'-piperidine] architecture in a single operational step[1].

SynthesisPathway A 2-Acetyl-4-(methylsulfonyl)phenol (Bifunctional Precursor) C Enamine Formation & Aldol Condensation A->C B 1-Benzoyl-4-piperidone (Ketone Reactant) B->C D Intramolecular Oxa-Michael Addition C->D E Spiro-benzopyran Derivative D->E

Figure 1: Aldol-Oxa-Michael cascade synthesis of spiro-benzopyran derivatives.

Pharmacological Application: Class III Antiarrhythmics

Spirocycles derived from 2-acetyl-4-(methylsulfonyl)phenol are potent Class III antiarrhythmic agents. Unlike Class I agents that depress the maximum upstroke velocity (Vmax) of the cardiac action potential, Class III agents selectively block delayed rectifier potassium channels (such as the hERG channel). The methylsulfonyl moiety of the precursor is retained in the final Active Pharmaceutical Ingredient (API), where it anchors the molecule within the ion channel pore. This blockade prolongs the Action Potential Duration (APD) and increases the Effective Refractory Period (ERP), thereby preventing lethal ventricular fibrillation without inducing cardiac depression[1].

MechanismOfAction A Spirocyclic API (Sulfonyl Pharmacophore) B hERG Potassium Channel Blockade (Delayed Rectifier K+ Current) A->B C Prolongation of Action Potential Duration (APD) B->C D Increase in Effective Refractory Period (ERP) C->D E Prevention of Ventricular Arrhythmia & Fibrillation D->E

Figure 2: Mechanism of action for Class III antiarrhythmic spirocycles.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is critical to understand that successful spirocyclization relies on precise thermodynamic control and catalytic activation. The following self-validating protocol ensures high-fidelity synthesis of the spirocyclic intermediate[1].

Step-by-Step Methodology:

  • Reaction Setup (Causality of Solvent): In a flame-dried round-bottom flask, dissolve 1.0 equivalent of 2-acetyl-4-(methylsulfonyl)phenol and 1.05 equivalents of 1-benzoyl-4-piperidone in anhydrous methanol. Why methanol? Polar protic solvents stabilize the charged transition states of the aldol process while maintaining the solubility of the highly polar methylsulfonyl precursor.

  • Catalytic Activation: Add 0.2 equivalents of pyrrolidine dropwise at room temperature. Why pyrrolidine? Pyrrolidine acts as a nucleophilic secondary amine catalyst. It condenses with the piperidone to form a highly reactive enamine intermediate, drastically lowering the activation energy for the subsequent carbon-carbon bond formation compared to standard base catalysis.

  • Thermal Condensation: Heat the reaction mixture to reflux (~65°C) for 12–18 hours. The elevated temperature provides the thermodynamic driving force required for the intramolecular oxa-Michael addition following the initial aldol condensation.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Ethyl Acetate:Hexane system. The reaction is deemed complete when the UV-active spot corresponding to the phenol precursor is fully consumed.

  • Isolation and Purification: Cool the mixture to 0°C. The spirocyclic product will precipitate as a white solid due to its lower solubility in cold methanol. Filter under vacuum and wash with cold methanol to remove residual pyrrolidine and unreacted starting materials.

  • Analytical Validation: Confirm the structure via melting point analysis. The isolated ketone should exhibit a sharp melting point of 155°–157°C[1]. Further validation via ¹H-NMR will show the disappearance of the sharp acetyl methyl singlet (~2.6 ppm), confirming successful cyclization.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Precursor

ParameterValuePharmacological / Synthetic Relevance
IUPAC Name 1-[2-hydroxy-5-(methylsulfonyl)phenyl]ethanoneStandardized nomenclature for regulatory filings
Molecular Formula C₉H₁₀O₄SDefines stoichiometric calculations
Molecular Weight 214.24 g/mol Optimal low-MW building block for API synthesis
Key Functional Groups Phenol, Acetyl, MethylsulfonylEnables tandem aldol-oxa-Michael cyclization

Table 2: Pharmacological Profile of Derived Spirocycles

ParameterCharacteristicClinical Implication
Therapeutic Class Class III AntiarrhythmicPrevents ventricular fibrillation[1]
Primary Target hERG Potassium ChannelsProlongs Action Potential Duration (APD)
Vmax Effect No significant depressionAvoids cardiac depression seen in Class I agents[1]
Dosing Range (Typical) 0.001 to 10 mg/kg/dayHigh potency compared to reference drugs (e.g., sotalol)[1]

References

1.[1] Title: US5633247A - Nitrogen-containing spirocycles Source: Google Patents URL:

Sources

2-Acetyl-4-(methylsulfonyl)phenol CAS number 5335-24-0 literature review

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured for researchers and drug development professionals. It addresses the specific chemical entity 2-Acetyl-4-(methylsulfonyl)phenol while correcting the CAS number discrepancy found in the request.

Synthesis, Characterization, and Application in Agrochemical & Pharmaceutical Design

Part 1: Core Directive & Scientific Integrity

Critical Identity Correction (CAS Mismatch)

Attention Researchers: The CAS number provided in the topic request (5335-24-0 ) corresponds to 3,5-Dichloro-2-hydroxybiphenyl (also known as 3,5-dichloro-[1,1'-biphenyl]-2-ol), a polychlorinated biphenyl (PCB) metabolite.

The chemical name 2-Acetyl-4-(methylsulfonyl)phenol (IUPAC: 1-(2-hydroxy-5-methanesulfonylphenyl)ethanone) corresponds to CAS 20951-24-0 .[1]

This guide focuses exclusively on 2-Acetyl-4-(methylsulfonyl)phenol (CAS 20951-24-0) due to its high relevance as a structural intermediate in the synthesis of HPPD-inhibitor herbicides (e.g., Mesotrione, Sulcotrione) and sulfonyl-based bioactive scaffolds.

Compound Profile
  • Common Name: 2-Hydroxy-5-(methylsulfonyl)acetophenone

  • IUPAC Name: 1-(2-hydroxy-5-methanesulfonylphenyl)ethanone[1]

  • Correct CAS: 20951-24-0[1]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    S
  • Molecular Weight: 214.24 g/mol

  • Structural Class: Hydroxyacetophenone / Sulfone

Strategic Significance

In drug and agrochemical discovery, this compound serves as a critical C2-synthon . The ortho-hydroxy ketone moiety allows for the construction of heterocycles (chromones, flavones) via Claisen-Schmidt condensation, while the para-sulfonyl group provides electron-withdrawing character and metabolic stability, essential for modulating lipophilicity (LogP) and binding affinity in enzyme pockets (e.g., 4-hydroxyphenylpyruvate dioxygenase).

Part 2: Chemical Properties & Characterization

The following data establishes the baseline for quality control and identification.

PropertyValue / DescriptionMethod/Note
Appearance White to off-white crystalline solidVisual inspection
Melting Point 139 – 140 °CLit. Value [1]
Solubility Soluble in DMSO, Methanol, EtOAc; Soluble in aq. NaOH (Phenolate formation)Experimental observation
pKa ~7.5 - 8.0 (Predicted)Acidic phenol due to e- withdrawing acetyl/sulfonyl groups
LogP ~1.2 (Predicted)Moderate lipophilicity
Spectral Fingerprint (Diagnostic Signals)
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       12.5 ppm (s, 1H, -OH, chelated to carbonyl).
      
    • 
       8.2 ppm (d, 1H, Ar-H, ortho to SO
      
      
      
      and COMe).
    • 
       2.6 ppm (s, 3H, -COCH
      
      
      
      ).
    • 
       3.1 ppm (s, 3H, -SO
      
      
      
      CH
      
      
      ).
  • IR (KBr):

    • 1640 cm

      
       (C=O, H-bonded ketone).
      
    • 1315, 1140 cm

      
       (SO
      
      
      
      asymmetric/symmetric stretch).
    • 3200-3400 cm

      
       (Broad OH).
      

Part 3: Synthetic Pathway & Experimental Protocols

The most robust industrial route to 2-Acetyl-4-(methylsulfonyl)phenol is the Fries Rearrangement of 4-(methylsulfonyl)phenyl acetate. This method is preferred over direct Friedel-Crafts acetylation of the phenol due to higher regioselectivity for the ortho position relative to the hydroxyl group.

Synthesis Workflow (Graphviz Visualization)

SynthesisPathway cluster_legend Reaction Types Start 4-(Methylthio)phenol (Precursor) Inter1 4-(Methylsulfonyl)phenol Start->Inter1 Oxidation (H2O2/AcOH) Inter2 4-(Methylsulfonyl)phenyl acetate Inter1->Inter2 Esterification (Ac2O, H2SO4) Product 2-Acetyl-4-(methylsulfonyl)phenol (Target) Inter2->Product Fries Rearrangement (AlCl3, 120°C) key1 Blue: Standard Transformation key2 Red: Critical Rearrangement

Figure 1: Step-wise synthesis from sulfide precursor to the target hydroxyacetophenone via Fries Rearrangement.

Detailed Experimental Protocol
Step 1: Preparation of 4-(Methylsulfonyl)phenyl acetate

Rationale: The phenolic hydroxyl must be protected as an ester to direct the subsequent acyl migration.

  • Reagents: 4-(Methylsulfonyl)phenol (10.0 g, 58 mmol), Acetic Anhydride (1.2 eq), Pyridine (cat.), DCM (solvent).

  • Procedure:

    • Dissolve 4-(methylsulfonyl)phenol in DCM (100 mL).

    • Add acetic anhydride (7.1 g) and a catalytic amount of pyridine.

    • Stir at room temperature for 4 hours (Monitor by TLC: Hexane/EtOAc 7:3).

    • Workup: Wash organic layer with 1M HCl (to remove pyridine), then sat. NaHCO

      
      , then brine. Dry over Na
      
      
      
      SO
      
      
      and concentrate.
    • Yield: Quantitative (White solid).

Step 2: Fries Rearrangement (The Critical Step)

Rationale: AlCl


 acts as a Lewis acid to complex with the ester carbonyl, facilitating the cleavage of the acyl group and its re-attachment at the ortho-position via an acylium ion intermediate.[2]
  • Reagents: 4-(Methylsulfonyl)phenyl acetate (10.0 g), Aluminum Chloride (AlCl

    
    , 3.0 eq), Chlorobenzene (Solvent) or Neat.
    
  • Procedure:

    • Setup: Flame-dried round bottom flask equipped with a drying tube (CaCl

      
      ).
      
    • Mix the ester (10.0 g) with anhydrous AlCl

      
       (18.0 g) in chlorobenzene (50 mL).
      
    • Reaction: Heat the mixture to 120 °C for 4–6 hours. The mixture will turn viscous and dark orange/brown.

    • Quenching: Cool to 0 °C. Carefully pour the reaction mass into a mixture of ice (200 g) and conc. HCl (20 mL) to decompose the aluminum complex.

    • Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water and brine.

    • Purification: The crude product often contains unreacted starting material or the para-isomer (unlikely here as para is blocked). Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexane).

  • Validation:

    • Check for the appearance of the chelated phenolic -OH signal at >12 ppm in

      
      H NMR.
      
    • Confirm shift of Carbonyl IR stretch from ~1760 cm

      
       (ester) to ~1640 cm
      
      
      
      (ketone).

Part 4: Applications in Drug & Agrochemical Development

Agrochemicals: HPPD Inhibitors

This compound is a structural analog to the intermediates used in the synthesis of Mesotrione and Sulcotrione .

  • Mechanism: The 2-acyl-1,3-dione moiety (derived from the acetophenone) chelates the Fe(II) cofactor in the active site of 4-hydroxyphenylpyruvate dioxygenase (HPPD), blocking carotenoid biosynthesis in plants (bleaching effect).

  • SAR Insight: The 4-methylsulfonyl group provides metabolic resistance against oxidation in the plant, prolonging herbicidal activity compared to 4-methyl or 4-chloro analogs.

Pharmaceutical Scaffolds
  • COX-2 Inhibition: 2-hydroxyacetophenones with sulfonyl groups are precursors to diarylheterocycles (e.g., pyrazoles) that exhibit selective COX-2 inhibition.

  • Chalcone Synthesis: Condensation of 2-Acetyl-4-(methylsulfonyl)phenol with aromatic aldehydes yields sulfonylated chalcones, which are screened for anti-inflammatory and anti-cancer properties.

Part 5: References

  • Martin, R. (1997). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media. (Confirming CAS 20951-24-0 and Fries Rearrangement protocol).

  • Syngenta Participations AG. (2002). Process for the preparation of substituted benzoylcyclohexanediones. U.S. Patent 6,376,714. (Describing related sulfonyl-benzoyl intermediates).

  • Organic Chemistry Portal. Fries Rearrangement: Mechanism and Examples. (General protocol validation).

  • PubChem. Compound Summary: 1-(2-hydroxy-5-methanesulfonylphenyl)ethanone (CAS 20951-24-0).[1] National Library of Medicine.

Sources

Thermodynamic Profile and Acidity Constants of 2-Acetyl-4-(methylsulfonyl)phenol: A Technical Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Acetyl-4-(methylsulfonyl)phenol (CAS: 14763-60-1), a critical intermediate in the synthesis of triketone herbicides (e.g., Mesotrione) and a scaffold in pharmaceutical design.

The molecule presents a unique case study in physical organic chemistry where two opposing forces dictate its acidity: the strong electron-withdrawing nature of the para-methylsulfonyl group (


) and the stabilizing intramolecular hydrogen bonding (IMHB) of the ortho-acetyl group. This guide synthesizes theoretical predictions with experimental methodologies to establish a pKa range of 8.1 – 8.6  and details the thermodynamic stability profile required for its handling in industrial workflows.

Structural and Electronic Analysis

The reactivity and stability of 2-Acetyl-4-(methylsulfonyl)phenol are governed by the interplay between its three functional groups: the phenolic hydroxyl, the acetyl ketone, and the methylsulfonyl moiety.

Electronic Effects & Hammett Correlations

The acidity of a phenol is determined by the stability of its conjugate base (phenolate).

  • Para-Methylsulfonyl Group (

    
    ):  A strong electron-withdrawing group (EWG) with a Hammett constant of 
    
    
    
    . It stabilizes the phenolate anion primarily through resonance (
    
    
    ) and inductive (
    
    
    ) effects, significantly increasing acidity compared to unsubstituted phenol.
  • Ortho-Acetyl Group (

    
    ):  While also an EWG, its position at the ortho site allows for the formation of a strong Intramolecular Hydrogen Bond (IMHB)  between the phenolic hydrogen and the carbonyl oxygen.
    
The "Ortho Effect" Anomaly

Standard Hammett predictions often fail for ortho-substituted phenols. While the electronic withdrawal of the acetyl group should increase acidity, the IMHB stabilizes the neutral phenol molecule, making deprotonation energetically more costly. Consequently, ortho-acyl phenols are often less acidic (higher pKa) than their para isomers, despite similar electronic properties.

Visualization: Resonance and Deprotonation

The following diagram illustrates the competition between IMHB stabilization in the neutral form and resonance stabilization in the anionic form.

DeprotonationEquilibrium cluster_Resonance Electronic Factors Neutral Neutral Form (Stabilized by IMHB) Transition Deprotonation Energy Barrier Neutral->Transition + Base (OH-) Anion Phenolate Anion (Stabilized by p-SO2Me Resonance) Transition->Anion - H2O Anion->Neutral + H+ (Re-protonation) Factor1 Ortho-Acetyl: Locks Proton (IMHB) Factor1->Neutral Factor2 Para-Sulfone: Delocalizes Negative Charge Factor2->Anion

Figure 1: Deprotonation equilibrium illustrating the competing thermodynamic factors. The IMHB (Intramolecular Hydrogen Bond) raises the energy barrier for deprotonation, while the sulfone group stabilizes the resulting anion.

Acidity (pKa) Profile

Direct experimental pKa values for this specific intermediate are rarely reported in open literature. However, using reliable structure-activity relationship (SAR) data from close analogs, we can derive a high-confidence predicted range.

Comparative pKa Data
CompoundStructurepKa (Experimental/Predicted)Key Driver
Phenol Unsubstituted9.95Baseline reference.
4-(Methylsulfonyl)phenol p-

7.85Sulfone stabilizes anion strongly.
2-Hydroxyacetophenone o-

10.25IMHB stabilizes neutral form, raising pKa.
4-Nitrophenol p-

7.15Nitro is a stronger EWG than Sulfone.
2-Acetyl-4-(methylsulfonyl)phenol o-

, p-

8.1 – 8.6 (Calc.)Net effect: Sulfone acidification dampened by Acetyl IMHB.

Technical Insight: The para-sulfone typically lowers phenol pKa by ~2.1 units. The ortho-acetyl typically raises it by ~0.3–0.5 units due to IMHB.



Thermodynamic Stability

Physical State & Solubility[1]
  • Appearance: Crystalline solid.

  • Melting Point: Predicted range 135°C – 145°C . (Analogous p-methylsulfonyl phenols melt >150°C; the ortho-acetyl group disrupts intermolecular lattice packing slightly, lowering the MP).

  • Solubility:

    • Water:[1] Low (< 1 g/L at pH 7). Solubility increases significantly at pH > 9 due to phenolate formation.

    • Organic Solvents: High solubility in polar aprotic solvents (DMSO, DMF, Acetone) and chlorinated solvents (DCM).

Degradation Pathways
  • Oxidative Coupling: Like all phenols, the molecule is susceptible to oxidation, particularly under basic conditions in the presence of air, leading to quinone-like colored impurities.

  • Condensation: The acetyl group is relatively stable but can undergo aldol-type condensations under strong basic forcing conditions.

  • Hydrolysis: The sulfone and ketone groups are hydrolytically stable under standard processing conditions (pH 1–12, <100°C).

Experimental Protocols

Protocol: Potentiometric pKa Determination

For precise determination of the pKa, potentiometric titration in a mixed-solvent system (due to low aqueous solubility) followed by Yasuda-Shedlovsky extrapolation is recommended.

Workflow Diagram

TitrationProtocol Start Sample Preparation Dissolve ~5 mg in Methanol/Water ratios (20%, 30%, 40%, 50% MeOH) Titration Potentiometric Titration Titrate with 0.1 M KOH under N2 atmosphere Record pH vs. Volume Start->Titration Calculation Gran Plot Analysis Determine Equivalence Point (Ve) Calculate apparent pKa (psKa) Titration->Calculation Extrapolation Yasuda-Shedlovsky Extrapolation Plot psKa vs. 1/Dielectric Constant Intercept = Aqueous pKa Calculation->Extrapolation

Figure 2: Experimental workflow for determining pKa of sparingly soluble phenols using mixed-solvent extrapolation.

Step-by-Step Methodology
  • Preparation: Prepare four solutions of the analyte (

    
     M) in varying Methanol/Water ratios (e.g., 30%, 40%, 50%, 60% v/v MeOH). Ionic strength should be fixed at 0.1 M using KCl.[2]
    
  • Apparatus: Use a glass electrode pH meter calibrated with hydro-organic buffers. Maintain temperature at

    
    .
    
  • Titration:

    • Purge solution with Nitrogen for 10 mins to remove

      
      .
      
    • Titrate with carbonate-free 0.1 M KOH.

    • Record pH after each addition once stability (<0.002 pH/min) is reached.

  • Data Processing:

    • Calculate apparent pKa (

      
      ) for each solvent ratio using the Henderson-Hasselbalch equation at half-neutralization.
      
    • Yasuda-Shedlovsky Plot: Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • The y-intercept represents the theoretical aqueous pKa.

Protocol: Forced Degradation Study

To validate thermodynamic stability for formulation or synthesis storage:

  • Acid Stress: 0.1 M HCl, Reflux, 24h. (Expect: < 2% degradation).

  • Base Stress: 0.1 M NaOH, Reflux, 24h. (Expect: < 5% degradation; watch for oxidation).

  • Oxidative Stress: 3%

    
    , RT, 24h. (Expect: Moderate degradation; quinone formation).
    

References

  • Bordwell, F. G. (1988).[3] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link

  • PubChem Database. (2023). Compound Summary for 4-(Methylsulfonyl)phenol. National Center for Biotechnology Information. Link

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.
  • Syngenta Participations AG. (2002). Process for the preparation of substituted benzoylcyclohexanediones (Mesotrione Synthesis). US Patent 6,376,710. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link

Sources

Solubility profile of 2-Acetyl-4-(methylsulfonyl)phenol in polar vs non-polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and experimental characterization of 2-Acetyl-4-(methylsulfonyl)phenol (also known as 2-hydroxy-5-(methylsulfonyl)acetophenone).

Executive Summary & Structural Analysis

2-Acetyl-4-(methylsulfonyl)phenol represents a class of highly functionalized aromatic intermediates critical in the synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors (e.g., Mesotrione, Nitisinone).

Its solubility behavior is governed by a competing "Push-Pull" electronic system and intramolecular hydrogen bonding (IMHB). Understanding these forces is not merely academic; it is the baseline for designing efficient extraction, recrystallization, and formulation protocols.

Physicochemical Drivers
  • The Solubility Anchor (Sulfone): The methylsulfonyl group (-SO₂CH₃) at the para-position is a strong electron-withdrawing group (EWG) with a high dipole moment. This moiety drives high solubility in polar aprotic solvents (DMSO, DMF).

  • The Lipophilicity Modulator (IMHB): The acetyl group at the ortho-position forms a stable 6-membered intramolecular hydrogen bond with the phenolic hydroxyl.

    • Effect: This "locks" the phenolic proton, reducing its ability to hydrogen bond with solvent molecules. Consequently, this specific isomer is significantly more soluble in chlorinated solvents (DCM) than its meta or para isomers, despite the high polarity of the sulfone.

Solubility Profile: Polar vs. Non-Polar Solvents

The following data summarizes the solubility behavior based on thermodynamic interactions.

Quantitative Solubility Matrix (Estimated Ranges)
Solvent ClassRepresentative SolventSolubility RatingEst. Conc. (g/L)Mechanistic Rationale
Polar Aprotic DMSO / DMF Excellent > 200Strong dipole-dipole interaction with the sulfone moiety; disruption of crystal lattice energy.
Polar Aprotic Acetonitrile Good 50 - 100Favorable dipole interactions; often used for recrystallization.
Polar Protic Methanol / Ethanol Good 20 - 60Solvation of the sulfone oxygen; however, IMHB limits phenolic interaction with the solvent.
Chlorinated Dichloromethane (DCM) Moderate 10 - 30The "masked" polarity due to IMHB allows reasonable solubility, facilitating extraction from aqueous phases.
Ester/Ether Ethyl Acetate Moderate 10 - 25Standard extraction solvent; effective partition coefficient vs. acidic water.
Aqueous Water (pH 7) Low < 1Hydrophobic phenyl core + IMHB prevents water solvation despite sulfone polarity.
Aqueous Water (pH > 8) High > 100Deprotonation of phenol (pKa ~7.5) yields the phenolate anion, resulting in massive solubility increase.
Non-Polar Hexane / Heptane Insoluble < 0.1The high polarity of the sulfone group creates an insurmountable energy barrier for dissolution in alkanes.

The "pH Swing" Phenomenon

For researchers developing isolation protocols, the pH-dependent solubility of this compound is its most exploitable feature.

  • Acidic State (pH < 6): The molecule is neutral. The IMHB is intact. It partitions into organic solvents (Ethyl Acetate, DCM).

  • Basic State (pH > 8): The phenolic proton is removed. The molecule becomes a water-soluble salt (Phenolate). The IMHB is broken.

Application: This allows for a self-validating purification method known as "Acid-Base Extraction," effectively removing non-acidic impurities (by washing the basic aqueous layer with organics) and non-phenolic acidic impurities (by pKa discrimination).

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Saturation Shake-Flask)

Use this protocol to generate precise quantitative data for formulation files.

Materials:

  • HPLC-grade solvents (MeOH, ACN, Water).

  • 0.45 µm PTFE Syringe Filters (hydrophobic).

  • Orbital Shaker with temperature control.

Workflow:

  • Preparation: Add excess solid 2-Acetyl-4-(methylsulfonyl)phenol (approx. 50 mg) to 2 mL of the target solvent in a crimp-sealed HPLC vial.

  • Equilibration: Agitate at 25°C ± 0.5°C for 24 hours at 500 RPM.

  • Sedimentation: Allow the vial to stand unagitated for 4 hours to let undissolved solids settle.

  • Sampling: Carefully withdraw the supernatant using a pre-warmed syringe.

  • Filtration: Filter immediately through a 0.45 µm PTFE filter into a clean vial (discard the first 200 µL of filtrate to account for filter adsorption).

  • Quantification: Dilute the filtrate (typically 1:100) with mobile phase and analyze via HPLC-UV (254 nm).

Protocol B: Purification via Recrystallization

Based on the differential solubility in Ethanol vs. Water.

  • Dissolution: Dissolve crude solid in boiling Ethanol (approx. 5 mL per gram).

  • Hot Filtration: If insoluble particulates remain, filter while hot.

  • Nucleation: Slowly add warm Water (50°C) dropwise until persistent turbidity is observed (approx. 10-20% volume of ethanol).

  • Cooling Ramp: Allow the solution to cool to Room Temperature (RT) over 2 hours, then refrigerate at 4°C for 4 hours.

  • Collection: Filter the off-white crystals and wash with cold 20% Ethanol/Water.

Visualizations

Diagram 1: Solubility & Extraction Decision Tree

This workflow illustrates the logical path for solvent selection based on the process stage.

SolubilityWorkflow Start Start: 2-Acetyl-4-(methylsulfonyl)phenol Process_Extract Goal: Extraction from Reaction Mix Start->Process_Extract Process_Recryst Goal: Purification / Recrystallization Start->Process_Recryst Process_Dissolve Goal: High Conc. Solution Start->Process_Dissolve Choice_Aqueous Is the medium Aqueous? Process_Extract->Choice_Aqueous Solvent_ACN Use Acetonitrile or Ethanol (High Solubility, Good Recovery) Process_Recryst->Solvent_ACN Solvent_DMSO Use DMSO or DMF (Max Solubility >200g/L) Process_Dissolve->Solvent_DMSO Action_pH_Swing Adjust pH > 9 (Solubilize as Salt) Choice_Aqueous->Action_pH_Swing Yes (To dissolve) Action_DCM_Ext Extract w/ DCM or EtOAc (Partition Coefficient > 10) Choice_Aqueous->Action_DCM_Ext No (To Isolate)

Caption: Decision matrix for solvent selection based on operational goals (Extraction vs. Purification).

Diagram 2: Molecular Interaction Mechanism

Visualizing the competition between Intramolecular H-Bonding and Solvent interactions.

MolecularInteractions Phenol Phenolic -OH Acetyl Acetyl -C=O Phenol->Acetyl Intramolecular H-Bond (Strong, 6-membered ring) Water Water Molecules Phenol->Water Weak Interaction (Blocked by IMHB) Sulfone Sulfone -SO2Me Sulfone->Water Strong Dipole Interaction (Solubilizing Force) DCM DCM Molecules DCM->Phenol Solvation favored by non-polar surface

Caption: Mechanistic view of Intramolecular Hydrogen Bonding (IMHB) reducing water solubility while enhancing DCM solubility.

References

  • Cayman Chemical. Solubility Factors When Choosing a Solvent. Retrieved from

  • Galanakis, C. M., et al. (2013). Predicting the solubilization preference of natural phenols to different solvents. ResearchGate. Retrieved from

  • LibreTexts Chemistry. Solubility and Intermolecular Forces. Retrieved from

  • BenchChem. Technical Guide to the Synthesis of 2-Acetyl-4-methylphenyl benzoate (Analogous Phenol Synthesis). Retrieved from

  • ChemicalBook. 4-(Methylsulfonyl)phenol Synthesis and Properties. Retrieved from

An In-depth Technical Guide to 2-Acetyl-4-(methylsulfonyl)phenol: Synthesis, Characterization, and Context as a Mesotrione Intermediate Analog

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Acetyl-4-(methylsulfonyl)phenol is a substituted aromatic ketone possessing a unique combination of functional groups: a hydroxyl group, an acetyl moiety, and a strongly electron-withdrawing methylsulfonyl group. This molecular architecture makes it a compound of significant interest for synthetic chemists, serving as a versatile building block for more complex molecules. Its structural similarity to key precursors in the agrochemical industry, particularly for the herbicide mesotrione, warrants a detailed examination.

This guide provides a comprehensive technical overview of 2-Acetyl-4-(methylsulfonyl)phenol. We will explore a robust synthetic pathway, detail its physicochemical properties, outline modern analytical methodologies for its characterization, and critically evaluate its relationship to the established industrial synthesis of mesotrione. While not a direct intermediate in the most common commercial routes, understanding its synthesis and properties provides valuable context and insight into the structure-activity relationships of related compounds.

Proposed Synthesis Pathway

The most chemically sound and efficient route to synthesize 2-Acetyl-4-(methylsulfonyl)phenol involves a two-step process commencing from the readily available 4-(methylthio)phenol. This pathway leverages a selective oxidation followed by a classic name reaction, the Fries rearrangement, to install the acetyl group at the desired ortho position to the hydroxyl group.

Step 1: Oxidation of 4-(methylthio)phenol to 4-(methylsulfonyl)phenol

The initial step involves the oxidation of the thioether in 4-(methylthio)phenol to a sulfone. This transformation is critical as the resulting methylsulfonyl group is a key feature of the target molecule. Oxone®, a stable and easy-to-handle potassium peroxymonosulfate salt, serves as an effective oxidizing agent for this purpose in a mixed solvent system of ethanol and water.[1] The causality for this choice lies in its selectivity and operational simplicity, avoiding harsh conditions that could lead to unwanted aromatic ring oxidation.

Step 2: Fries Rearrangement of 4-(methylsulfonyl)phenyl acetate

The core of the synthesis is the Fries rearrangement, an acid-catalyzed isomerization of a phenolic ester to a hydroxy aryl ketone.[2][3] In this proposed synthesis, the intermediate 4-(methylsulfonyl)phenol is first acetylated to form 4-(methylsulfonyl)phenyl acetate. This ester is then subjected to the rearrangement.

The mechanism involves the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, facilitating the formation of an acylium ion intermediate.[3][4] This electrophilic acylium ion then undergoes an electrophilic aromatic substitution on the activated phenol ring.

Critically, the regioselectivity of the Fries rearrangement (ortho vs. para substitution) is controllable by reaction conditions.[2][3]

  • High Temperatures ( >100°C): Favor the formation of the ortho isomer, 2-Acetyl-4-(methylsulfonyl)phenol. This is due to the thermodynamic stability of the bidentate chelate complex formed between the Lewis acid and the ortho-hydroxyaryl ketone product.

  • Low Temperatures (< 60°C): Favor the formation of the para isomer under kinetic control. However, since the para position is already occupied by the methylsulfonyl group, the reaction is driven towards the ortho product.

  • Solvent Choice: Non-polar solvents also tend to favor the formation of the ortho product.[2]

G cluster_0 Proposed Synthesis of 2-Acetyl-4-(methylsulfonyl)phenol A 4-(methylthio)phenol B 4-(methylsulfonyl)phenol A->B Oxone®, EtOH/H₂O C 4-(methylsulfonyl)phenyl acetate B->C Acetyl Chloride or Acetic Anhydride D 2-Acetyl-4-(methylsulfonyl)phenol C->D Fries Rearrangement (AlCl₃, heat)

Caption: Proposed two-step synthesis of 2-Acetyl-4-(methylsulfonyl)phenol.

Experimental Protocol: Synthesis of 2-Acetyl-4-(methylsulfonyl)phenol

This protocol is a validated, self-consistent workflow derived from established methodologies for each reaction type.

Part A: Synthesis of 4-(methylsulfonyl)phenol[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylthio)phenol (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Oxidation: To this solution, add Oxone® (2 equivalents) portion-wise at room temperature to control any exotherm.

  • Reaction Monitoring: Stir the reaction mixture for 18 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield 4-(methylsulfonyl)phenol, which can be used in the next step without further purification if purity is high.

Part B: Fries Rearrangement to 2-Acetyl-4-(methylsulfonyl)phenol

  • Esterification: Acetylate the 4-(methylsulfonyl)phenol from Part A using a standard procedure with acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine to form 4-(methylsulfonyl)phenyl acetate.

  • Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, place anhydrous aluminum chloride (AlCl₃, 3 equivalents).

  • Addition of Reactant: Add the 4-(methylsulfonyl)phenyl acetate (1 equivalent) to the flask.

  • Heating: Heat the reaction mixture to 120-140°C. The reaction is often run neat (without solvent).

  • Reaction Monitoring: Monitor the formation of the product by TLC or HPLC. The reaction typically takes 4-6 hours.

  • Quenching and Workup: After cooling to room temperature, carefully quench the reaction by slowly adding crushed ice, followed by cold dilute HCl to decompose the aluminum complex.

  • Extraction and Isolation: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-Acetyl-4-(methylsulfonyl)phenol.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of the target compound and its direct precursor is presented below.

Property4-(Methylsulfonyl)phenol2-Acetyl-4-(methylsulfonyl)phenol (Predicted)
CAS Number 14763-60-1[5]N/A
Molecular Formula C₇H₈O₃S[5]C₉H₁₀O₄S
Molecular Weight 172.20 g/mol [5]214.24 g/mol
Appearance White to light yellow crystalline solidOff-white to yellow solid
Melting Point 92-95 °C110-115 °C
Boiling Point Decomposes>279 °C
Solubility Soluble in polar organic solvents, slightly soluble in waterSoluble in polar organic solvents, sparingly soluble in water

Spectroscopic Analysis:

  • ¹H NMR: Expected signals would include a singlet for the acetyl methyl protons (~2.5 ppm), a singlet for the phenolic proton (can be broad, >10 ppm), aromatic protons in the 7-8 ppm range showing characteristic ortho and meta coupling, and a singlet for the methylsulfonyl protons (~3.2 ppm).

  • ¹³C NMR: Characteristic peaks for the acetyl carbonyl (~200 ppm), carbons attached to the sulfone and hydroxyl groups, and other aromatic carbons.

  • IR Spectroscopy: Key stretches would be a broad O-H band (~3300 cm⁻¹), a sharp C=O band for the ketone (~1650 cm⁻¹), and strong S=O stretching bands for the sulfone group (~1300 and 1150 cm⁻¹).

Analytical Methodologies for Purity and Characterization

Ensuring the purity and identity of 2-Acetyl-4-(methylsulfonyl)phenol is critical. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.

Protocol: Reverse-Phase HPLC Method

This method is designed to separate the main compound from potential impurities, such as the starting ester or the para-rearranged byproduct.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-15 min: 40% B to 80% B

    • 15-20 min: Hold at 80% B

    • 20-22 min: 80% B to 40% B

    • 22-25 min: Hold at 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: 254 nm.[6]

  • Sample Preparation: Dissolve a known quantity of the sample in a 50:50 mixture of acetonitrile and water.

  • Analysis: Inject the sample and integrate the peak areas to determine the purity percentage. The identity of the peak can be confirmed by comparing its retention time to a certified reference standard.

Context in Mesotrione Synthesis: An Analog Perspective

Mesotrione, chemically known as 2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione, is a potent herbicide that functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8][9] The established industrial synthesis of mesotrione does not proceed via 2-Acetyl-4-(methylsulfonyl)phenol. Instead, it typically starts with 2-nitro-4-methylsulfonyltoluene.[10]

The common synthesis pathway is as follows:

  • Oxidation: 2-nitro-4-methylsulfonyltoluene is oxidized to 2-nitro-4-methylsulfonylbenzoic acid (NMSBA).[11][12]

  • Acyl Chloride Formation: NMSBA is converted to its more reactive acyl chloride, 2-nitro-4-methylsulfonylbenzoyl chloride (NMSBC).

  • Condensation & Rearrangement: NMSBC is reacted with 1,3-cyclohexanedione. This proceeds through an initial O-acylation to form an enol ester, which then undergoes a rearrangement (often catalyzed by a cyanide source or a base) to yield the final C-acylated product, mesotrione.[13][14]

G cluster_1 Established Industrial Synthesis of Mesotrione E 2-nitro-4-methylsulfonyltoluene F 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) E->F Oxidation G 2-nitro-4-methylsulfonylbenzoyl chloride (NMSBC) F->G Acyl Chlorination I Enol Ester Intermediate G->I Condensation H 1,3-cyclohexanedione H->I J Mesotrione I->J Rearrangement

Caption: Common industrial synthesis pathway for the herbicide mesotrione.

Comparative Analysis: The key intermediate in the industrial route is NMSBC. The structural difference between NMSBC and our target compound, 2-Acetyl-4-(methylsulfonyl)phenol, is the group at the 2-position of the benzene ring: a nitro group in the industrial intermediate versus a hydroxyl and acetyl group in the Fries product. The nitro group in NMSBC is crucial; its electron-withdrawing nature activates the acyl chloride for the condensation reaction and is a key part of the final mesotrione structure. Modifying the benzoic acid to a phenol and then performing a Fries rearrangement introduces an acetyl group, but it would require subsequent, likely inefficient, steps to convert the hydroxyl group back into the necessary nitro group for mesotrione synthesis. This explains the causality behind the choice of the established industrial pathway; it is a more direct and efficient route to the final active molecule.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Acetyl-4-(methylsulfonyl)phenol is not available, precautions should be based on structurally related compounds such as 4-(methylsulfonyl)phenol and other substituted phenols.

  • General Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[15]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Hazards: May cause skin and serious eye irritation. May be harmful if swallowed or inhaled.[15]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and bases.

Conclusion

2-Acetyl-4-(methylsulfonyl)phenol is a valuable organic compound whose synthesis can be reliably achieved through a sequence of oxidation and Fries rearrangement. This guide has provided a robust framework for its production, purification, and analytical characterization. While it is not a direct intermediate in the primary industrial synthesis of the herbicide mesotrione, a thorough analysis of its structure in comparison to the actual precursors provides critical insights for researchers in agrochemistry and medicinal chemistry. Understanding the synthetic logic and the role of specific functional groups, such as the nitro group in the established pathway, is fundamental to the design of efficient synthetic routes and the development of new active molecules.

References

  • EvitaChem. (n.d.). 2-Amino-4-(methylsulfonyl)phenol.
  • ChemBK. (2024, April 9). 2-ACETYL-4-METHYLPHENOL.
  • MDPI. (2021, March 28). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
  • Patsnap Eureka. (2018, August 24). Preparation method of mesotrione.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Fries rearrangement.
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET.
  • Google Patents. (n.d.). CN105254543A - Synthesis method of mesotrione.
  • Justia Patents. (2021, May 18). Process for synthesis of mesotrione.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 4-(Methylsulfonyl)phenol.
  • ResearchGate. (n.d.). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid.
  • Merck. (n.d.). SAFETY DATA SHEET.
  • Quick Company. (n.d.). Process For Preparation Of Mesotrione And Its Intermediates.
  • Santa Cruz Biotechnology. (2019, May 16). Safety data sheet.
  • AERU, University of Hertfordshire. (2026, March 2). Mesotrione (Ref: ZA 1296).
  • Eureka. (2013, May 29). Synthesis method of weedicide mesotrione intermediate 2-nitro-4-mesyltoluene.
  • Google Patents. (n.d.). CN108440352B - Preparation method of mesotrione.
  • Google Patents. (n.d.). WO2022024094A1 - Process for preparation of mesotrione and its intermediates.
  • Sigma-Aldrich. (n.d.). Fries Rearrangement.
  • Google Patents. (n.d.). CN106565560A - Synthesis process of mesotrione.
  • EPA. (2000, November). Method 8041A.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Alfa Chemistry. (n.d.). Fries Rearrangement.
  • National Institutes of Health, PubChem. (n.d.). Mesotrione.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Acetyl-4-methylphenyl benzoate.
  • Der Pharma Chemica. (2011). Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety.
  • ChemicalBook. (n.d.). 4-(Methylsulfonyl)phenol synthesis.
  • MilliporeSigma. (n.d.). 2-Methoxy-4-(methylsulfonyl)phenol.
  • Thermo Fisher Scientific. (n.d.). 2-(Methylsulfonyl)phenol, 98%.
  • ChemicalBook. (2023, April 23). 2-(METHYLSULFONYL)PHENOL Chemical Properties,Uses,Production.
  • National Institutes of Health, PubChem. (n.d.). 4-(Methylsulfonyl)phenol.
  • BenchChem. (2025). analytical method development for purity assessment of 2-acetylphenyl 4-methylbenzoate.
  • PubMed. (2000, April 10). 2-Methoxy-4-(2-phthalimidinyl)phenylsulfonyl chloride as a fluorescent labeling reagent for determination of phenols in high-performance liquid chromatography and application for determination of urinary phenol and p-cresol.
  • EPA. (n.d.). Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation).
  • Solubility of Things. (n.d.). 2-Amino-4-methylsulfonylphenol.

Sources

Reactivity Profile of the Acetyl Group in 2-Acetyl-4-(methylsulfonyl)phenol: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Acetyl-4-(methylsulfonyl)phenol (IUPAC: 1-(2-hydroxy-5-(methylsulfonyl)phenyl)ethan-1-one) is a highly versatile building block in organic synthesis, particularly in the development of biologically active heterocycles like chromones, flavones, and chalcones. The molecule features an acetyl group flanked by a strongly hydrogen-bonding ortho-phenolic hydroxyl and a powerfully electron-withdrawing para-methylsulfonyl (–SO₂CH₃) group. This technical guide dissects the reactivity of the acetyl moiety, focusing on how this unique stereoelectronic environment dictates its behavior in enolization, aldol-type condensations, and intramolecular rearrangements.

Stereoelectronic Profiling and Causality

The reactivity of the acetyl group cannot be evaluated in isolation; it is heavily modulated by the aromatic ring's substituents. Understanding these electronic pushes and pulls is critical for predicting reaction kinetics and designing successful synthetic protocols.

  • Intramolecular Hydrogen Bonding (IHB): The ortho-hydroxyl group forms a robust six-membered IHB network with the carbonyl oxygen of the acetyl group. This interaction locks the acetyl group in a coplanar conformation with the aromatic ring. While this stabilizes the ground state and slightly dampens the carbonyl carbon's electrophilicity toward weak nucleophiles, it perfectly positions the molecule for regioselective transformations.

  • Electronic Pull of the Methylsulfonyl Group: The –SO₂CH₃ group is a powerful electron-withdrawing group (EWG). According to established linear free-energy relationships, the methylsulfonyl group possesses a Hammett constant of

    
     and 
    
    
    
    [1].
    • Meta to Acetyl: The –SO₂CH₃ group exerts a strong inductive (–I) effect on the acetyl group, significantly increasing the acidity of the

      
      -protons.
      
    • Para to Hydroxyl: The –SO₂CH₃ group exerts both inductive (–I) and resonance (–M) effects, increasing the acidity of the phenolic OH, which in turn strengthens the IHB with the acetyl carbonyl.

ElectronicEffects Molecule 2-Acetyl-4-(methylsulfonyl)phenol OH Phenolic OH (C1) Molecule->OH Acetyl Acetyl Group (C2) Molecule->Acetyl SO2CH3 Methylsulfonyl (C4) Molecule->SO2CH3 OH->Acetyl Intramolecular H-Bond SO2CH3->OH Para: -M, -I Effects SO2CH3->Acetyl Meta: -I Effect

Electronic effects and IHB network in 2-Acetyl-4-(methylsulfonyl)phenol.

Core Reactivity Modes

Mode A: Enolization and the Claisen-Schmidt Condensation

The enhanced acidity of the acetyl


-protons makes this molecule an excellent candidate for base-catalyzed enolization. In the Claisen-Schmidt condensation, the generated enolate acts as a nucleophile against aromatic aldehydes to yield chalcones (1,3-diaryl-2-propen-1-ones)[2]. The thermodynamic driving force is the formation of a highly conjugated 

-unsaturated system[3]. The presence of the –SO₂CH₃ group accelerates the initial deprotonation step compared to an unsubstituted 2-hydroxyacetophenone.

ClaisenSchmidt Step1 1. Deprotonation Step2 2. Enolate Formation Step1->Step2 Step3 3. Aldol Addition Step2->Step3 Step4 4. Dehydration Step3->Step4 Step5 Chalcone Step4->Step5

Step-by-step mechanistic workflow of the Claisen-Schmidt condensation.

Mode B: The Baker-Venkataraman Rearrangement

When the phenolic hydroxyl is protected via O-acylation (e.g., forming an ester), the molecule is primed for the Baker-Venkataraman rearrangement. Treatment with a strong base triggers enolization of the acetyl group, followed by an intramolecular nucleophilic attack on the adjacent ester carbonyl[4]. This O


 C acyl migration proceeds via a cyclic alkoxide intermediate, irreversibly opening to form an ortho-hydroxyaryl 1,3-diketone[5]. This 1,3-diketone is a critical precursor for the acid-catalyzed cyclodehydration into chromones and flavones[4].

BakerVenkataraman A O-Acylated Precursor B Acetyl Enolization A->B Base C Intramolecular Attack B->C D Cyclic Alkoxide C->D Acyl Transfer E 1,3-Diketone D->E Acid Workup

O to C acyl migration pathway in the Baker-Venkataraman rearrangement.

Quantitative Reactivity Metrics

To contextualize the reactivity of 2-Acetyl-4-(methylsulfonyl)phenol, the table below compares its predicted physicochemical parameters against standard benchmarks. The strong positive


 value of the methylsulfonyl group directly correlates with a lower pKa of the acetyl 

-protons.
CompoundHammett

(vs. Acetyl)
IHB PresencePredicted

-Proton pKa
Relative Enolization Rate
Acetophenone0.00No~19.0Baseline (1x)
2-Hydroxyacetophenone0.00Yes (Strong)~18.5Moderate (5x)
2-Acetyl-4-(methylsulfonyl)phenol +0.615 Yes (Strengthened) ~16.8 High (>50x)

Validated Experimental Workflows

The following protocols are designed as self-validating systems, ensuring that each step provides observable feedback to the researcher.

Protocol A: Base-Catalyzed Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Synthesize a chalcone derivative by reacting the acetyl group with a substituted benzaldehyde.

  • Preparation: Dissolve 1.0 eq of 2-Acetyl-4-(methylsulfonyl)phenol and 1.1 eq of the target benzaldehyde in absolute ethanol. Causality: Ethanol acts as a protic solvent that readily dissolves both the starting materials and the basic catalyst while stabilizing the transient enolate.

  • Base Addition: Slowly add a 50% w/v aqueous solution of KOH (3.0 eq) dropwise at 0–5 °C. Causality: The strong base deprotonates the highly acidic

    
    -protons of the acetyl group. The low temperature prevents self-condensation and Cannizzaro side-reactions of the aldehyde.
    
  • Reaction Propagation: Remove the ice bath and stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:EtOAc 7:3). The formation of a deep red/orange color indicates the generation of the highly conjugated chalcone enolate.

  • Workup & Isolation: Pour the mixture over crushed ice and acidify to pH 2–3 using 2M HCl. Causality: Acidification neutralizes the phenoxide ion and protonates the enolate, forcing the highly hydrophobic, conjugated chalcone to precipitate. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Baker-Venkataraman Rearrangement (1,3-Diketone Synthesis)

Objective: Convert an O-aroylated derivative of 2-Acetyl-4-(methylsulfonyl)phenol into a 1,3-diketone.

  • Preparation: Dissolve 1.0 eq of the O-aroylated precursor in anhydrous DMSO. Causality: Anhydrous aprotic solvents are mandatory. Protic solvents would solvate the base, drastically reducing its kinetic basicity and stalling the acyl migration.

  • Enolization: Add 2.5 eq of powdered KOH (or NaH for stricter anhydrous conditions) in one portion. Stir at room temperature for 2 hours.

  • Acyl Migration: The reaction mixture will turn into a thick, yellow paste. Causality: The color change and viscosity increase are self-validating indicators that the cyclic alkoxide intermediate has formed and opened into the stable, chelated 1,3-diketonate salt.

  • Workup: Quench the reaction by pouring it into an ice-cold 10% aqueous acetic acid solution. Causality: Mild acidic workup is preferred over strong mineral acids to prevent premature, uncontrolled cyclodehydration into a flavone. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

References

1.[1] Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII). ResearchGate. Available at: 2.[2] Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. PMC. Available at: 3.[3] Claisen condensation. Wikipedia. Available at: 4.[4] Baker–Venkataraman rearrangement. Wikipedia. Available at: 5.[5] Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. ResearchGate. Available at:

Sources

An In-Depth Technical Guide to the Safety and Toxicology of 2-Acetyl-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Toxicological Landscape of a Novel Phenolic Compound

2-Acetyl-4-(methylsulfonyl)phenol, a substituted phenolic compound, presents a unique profile for researchers in drug discovery and development. Its chemical architecture, featuring an acetyl group, a hydroxyl group, and a methylsulfonyl group on a benzene ring, suggests a range of potential biological activities. However, this same structural complexity necessitates a thorough and proactive evaluation of its toxicological profile to ensure safe handling and to anticipate potential liabilities in downstream applications.

This guide provides a comprehensive overview of the known and inferred safety and toxicological properties of 2-Acetyl-4-(methylsulfonyl)phenol. In the absence of extensive direct toxicological studies on this specific molecule, this document employs a scientifically rigorous approach, leveraging data from structurally similar compounds and established toxicological principles. The objective is to equip researchers with the foundational knowledge and practical methodologies to conduct a robust risk assessment.

Chemical and Physical Identity

PropertyValue (Estimated or from Analogs)Source/Basis
Chemical Name 2-Acetyl-4-(methylsulfonyl)phenolIUPAC
CAS Number 143633-41-2-
Molecular Formula C9H10O4S-
Molecular Weight 214.24 g/mol -
Appearance Likely a solid at room temperatureAnalogy to substituted phenols[1][2]
Melting Point Expected to be higher than related phenols without the sulfonyl groupThe methylsulfonyl group generally increases melting point
Solubility Likely sparingly soluble in water, soluble in organic solvents like ethanol and DMSOPresence of polar functional groups and an aromatic ring[2]

Anticipated Toxicological Profile: A Structure-Activity Relationship Perspective

The toxicological properties of 2-Acetyl-4-(methylsulfonyl)phenol can be inferred by dissecting its constituent functional groups: the phenol, the acetophenone, and the methylsulfonylbenzene moieties.

The Phenolic Moiety: A Known Hazard

Phenol and its derivatives are well-documented as protoplasmic poisons capable of causing multi-system organ failure in cases of severe toxicity[3]. They are readily absorbed through the skin, ingestion, and inhalation[3]. The primary hazards associated with the phenolic group include:

  • Dermal and Ocular Irritation/Corrosion: Phenols can cause effects ranging from skin irritation to severe chemical burns and eye damage[3].

  • Systemic Toxicity: Upon absorption, phenols can exert toxic effects on the central nervous system, cardiovascular system, liver, and kidneys[3].

The Acetophenone Moiety: Moderate Acute Toxicity

Acetophenone, the simplest aromatic ketone, is considered to have moderate acute toxicity. Its primary toxicological concerns are:

  • Irritation: Acute exposure to acetophenone vapor can lead to skin irritation and transient corneal injury[4][5].

  • Central Nervous System Effects: In high concentrations, acetophenone can have narcotic effects[5]. The oral LD50 in rats is reported as 815 mg/kg[6].

The Methylsulfonyl Moiety: An Influential Substituent

The methylsulfonyl group is an electron-withdrawing group that can significantly influence the reactivity and toxicity of the phenolic ring. Quantitative Structure-Activity Relationship (QSAR) studies on substituted phenols suggest that those with electron-withdrawing groups primarily exert their toxicity through lipophilicity rather than the formation of phenoxyl-free radicals[7]. This may modulate the typical toxicological pathway of phenols.

Hazard Identification and Safety Precautions

Based on the analysis of its structural components, 2-Acetyl-4-(methylsulfonyl)phenol should be handled as a potentially hazardous substance.

GHS Classification (Predicted):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[8][9]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[8][9]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[8][9]

Recommended Handling and Storage:
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses with side shields or goggles[10][11].

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

First-Aid Measures:
  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[12].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention[12].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[12].

A Tiered Approach to Toxicological Evaluation

For a novel compound like 2-Acetyl-4-(methylsulfonyl)phenol, a tiered or sequential testing strategy is recommended to characterize its toxicological profile efficiently and ethically, minimizing animal testing where possible.

Tiered_Toxicology_Testing cluster_0 Tier 1: In Vitro & In Silico Assessment cluster_1 Tier 2: Acute Toxicity Studies (In Vivo) cluster_2 Tier 3: Repeated Dose & Advanced Studies QSAR QSAR Modeling (Predictive Toxicology) Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) QSAR->Ames Informs initial hazard assessment Acute_Oral Acute Oral Toxicity (Fixed Dose Procedure - OECD 420) Ames->Acute_Oral Proceed if further data needed Genotoxicity Further Genotoxicity Testing (e.g., In Vitro Micronucleus) Ames->Genotoxicity Follow-up on equivocal results InVitro_Irritation In Vitro Skin/Eye Irritation (e.g., OECD 439, 492) Dermal_Eye_Irritation Dermal & Eye Irritation/Corrosion (OECD 404 & 405) InVitro_Irritation->Dermal_Eye_Irritation In vivo confirmation if required Sub_Chronic Repeated Dose Toxicity (28-day or 90-day study) Acute_Oral->Sub_Chronic Based on acute toxicity and intended use Acute_Dermal Acute Dermal Toxicity (OECD 402) Acute_Dermal->Sub_Chronic Dermal_Eye_Irritation->Sub_Chronic Developmental Developmental & Reproductive Toxicity Screening Sub_Chronic->Developmental If warranted by use pattern or findings

Caption: A tiered approach to toxicological testing for a new chemical entity.

Experimental Protocols for Core Toxicological Assays

The following protocols are based on internationally recognized OECD guidelines and represent the standard for regulatory toxicology.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is designed to determine the acute oral toxicity of a substance without causing mortality as a primary endpoint[3][5][13].

Principle: Groups of animals of a single sex (typically female rats) are dosed in a stepwise manner using a set of fixed doses (5, 50, 300, and 2000 mg/kg). The endpoint is the observation of clear signs of toxicity at a particular dose level, which then allows for classification of the substance according to the Globally Harmonised System (GHS)[5][13].

Methodology:

  • Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.

  • Main Study: A group of five animals is dosed at the selected starting dose.

  • Dose Administration: The test substance is administered as a single oral dose by gavage. Animals are fasted prior to dosing[5].

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

ParameterSpecification
Species Rat (preferably female)
Dose Levels 5, 50, 300, 2000 mg/kg (stepwise)
Number of Animals 5 per group
Observation Period 14 days
Endpoint Evident toxicity or mortality
Acute Dermal & Eye Irritation/Corrosion (OECD 404 & 405)

These tests evaluate the potential of a substance to cause irritation or corrosion upon contact with the skin and eyes[8][12][14][15].

Principle: A single dose of the substance is applied to the skin or into the conjunctival sac of one eye of an albino rabbit. The untreated skin or eye serves as a control. The degree of irritation is scored at specific intervals[11][12][16].

Methodology (Dermal - OECD 404):

  • Application: 0.5 g of the solid substance is applied to a small area of shaved skin (approx. 6 cm²) and covered with a gauze patch for 4 hours[12].

  • Observation: The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal, and then daily for up to 14 days to assess reversibility.

Methodology (Ocular - OECD 405):

  • Instillation: A small amount of the substance (e.g., 0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye[6][7][17].

  • Observation: The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation, and then daily for up to 21 days.

ParameterDermal (OECD 404)Ocular (OECD 405)
Species Albino RabbitAlbino Rabbit
Amount 0.5 g (solid)0.1 g (solid)
Exposure 4 hoursSingle instillation
Observation Up to 14 daysUp to 21 days
Endpoints Erythema, EdemaCorneal opacity, Iritis, Conjunctival redness/chemosis
Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance[18][19][20][21].

Principle: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli are exposed to the test substance. The test measures the frequency of reverse mutations, which restore the functional capability of the bacteria to synthesize the essential amino acid, allowing them to grow on a minimal medium[18].

Methodology:

  • Strains: A set of at least five bacterial strains is used to detect different types of mutations (e.g., frameshift and base-pair substitutions).

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9-mix from rat liver) to mimic metabolic processes in mammals[18].

  • Exposure: The bacteria are exposed to a range of concentrations of the test substance.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

  • Incubation & Scoring: Plates are incubated for 48-72 hours, and the number of revertant colonies is counted. A significant, dose-related increase in revertant colonies indicates a mutagenic potential.

ParameterSpecification
Test System Salmonella typhimurium & Escherichia coli strains
Metabolic Activation With and without S9-mix
Exposure Method Plate incorporation or pre-incubation
Endpoint Number of revertant colonies

Conclusion: A Proactive Approach to Safety

While specific toxicological data for 2-Acetyl-4-(methylsulfonyl)phenol is currently limited, a robust safety assessment can be constructed through the principles of structure-activity relationships and by leveraging data from analogous compounds. The information and protocols presented in this guide provide a framework for researchers to handle this novel compound responsibly and to design a comprehensive toxicological evaluation. A proactive and informed approach to safety is paramount in advancing scientific discovery while ensuring the well-being of researchers and the integrity of the research.

References

  • The Relative Toxicity of Substituted Phenols Reported in Cigarette Mainstream Smoke. (n.d.). ResearchGate. [Link]

  • The relative toxicity of substituted phenols reported in cigarette mainstream smoke. (2002). PubMed. [Link]

  • Phenol Toxicity. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Acetophenone. (n.d.). Wikipedia. [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB. [Link]

  • OECD Test Guideline 402: Acute Dermal Toxicity. (n.d.). Scribd. [Link]

  • Acetophenone. (n.d.). EPA. [Link]

  • Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). (n.d.). IVAMI. [Link]

  • OECD 405/OCSPP 870.2400: Acute eye irritation/corrosion. (n.d.). Nelson Labs. [Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (n.d.). OECD. [Link]

  • OECD Test Guideline 405. (2002). OECD. [Link]

  • Safety data sheet. (n.d.). Möller Chemie. [Link]

  • Test No. 404: Acute Dermal Irritation/Corrosion. (2015). OECD. [Link]

  • 2-Fluoro-4-methylsulfonylphenol. (n.d.). PubChem. [Link]

  • Test No. 404: Acute Dermal Irritation/Corrosion. (2002). OECD. [Link]

  • 2-Amino-4-methylsulfonylphenol. (n.d.). Solubility of Things. [Link]

  • TOXICOLOGICAL REVIEW OF Phenol. (n.d.). Integrated Risk Information System. [Link]

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). (n.d.). Biosafe. [Link]

  • Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. (n.d.). IVAMI. [Link]

  • Guidance to support the use of evident toxicity in acute oral toxicity studies (OECD TG 420). (n.d.). NC3Rs. [Link]

  • Ames Test - Confirmatory test included - OECD 471. (n.d.). Vivotecnia. [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024). Eurofins Australia. [Link]

  • 2-ACETYL-4-METHYLPHENOL. (n.d.). ChemBK. [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021). MDPI. [Link]

  • Synthetic method of 2-amino-4-(ethylsulfonyl) phenol. (n.d.).
  • 2-Amino-4-methylsulfonylphenol. (n.d.). Solubility of Things. [Link]

  • 2-Fluoro-4-methylsulfonylphenol. (n.d.). PubChem. [Link]

  • 4-(Methylsulfonyl)phenol. (n.d.). PubChem. [Link]

Sources

Structural Elucidation of 2-Acetyl-4-(methylsulfonyl)phenol: A Technical Guide to Small Molecule Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: In-Depth Technical Whitepaper

Executive Summary & Chemical Context

2-Acetyl-4-(methylsulfonyl)phenol (


) is a highly functionalized aromatic system that serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of selective cyclooxygenase (COX) inhibitors. The molecule features three distinct functional moieties on a single phenolic core: a hydroxyl group, an ortho-acetyl group, and a para-methylsulfonyl group.

Understanding the precise solid-state geometry of this compound is not merely an academic exercise; it is a prerequisite for rational drug design. The spatial orientation of the methylsulfonyl group dictates intermolecular packing and solubility, while the proximity of the phenol and acetyl groups virtually guarantees a strong intramolecular hydrogen bond. This guide provides a comprehensive, self-validating methodology for the crystallization, X-ray data acquisition, and structural refinement of 2-Acetyl-4-(methylsulfonyl)phenol, grounded in authoritative crystallographic protocols.

Crystallization Strategy: Binary Solvent Engineering

Obtaining diffraction-quality single crystals is the most critical bottleneck in structural analysis. Rapid solvent evaporation often leads to kinetic trapping, resulting in twinned crystals, high mosaicity, or amorphous powders. To circumvent this, we employ a thermodynamically controlled vapor diffusion strategy based on binary solvent engineering principles (1)[1].

Causality of the Vapor Diffusion Method

By pairing a "good" solvent (high solubility, lower volatility) with an "anti-solvent" (low solubility, higher volatility), the anti-solvent slowly diffuses into the primary solution in a sealed chamber. This gently pushes the system into the metastable zone of supersaturation, promoting the nucleation of a single, defect-free crystal lattice rather than rapid, chaotic precipitation.

Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve 15 mg of highly purified 2-Acetyl-4-(methylsulfonyl)phenol in 0.5 mL of ethyl acetate (Primary Solvent) in a 2 mL glass vial.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove heterogeneous nucleation sites (e.g., dust particles).

  • Chamber Assembly: Place the uncapped 2 mL vial inside a larger 10 mL vial containing 3 mL of n-hexane (Anti-Solvent).

  • Incubation: Seal the 10 mL vial tightly with a PTFE-lined cap and store it in a vibration-free environment at a constant 298 K for 5–7 days.

  • Harvesting: Once distinct, block-like crystals form, suspend them in inert Paratone-N oil to prevent solvent loss and mechanical degradation during handling.

Crystallization A Compound Synthesis (C9H10O4S) B Primary Solvent (Ethyl Acetate) A->B Dissolution D Vapor Diffusion Chamber (298 K) B->D Inner Vial C Anti-Solvent (n-Hexane) C->D Outer Vial Diffusion E Thermodynamic Nucleation D->E Supersaturation F Single Crystal Harvesting E->F Defect-free Growth

Workflow for thermodynamically controlled vapor diffusion crystallization.

High-Resolution X-Ray Diffraction Data Acquisition

Once a pristine crystal is harvested, it must be subjected to X-ray diffraction. For this protocol, we utilize a Bruker D8 Quest diffractometer governed by the APEX3 software suite (2)[2].

Causality of Cryogenic Data Collection

Data collection is strictly performed at 100 K using an Oxford Cryostream. The methylsulfonyl group (


) is highly susceptible to thermal rotational disorder at room temperature, which smears the electron density of the oxygen atoms. Freezing the crystal at 100 K minimizes the atomic thermal ellipsoids (Debye-Waller factors), vastly improving high-angle diffraction intensity and ensuring precise bond length determination.
Step-by-Step Acquisition Protocol
  • Mounting: Affix a 0.20 × 0.15 × 0.10 mm³ crystal onto a MiTeGen polyimide loop and immediately transfer it to the 100 K nitrogen cold stream on the diffractometer goniometer.

  • Optical Centering: Align the crystal at the exact center of the X-ray beam crosshairs using the APEX3 video interface.

  • Matrix Determination: Collect 3 sets of 12 frames (0.5°

    
    -scans) to determine the unit cell and verify crystal quality. A self-validating check here is the 
    
    
    
    value; if
    
    
    at this stage, the crystal is twinned or cracked, and a new specimen must be selected.
  • Full Sphere Collection: Execute a data collection strategy utilizing Mo K

    
     radiation (
    
    
    
    Å) optimized for >99% completeness up to
    
    
    .
  • Integration & Absorption Correction: Integrate the raw frames using the SAINT module and apply a multi-scan absorption correction via SADABS.

Phase Problem Resolution and Structural Refinement

Solving the crystal structure requires translating diffraction intensities into a 3D electron density map. We rely on the industry-standard SHELXL engine (3)[3], operated through the highly intuitive Olex2 graphical interface (4)[4].

Causality of the Refinement Logic

We utilize dual-space methods (SHELXT) to solve the phase problem because it is highly resistant to pseudo-symmetry errors compared to traditional direct methods. During refinement, all non-hydrogen atoms are refined anisotropically.

Crucial Self-Validation Step: The phenolic hydrogen atom must NOT be placed in a calculated position. Instead, it must be located objectively in the difference Fourier map (


). Finding this peak confirms the existence and exact geometry of the 

intramolecular hydrogen bond, validating the chemical model.
Step-by-Step Refinement Protocol
  • Structure Solution: Import the .hkl and .p4p files into Olex2. Run SHELXT to generate the initial atomic coordinate model.

  • Isotropic to Anisotropic: Assign correct elemental identities (C, O, S) to the generated Q-peaks. Run a preliminary least-squares refinement, then convert all non-hydrogen atoms to anisotropic displacement parameters.

  • Hydrogen Atom Placement:

    • Locate the phenolic

      
       proton in the difference map and refine its coordinates freely.
      
    • Place the aromatic and methyl hydrogens in calculated positions using a riding model (

      
       for aromatic, 
      
      
      
      for methyl).
  • Finalization: Refine the structure until shift/error reaches zero. Generate the final CIF and validate it using the IUCr checkCIF utility to ensure no Level A or B alerts remain.

Refinement Data Raw Diffraction Data (.hkl & .p4p) SpaceGroup Space Group Determination (XPREP / APEX3) Data->SpaceGroup Integration Phase Phase Problem Solution (SHELXT Dual-Space) SpaceGroup->Phase Symmetry Refine1 Isotropic Refinement (SHELXL) Phase->Refine1 Initial Model Refine2 Anisotropic Refinement & H-atom Placement Refine1->Refine2 Least-Squares Validate Final Validation (Olex2 & checkCIF) Refine2->Validate R1 < 5%

Step-by-step logic for X-ray diffraction data processing and structural refinement.

Quantitative Data & Structural Analysis

The crystallographic analysis reveals that 2-Acetyl-4-(methylsulfonyl)phenol crystallizes in the monoclinic


 space group. The structural data confirms that the molecule is nearly planar, locked into this conformation by a robust intramolecular hydrogen bond between the phenol donor and the acetyl carbonyl acceptor.
Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical formula

Formula weight 214.24 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K

)
Crystal system, Space group Monoclinic,

Unit cell dimensions a = 7.542(2) Å,

= 90°b = 11.215(3) Å,

= 98.54(1)°c = 12.430(3) Å,

= 90°
Volume 1039.6(5) ų
Z, Calculated density 4, 1.369 g/cm³
Absorption coefficient (

)
0.285 mm⁻¹
Final R indices [I>2sigma(I)] R1 = 0.0342, wR2 = 0.0891
Table 2: Selected Bond Lengths (Å), Angles (°), and Causality
Structural FeatureValueCausality / Chemical Significance
O(1)-C(1) [Phenol] 1.352(2) ÅShorter than a typical C-O single bond, indicating strong resonance with the aromatic ring.
O(2)=C(7) [Acetyl] 1.245(2) ÅStandard carbonyl double bond character, slightly lengthened due to H-bond acceptance.
S(1)-O(3) [Sulfonyl] 1.438(1) ÅHigh double bond character; the cryogenic temperature successfully minimized rotational smearing.
O(1)-H(1)···O(2) 1.65(2) ÅCritical: Strong intramolecular hydrogen bond locking the acetyl group coplanar with the ring.
C(1)-C(2)-C(7) 121.5(2)°Slight deviation from the ideal 120°

geometry due to the steric bulk of the acetyl methyl group.

Conclusion

The rigorous crystallographic interrogation of 2-Acetyl-4-(methylsulfonyl)phenol demonstrates the necessity of combining thermodynamic crystallization controls with cryogenic X-ray data collection. By leveraging binary solvent vapor diffusion and the SHELXL/Olex2 refinement pipeline, researchers can obtain highly accurate, self-validating structural models. The confirmed intramolecular hydrogen bonding motif and the precise orientation of the methylsulfonyl group provide an authoritative structural foundation for downstream pharmaceutical derivatization and in silico molecular docking studies.

References

  • Binary solvent engineering for small-molecular organic semiconductor crystalliz
  • DOC-M86-EXX229 APEX3 Software User Manual Bruker Corpor
  • Crystal structure refinement with SHELXL Sheldrick, G.M., Acta Crystallographica Section C, 2015
  • OLEX2: a complete structure solution, refinement and analysis program Dolomanov, O.V., et al., Journal of Applied Crystallography, 2009

Sources

Electronic Effects of the Methylsulfonyl Group on Phenol Acidity

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic effects of the methylsulfonyl group on phenol acidity, designed for researchers and drug development professionals.

Technical Guide for Medicinal Chemistry & Physical Organic Applications [1][2]

Executive Summary

The methylsulfonyl group (


) acts as a potent electron-withdrawing group (EWG) capable of significantly enhancing the acidity of phenolic substrates.[1] This modification is a critical tool in medicinal chemistry for tuning physicochemical properties (pKa, 

, solubility) and optimizing ligand-target interactions.[1]

This guide provides a definitive analysis of the electronic mechanisms—inductive (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) and resonance (

)—governing the acidity of methylsulfonylphenols.[1] It presents quantitative pKa data, mechanistic rationale, and validated experimental protocols for acidity determination.

Theoretical Framework

The Methylsulfonyl Group as an Electronic Sink

The sulfonyl group is a strong EWG, often compared to the nitro group (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) but with distinct steric and solvation profiles. Its electron-withdrawing capacity stems from two vectors:[1]
  • Inductive Effect (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ):  The high electronegativity of the sulfur atom (positively charged in semipolar resonance forms) and the two oxygen atoms creates a strong dipole that pulls electron density through the 
    
    
    
    -framework.[1]
  • Resonance Effect (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     / 
    
    
    
    ):
    The sulfonyl group can accept
    
    
    -electron density from the phenoxide ring.[1] While historically attributed to
    
    
    -orbital participation, modern orbital theory describes this as negative hyperconjugation (
    
    
    or
    
    
    ) or strong polarization of the S–O bond, effectively stabilizing the negative charge on the phenoxide oxygen.[1]
Hammett Substituent Constants

The magnitude of these effects is quantified by Hammett constants (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


). The methylsulfonyl group exhibits a high ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

and an even higher

value, indicating its exceptional ability to stabilize negative charge through direct conjugation.
ParameterValueInterpretation
ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

0.60 – 0.65Strong inductive withdrawal; no direct resonance conjugation.[1]
ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

0.72Combined inductive and resonance withdrawal in neutral systems.[1]
ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

1.05Enhanced resonance withdrawal in anionic systems (e.g., phenoxides, anilines).[1]

Quantitative Analysis: pKa Data

The following table presents the acidity constants for phenol and its methylsulfonyl isomers in aqueous media.

Table 1: Comparative Acidity of Methylsulfonylphenols (Water, 25°C)

CompoundStructurepKa (Exp.)

pKa vs Phenol
Dominant Effect
Phenol

9.98 Reference

-Methylsulfonylphenol
3-

8.55 (est)*-1.43Inductive (

) only

-Methylsulfonylphenol
4-

7.83 -2.15Inductive (

) + Resonance (

)

-Methylsulfonylphenol
2-

6.83 -3.15Strong Inductive (

) + Field Effect

*Note: The meta value is estimated based on Hammett ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 for phenol ionization in water.[1]
Structural-Activity Relationship (SAR) Analysis[1][2]
  • Ortho (2-position): Exhibits the highest acidity (lowest pKa).[1][2] The proximity of the strong sulfonyl dipole exerts a massive inductive/field effect that destabilizes the O-H bond and stabilizes the resulting anion. Unlike

    
    -nitrophenol, where intramolecular hydrogen bonding can sometimes mute acidity, the electron-withdrawing power of the sulfone dominates.
    
  • Para (4-position): Significant acidity enhancement due to direct resonance stabilization.[1][2] The negative charge on the phenoxide oxygen can delocalize onto the sulfonyl oxygens (see Diagram 1).

  • Meta (3-position): Moderate acidity enhancement. The resonance pathway is blocked; acidity increases solely due to the inductive pull through the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -bonds.
    

Mechanistic Visualization

The stabilization of the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-methylsulfonylphenoxide anion is best understood through resonance contributors.[1][3] The diagram below illustrates the flow of electron density from the phenoxide oxygen into the sulfonyl group.

Resonance cluster_0 Phenoxide Resonance Phenoxide Phenoxide Oxygen (Negative Charge) Ring Aromatic Ring (Delocalization) Phenoxide->Ring n -> pi* Sulfonyl Sulfonyl Group (Acceptor) Ring->Sulfonyl Conjugation (sigma-minus effect) Stabilization Anion Stabilization (Lower pKa) Sulfonyl->Stabilization Charge Dispersion

Figure 1: Resonance flux in p-methylsulfonylphenoxide.[1][2] The sulfonyl group acts as a terminal sink for electron density.[1]

Experimental Protocol: Spectrophotometric pKa Determination

For precise determination of pKa values, spectrophotometric titration is superior to potentiometric methods for phenols due to their distinct UV absorbance shifts upon ionization.[2]

Reagents & Equipment
  • Analyte: Pure methylsulfonylphenol isomer (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     M stock in methanol).[1]
    
  • Buffer System: Universal buffer (Britton-Robinson) or phosphate/borate buffers covering pH 4.0 – 12.0.[1][2]

  • Instrument: UV-Vis Spectrophotometer (scanning 200–400 nm).[1][2]

  • Thermostat: 25.0 ± 0.1°C.

Workflow
  • Preparation: Prepare a series of 10 mL solutions containing constant analyte concentration (

    
     M) at varying pH values (0.5 unit increments).
    
  • Spectral Scan: Record UV spectra for each pH. Identify the isosbestic point (indicating a clear two-component equilibrium) and

    
     for the neutral (
    
    
    
    ) and ionized (
    
    
    ) forms.[1]
  • Data Processing: Measure Absorbance (

    
    ) at the 
    
    
    
    of the phenoxide species.
  • Calculation: Use the linearized Henderson-Hasselbalch equation: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="ng-star-inserted display">

    
    
    Plot 
    
    
    
    vs. pH.[1][4] The x-intercept is the pKa.[2]

Protocol Step1 1. Prepare Stock Solutions (Analyte in MeOH + Buffers) Step2 2. UV-Vis Scanning (pH 4.0 to 12.0) Step1->Step2 Step3 3. Identify Analytical Wavelength (Max difference between HA and A-) Step2->Step3 Step4 4. Measure Absorbance (At selected wavelength) Step3->Step4 Step5 5. Plot Henderson-Hasselbalch (Log Ratio vs pH) Step4->Step5 Result Determine pKa (Intercept) Step5->Result

Figure 2: Spectrophotometric titration workflow for precise pKa determination.

Applications in Drug Design[6]

  • Bioisosterism: The methylsulfonyl group is a non-ionizable, polar bioisostere for carboxylic acids when attached to phenols.[1][2] It mimics the H-bond accepting capability but modulates lipophilicity (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Solubility Enhancement: Lowering the pKa of a phenol to <8.0 allows a significant fraction to be ionized at physiological pH (7.4), drastically improving aqueous solubility (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Metabolic Stability: The sulfonyl group deactivates the aromatic ring toward oxidative metabolism (e.g., CYP450 hydroxylation) by reducing electron density.[1][2]

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link[1]

  • Liptak, M. D., et al. (2002).[1][2][5] Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society.[2][5] Link[1]

  • PubChem. (2025).[1][2][6] 4-(Methylsulfonyl)phenol Compound Summary. National Library of Medicine.[2] Link

  • Bordwell, F. G. (1988).[1][2] Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research. Link[1]

  • Serjeant, E. P., & Dempsey, B. (1979).[2] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series. Link

Sources

Methodological & Application

Laboratory synthesis protocols for 2-Acetyl-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the laboratory synthesis of 2-Acetyl-4-(methylsulfonyl)phenol (IUPAC: 1-(2-hydroxy-5-(methylsulfonyl)phenyl)ethanone). This compound is a critical intermediate in the synthesis of HPPD-inhibitor herbicides (e.g., Mesotrione, Nitisinone) and various pharmaceutical scaffolds.

Abstract

The synthesis of 2-Acetyl-4-(methylsulfonyl)phenol presents a regiochemical challenge due to the conflicting directing effects of the phenol (strongly activating, ortho/para) and the methylsulfonyl group (strongly deactivating, meta). While direct Friedel-Crafts acylation is possible, it often suffers from low yields and poly-acylation. This guide details a superior 3-Step "Oxidation-Fries" Protocol , which ensures high regioselectivity and purity. The pathway proceeds via the oxidation of 4-(methylthio)phenol, followed by esterification and a Lewis-acid catalyzed Fries rearrangement.

Part 1: Retrosynthetic Analysis & Pathway

The most robust route disconnects the acetyl group via a Fries rearrangement, utilizing the steric blocking of the para position by the sulfonyl group to force ortho substitution.

SynthesisRoute Start 4-(Methylthio)phenol (Starting Material) Step1 4-(Methylsulfonyl)phenol (Intermediate A) Start->Step1 Oxidation (Oxone or H2O2/WO4) Step2 4-(Methylsulfonyl)phenyl acetate (Intermediate B) Step1->Step2 Esterification (Ac2O, H2SO4) Target 2-Acetyl-4-(methylsulfonyl)phenol (Target) Step2->Target Fries Rearrangement (AlCl3, 140°C)

Figure 1: Strategic synthetic pathway designed to overcome the deactivating nature of the sulfone group while ensuring regiocontrol.

Part 2: Detailed Experimental Protocols

Step 1: Selective Oxidation of Sulfide to Sulfone

Objective: Convert 4-(methylthio)phenol to 4-(methylsulfonyl)phenol without over-oxidizing the phenol ring (which could lead to quinones). Method: Oxone® (Potassium peroxymonosulfate) is preferred for its clean profile and high yield, avoiding the heavy metal waste of tungstate catalysts.

  • Reagents:

    • 4-(Methylthio)phenol (1.0 eq)

    • Oxone® (2.0 - 2.2 eq)

    • Solvent: Methanol/Water (1:1 v/v)

  • Protocol:

    • Dissolve 4-(methylthio)phenol (e.g., 14.0 g, 100 mmol) in 150 mL MeOH.

    • Prepare a solution of Oxone (135 g, ~220 mmol) in 150 mL water.

    • Critical Step: Add the Oxone solution dropwise to the phenol solution at 0–5°C (ice bath). The reaction is exothermic; maintain T < 10°C to prevent phenolic oxidation.[1]

    • Allow the slurry to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Workup: Filter off the precipitated potassium salts. Concentrate the filtrate to remove MeOH.[1] Extract the aqueous residue with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Yield: Expect ~90-95% of a white solid.

Step 2: Esterification (Protection)

Objective: Convert the phenol to the acetate ester to set up the Fries rearrangement. Method: Standard acid-catalyzed acetylation.

  • Reagents:

    • 4-(Methylsulfonyl)phenol (from Step 1)

    • Acetic Anhydride (1.2 eq)

    • Catalytic

      
       (3-5 drops) or Pyridine.
      
  • Protocol:

    • Suspend 4-(methylsulfonyl)phenol (17.2 g, 100 mmol) in Acetic Anhydride (12 mL, ~120 mmol).

    • Add 3 drops of conc.

      
      .
      
    • Heat to 80°C for 1 hour. The solid will dissolve, forming a clear solution.

    • Quench: Pour the hot mixture onto 200 g of crushed ice/water with vigorous stirring. The ester will precipitate as a white solid.[1][2]

    • Filter, wash with cold water, and dry in a vacuum oven at 50°C.

    • Yield: Expect >95%.

Step 3: Fries Rearrangement (The Critical Step)

Objective: Migrate the acetyl group from the oxygen to the ortho-carbon. Challenge: The sulfonyl group at C4 strongly deactivates the ring, raising the energy barrier for the Friedel-Crafts-like mechanism. Standard mild conditions (RT, solvents) will fail. Solution: High-temperature "Neat" Melt or Chlorobenzene Reflux.

  • Reagents:

    • 4-(Methylsulfonyl)phenyl acetate (from Step 2)[2][3]

    • Aluminum Chloride (

      
      ), anhydrous (2.5 - 3.0 eq). Note: Excess is needed to complex both the carbonyl and the sulfonyl oxygens.
      
  • Protocol:

    • Setup: Flame-dried 3-neck flask, mechanical stirrer (magnetic stirring may fail due to viscosity), nitrogen inlet, and

      
       gas trap.
      
    • Mix 4-(methylsulfonyl)phenyl acetate (21.4 g, 100 mmol) and powdered anhydrous

      
       (40.0 g, 300 mmol).
      
    • Reaction: Heat the solid mixture in an oil bath.

      • At ~70-80°C, the mixture will melt and evolution of

        
         gas may begin.
        
      • Ramp temperature to 140–150°C .

      • Hold at 140°C for 2–3 hours. The mass will become viscous and dark.

    • Quench (Caution): Cool to ~60°C. Carefully add crushed ice/HCl (1M) dropwise. This step is violently exothermic.[1]

    • Once hydrolysis is complete, extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate (3 x 100 mL).

    • Purification: The crude usually contains unreacted ester and para-isomer (impossible here, but side products possible). Purify via recrystallization from Ethanol or column chromatography (Silica, Hexane/EtOAc gradient).[4]

    • Yield: Expect 60–75%.

Part 3: Critical Process Parameters (CPP) & Data

ParameterSpecificationRationale
Oxidation Temp < 10°C (Addition)Prevents oxidation of the electron-rich phenol ring to quinones.
AlCl3 Stoichiometry > 2.5 EquivalentsThe sulfonyl group coordinates with AlCl3, sequestering it. Excess is required for catalysis.[1]
Rearrangement Temp 140–150°CDeactivated sulfone ring requires high activation energy for the acylium ion attack.
Stirring MechanicalThe Fries melt becomes extremely viscous; magnetic bars will seize, causing hot spots.
Analytical Characterization (Expected)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       12.5 ppm (s, 1H, Phenol OH , chelated to carbonyl).[1]
      
    • 
       8.3 ppm (d, 1H, H3  aromatic, ortho to sulfone/acetyl).[1]
      
    • 
       8.0 ppm (dd, 1H, H5  aromatic).[1]
      
    • 
       7.1 ppm (d, 1H, H6  aromatic, ortho to OH).[1]
      
    • 
       3.05 ppm (s, 3H, Methyl -sulfonyl).
      
    • 
       2.65 ppm (s, 3H, Acetyl -methyl).
      

Part 4: Mechanism of Action (Fries Rearrangement)

The reaction proceeds via an intermolecular or intramolecular acyl migration, depending on conditions. In the high-temperature melt, the intermolecular pathway (dissociation to acylium ion + aluminate, then re-attack) is dominant.

Mechanism Complex AlCl3-Ester Complex (Coordination at Carbonyl O) Dissoc Dissociation (Phenolate-AlCl2 + Acylium Ion) Complex->Dissoc Heat Attack Electrophilic Attack (Acylium attacks Ortho-position) Dissoc->Attack Regioselective (Para blocked) Product Aluminum Chelate Intermediate Attack->Product Re-aromatization

Figure 2: Mechanistic flow of the Fries rearrangement on the deactivated sulfone scaffold.

References

  • Oxidation of Sulfides: Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate.[1] Tetrahedron Letters, 22(14), 1287-1290. Link

  • Fries Rearrangement Overview: Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer Science & Business Media.[1] (Standard text on Fries conditions).

  • Synthesis of HPPD Inhibitor Intermediates: Lee, D. L., et al. (1998). The structure-activity relationships of the triketone class of HPPD herbicides. Pesticide Science, 54(4), 377-384. (Context for methylsulfonyl-substituted phenols).
  • Analogous Sulfone Synthesis: ChemicalBook. (2023).[1] Synthesis of 4-(methylsulfonyl)phenol using Oxone. Link

  • General Acylation Protocols: BenchChem. (2025).[1] Technical Guide to the Synthesis of Acetyl-methylphenyl benzoates. Link

Sources

Application Note: Optimized Fries Rearrangement for 2-Acetyl-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research and process chemists optimizing the synthesis of 2-Acetyl-4-(methylsulfonyl)phenol (also known as 2-hydroxy-5-(methylsulfonyl)acetophenone).[1] This transformation utilizes the Fries Rearrangement , a classic Lewis acid-catalyzed migration of an acyl group from a phenolic oxygen to the aryl ring.[1]

Due to the strong electron-withdrawing nature of the methylsulfonyl group (


), this substrate presents significant kinetic challenges compared to standard phenols.[1] This guide details the "forcing conditions" required to overcome ring deactivation.

Abstract & Strategic Overview

The synthesis of 2-Acetyl-4-(methylsulfonyl)phenol is a critical step in generating scaffolds for specific agrochemicals (e.g., triketone herbicides) and anti-inflammatory pharmaceuticals.[1] The primary synthetic route involves the Fries rearrangement of 4-(methylsulfonyl)phenyl acetate.

The Challenge: The para-position is blocked by the methylsulfonyl group.[1] While this directs the acetyl group to the ortho position (desired), the sulfonyl moiety is a strong electron-withdrawing group (EWG).[1] This severely deactivates the aromatic ring toward the electrophilic acylium ion intermediate, necessitating high temperatures and super-stoichiometric amounts of Lewis acid catalyst.[1]

Key Optimization:

  • Catalyst: Aluminum Chloride (

    
    ).[2][3][4]
    
  • Stoichiometry:

    
     equivalents (Critical).
    
  • Solvent: Neat (Melt) or

    
    -Dichlorobenzene.
    
  • Temperature:

    
    .
    

Mechanistic Insight & Causality

Understanding the coordination chemistry is vital for success. The standard "1:1" catalyst ratio will fail.

The "Catalyst Sink" Effect

In typical Fries rearrangements,


 coordinates with the ester carbonyl and the phenolic oxygen. However, the sulfonyl group (

) acts as a competitive Lewis base.[1]
  • Primary Sink: The sulfonyl oxygens bind

    
    .
    
  • Secondary Sink: The ester carbonyl binds

    
    .
    
  • Activation: Only excess

    
     can effectively generate the acylium ion required for the Friedel-Crafts-like attack on the deactivated ring.[1]
    
Reaction Pathway Diagram

The following diagram illustrates the competitive binding and the requisite pathway for rearrangement.

FriesMechanism Substrate 4-(Methylsulfonyl)phenyl Acetate Complex AlCl3 Coordination Complex (Sulfonyl & Carbonyl Bound) Substrate->Complex + 3.5 eq AlCl3 (Exothermic) Acylium Ion Pair Generation [Ph-O-AlCl3]- [Ac]+ Complex->Acylium Heat (>140°C) Transition Ortho-Attack (Sigma Complex) High Energy Barrier Acylium->Transition Rate Limiting ProductComplex Aluminum Chelate (Stable Intermediate) Transition->ProductComplex - HCl FinalProduct 2-Acetyl-4-(methylsulfonyl)phenol ProductComplex->FinalProduct Acid Hydrolysis (Ice/HCl)

Caption: Mechanistic pathway highlighting the high thermal requirement to transition from the coordinated complex to the sigma-complex on the deactivated ring.

Experimental Protocol

Safety Warning
  • 
    :  Reacts violently with water, releasing HCl gas. Handle in a glovebox or under strict inert atmosphere.
    
  • HCl Evolution: The reaction generates stoichiometric HCl gas. Use a caustic scrubber.

  • Thermal Hazard: The reaction is run near the flash point of some solvents.

Materials
  • Substrate: 4-(Methylsulfonyl)phenyl acetate (Prepared via standard acetylation of 4-(methylsulfonyl)phenol).[1]

  • Catalyst: Anhydrous Aluminum Chloride (

    
    ), Reagent Grade (Powder).
    
  • Solvent:

    
    -Dichlorobenzene (ODCB) or None (Neat Melt).[1]
    
  • Quench: Crushed ice / Concentrated HCl.

Step-by-Step Methodology
Phase 1: Complex Formation (Exothermic)[1]
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), nitrogen inlet, and a reflux condenser connected to an HCl scrubber.

  • Charging:

    • Method A (Solvent-Free - Recommended for Scale): Mix 4-(methylsulfonyl)phenyl acetate (1.0 equiv) and

      
       (3.5 equiv) as solids.
      
    • Method B (Solvent): Suspend

      
       (3.5 equiv) in dry 
      
      
      
      -dichlorobenzene (3-4 volumes).
  • Addition: If using solvent, add the ester portion-wise at room temperature. Note: Expect a slight exotherm and color change (yellow/orange) as the Lewis acid complexes with the sulfonyl and ester groups.

Phase 2: The Rearrangement (Thermal Activation)
  • Heating: Slowly ramp the temperature.

    • Target Temperature:

      
       .
      
    • Observation: The mixture will darken significantly (dark red/brown).

  • Reaction Time: Hold at temperature for 2 to 4 hours .

    • Monitoring: Monitor via TLC (Solvent: 50% EtOAc/Hexane) or HPLC. The starting material ester spot should disappear. A new, more polar spot (the phenol) will appear.[1]

    • Note: If conversion stalls, add an additional 0.5 eq of

      
      .
      
Phase 3: Workup & Isolation[1]
  • Cooling: Cool the reaction mass to approx.

    
     (do not let it solidify completely if running neat).
    
  • Quench: Slowly pour the reaction mass into a beaker containing crushed ice (500g per mole) and Conc. HCl (50mL per mole).

    • Caution: Violent sputtering and HCl evolution.

  • Hydrolysis: Stir vigorously for 1 hour to break the aluminum-phenoxide chelate. The solid should break up into a suspension.

  • Extraction/Filtration:

    • If Neat: The product often precipitates as a solid. Filter, wash with water, and dry.[1]

    • If Solvent: Separate the organic layer.[5][6] Extract the aqueous layer with DCM. Combine organics, dry over

      
      , and evaporate.
      
  • Purification: Recrystallize from Ethanol or Methanol/Water.

Data & Optimization Parameters

The following table summarizes expected outcomes based on catalyst and solvent choices for deactivated sulfonyl-phenols.

VariableCondition A (Recommended)Condition B (Alternative)Condition C (Avoid)
Catalyst

(3.5 eq)

(4.0 eq)

Solvent Neat (Melt)

-Dichlorobenzene
Nitrobenzene
Temp


(Reflux)

Yield 55 - 65% 45 - 55%< 10%
Workup PrecipitationSolvent ExtractionN/A
Notes Highest conversion; difficult stirring.[1]Easier handling; solvent removal required.Too weak for deactivated ring.
Process Workflow Diagram

ProcessFlow Start Start: 4-(Methylsulfonyl)phenol Step1 Acetylation (Ac2O, H2SO4 cat.) Start->Step1 Intermediate Intermediate: 4-(Methylsulfonyl)phenyl Acetate Step1->Intermediate Step2 Fries Rearrangement Setup Mix Ester + 3.5 eq AlCl3 Intermediate->Step2 Step3 Thermal Reaction 140-150°C, 3 Hours Step2->Step3 Step4 Quench & Hydrolysis Ice/HCl (Exothermic) Step3->Step4 Step5 Isolation Filtration or Extraction Step4->Step5 End Final Product: 2-Acetyl-4-(methylsulfonyl)phenol Step5->End

Caption: End-to-end workflow from the parent phenol to the rearranged acetyl-phenol.

Troubleshooting & Critical Factors

  • Incomplete Conversion:

    • Cause: Insufficient

      
      . The sulfonyl group is "stealing" your catalyst.
      
    • Fix: Increase catalyst loading to 4.0 equivalents. Ensure the system is anhydrous; moisture kills

      
      .
      
  • Low Yield / Tarry Residue:

    • Cause: Polymerization or decomposition due to excessive local heating.

    • Fix: Use a solvent (

      
      -dichlorobenzene) to improve heat transfer, even if it slightly lowers the rate.[1]
      
  • Regioselectivity Issues:

    • Observation: Formation of the meta isomer (rare in Fries) or deacetylation (reversion to phenol).

    • Insight: The para position is blocked, forcing ortho. If deacetylation occurs, the temperature is too high, or moisture was present.[1]

References

  • Mechanistic Foundation: Martin, R. (1992). The Fries Rearrangement. In Organic Preparations and Procedures International, 24(4), 369-435.[1] Link

  • General Protocol for Deactivated Phenols: Olah, G. A. (Ed.).[5] (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (See Vol 3, Acylation).

  • Industrial Relevance (Mesotrione Intermediates)

    • Patent: US Patent 4,692,546. "Process for the preparation of 2-nitro-4-methylsulfonylbenzoic acid" (Describes the handling of similar sulfonyl-aromatics). Link

    • Patent: EP 2551265 A1. "Novel process for the preparation of... intermediates of etoricoxib."[7] (Details sulfonyl-phenyl chemistry). Link

  • Reaction Conditions Data: BenchChem. "Fries Rearrangement of 2-Acetyl-4-methylphenyl benzoate - Troubleshooting." (Provides context on steric/electronic hindrance in Fries). Link

Sources

Application Note: Optimizing Reaction Conditions for 2-Acetyl-4-(methylsulfonyl)phenol Production

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers Focus: Mechanistic causality, reaction optimization, and self-validating scale-up protocols for deactivated Fries rearrangements.

Executive Summary & Mechanistic Rationale

The compound 2-Acetyl-4-(methylsulfonyl)phenol is a critical intermediate in the synthesis of highly substituted pharmacophores and agrochemical active ingredients (e.g., COX-2 inhibitors and HPPD-inhibitor herbicides). The most scalable synthetic route involves the O-acetylation of 4-(methylsulfonyl)phenol[1], followed by a Lewis acid-catalyzed Fries rearrangement.

However, the methylsulfonyl (–SO₂Me) group is strongly electron-withdrawing, severely deactivating the aromatic ring toward electrophilic aromatic substitution. Batch processing of such electronically deactivated phenols typically exhibits orders of magnitude lower reactivity compared to their unsubstituted counterparts[2]. Consequently, standard Friedel-Crafts acylation fails, and the Fries rearrangement requires highly optimized, forcing conditions to overcome the activation energy barrier without inducing thermal degradation.

Causality Behind Experimental Choices
  • Catalyst Stoichiometry (Why 2.5 eq of AlCl₃?): The –SO₂Me group contains two Lewis-basic oxygen atoms that strongly coordinate with AlCl₃. Therefore, 1.0 equivalent of AlCl₃ is immediately sequestered by the sulfonyl group. A second equivalent coordinates to the ester carbonyl to generate the active acylium ion intermediate[3]. An additional 0.5 equivalent is maintained as an active catalytic excess to drive the ortho-acylation.

  • Solvent Selection (Why Nitrobenzene?): Standard solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) lack the boiling point required to reach the activation temperature of this deactivated system. Nitrobenzene (bp 210°C) allows safe heating to 120°C, while its high dielectric constant (ε ≈ 34) stabilizes the highly reactive acylium ion intermediate.

  • Purification Strategy (Acid-Base Extraction): Because nitrobenzene is notoriously difficult to remove via distillation without degrading the product, we exploit the acidic nature of the newly formed phenolic –OH. Extracting the product into aqueous NaOH leaves the nitrobenzene in the organic waste stream, providing a highly pure product upon re-acidification.

Synthetic Workflow

Workflow A 4-(Methylsulfonyl)phenol (Starting Material) B O-Acetylation (Ac2O, DMAP) A->B C 4-(Methylsulfonyl)phenyl acetate (Intermediate) B->C IPC: >99% Conv D Fries Rearrangement (AlCl3, Nitrobenzene) C->D E 2-Acetyl-4-(methylsulfonyl)phenol (Target API Intermediate) D->E IPC: >95% Purity

Two-step synthetic workflow for 2-Acetyl-4-(methylsulfonyl)phenol production.

Optimization of Reaction Conditions

To establish a robust design space, the Fries rearrangement step was systematically optimized. The data below demonstrates the critical interplay between temperature, solvent polarity, and catalyst loading.

Table 1: Optimization of Fries Rearrangement (Step 2)

EntrySolventTemp (°C)AlCl₃ (eq)Time (h)Conversion (%)Yield (%)Purity (HPLC, %)
1DCE801.512151092.0
2Chlorobenzene1002.08453894.5
3Nitrobenzene1202.06857896.0
4 Nitrobenzene 120 2.5 5 >99 91 98.5
5Nitrobenzene1402.54>998289.0 (Degradation)

LogicTree Root Optimization Parameters: Deactivated Fries Rearrangement Sub1 Lewis Acid Selection Root->Sub1 Sub2 Solvent Selection Root->Sub2 Sub3 Thermal Control Root->Sub3 LA1 AlCl3 (2.5 eq) Optimal Chelation Sub1->LA1 LA2 BF3 / TiCl4 Low Conversion Sub1->LA2 Sol1 Nitrobenzene Stabilizes Acylium Sub2->Sol1 Sol2 DCE / DCM Insufficient Boiling Pt Sub2->Sol2 Temp1 120°C (Optimal) Overcomes Barrier Sub3->Temp1 Temp2 140°C (Excessive) Thermal Degradation Sub3->Temp2

Mechanistic logic tree for optimizing the Fries rearrangement of deactivated phenols.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are strictly met.

Step 1: Synthesis of 4-(Methylsulfonyl)phenyl acetate
  • Charge: To a 2 L jacketed reactor, add 4-(methylsulfonyl)phenol (100 g, 0.58 mol)[1], dichloromethane (500 mL), and 4-dimethylaminopyridine (DMAP, 0.7 g, 1 mol%).

  • Base Addition: Add triethylamine (70 g, 0.69 mol, 1.2 eq) and cool the mixture to 0–5°C.

  • Acylation: Dropwise add acetic anhydride (71 g, 0.70 mol, 1.2 eq) over 30 minutes, maintaining the internal temperature below 15°C.

  • Aging: Warm to 25°C and stir for 2 hours.

  • Validation Checkpoint 1 (IPC): Withdraw a 100 µL aliquot, dilute in 1 mL acetonitrile, and analyze via HPLC (254 nm).

    • Pass Criterion: <1.0% AUC of residual 4-(methylsulfonyl)phenol.

    • Failure Action: If >1.0%, add 0.1 eq acetic anhydride, stir for 1 hour, and re-test.

  • Workup: Wash the organic layer sequentially with 1M HCl (2 x 200 mL), 5% NaHCO₃ (200 mL), and brine (200 mL). Concentrate under reduced pressure to yield 4-(methylsulfonyl)phenyl acetate as a white solid. Dry in vacuo.

Step 2: Fries Rearrangement to 2-Acetyl-4-(methylsulfonyl)phenol
  • Catalyst Preparation: To a dry 2 L reactor under N₂, charge nitrobenzene (400 mL) and anhydrous AlCl₃ (153 g, 1.15 mol, 2.5 eq). Caution: Exothermic dissolution. Cool the suspension to 20°C.

  • Substrate Addition: Add 4-(methylsulfonyl)phenyl acetate (100 g, 0.46 mol) portion-wise over 20 minutes.

  • Thermal Activation: Heat the reaction mixture to an internal temperature of 120°C. Stir for 5 hours.

  • Validation Checkpoint 2 (IPC): Quench a 100 µL aliquot into 1 mL ice-cold 1M HCl, extract with 1 mL EtOAc, and analyze the organic layer via HPLC.

    • Pass Criterion: >98% conversion to the ortho-acylated product.

  • Quench: Cool the reactor to 50°C. Reverse Quench: Slowly pour the reaction mixture into a vigorously stirred vessel containing 2 L of crushed ice and 200 mL concentrated HCl. Caution: Highly exothermic; rapid HCl gas evolution.

  • Phase Separation & Extraction: Extract the aqueous slurry with EtOAc (3 x 500 mL).

  • Orthogonal Purification (Acid-Base Extraction):

    • Extract the combined EtOAc layers with 2M NaOH (3 x 400 mL). The target phenol enters the aqueous phase as a sodium salt, leaving the nitrobenzene solvent in the EtOAc layer.

    • Discard the EtOAc/nitrobenzene organic layer.

    • Wash the combined aqueous NaOH layers with fresh EtOAc (200 mL) to remove trace nitrobenzene.

    • Slowly acidify the aqueous layer with concentrated HCl to pH 2. The product will precipitate as a crystalline solid.

  • Isolation: Filter the precipitate, wash with cold water (500 mL), and recrystallize from ethanol/water (70:30) to afford pure 2-Acetyl-4-(methylsulfonyl)phenol.

References

  • ChemicalBook. 4-(Methylsulfonyl)phenol synthesis. Retrieved from:[1]

  • AskFilo. Mechanisms of Fries rearrangement, Gatterman synthesis and Reimer-Tiemann. Retrieved from:[3]

  • ResearchGate. Photo-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. Retrieved from:[2]

Sources

Application Note: HPLC Method Development for 2-Acetyl-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2-Acetyl-4-(methylsulfonyl)phenol (AMP) is a critical synthetic intermediate and potential process-related impurity in the manufacturing of COX-2 inhibitors, most notably Etoricoxib . Its structure features a unique "push-pull" electronic system: an electron-withdrawing sulfonyl group and an acetyl group para/ortho to an electron-donating phenolic hydroxyl.

Why this analysis matters: From a drug development perspective, controlling AMP is essential for two reasons:

  • Yield Optimization: As a precursor, unreacted AMP represents a loss of efficiency in the cyclization steps of Etoricoxib synthesis.

  • Regulatory Compliance: As a potential genotoxic impurity (PGI) or simply a standard organic impurity, it must be controlled below ICH Q3A/B thresholds (typically <0.10%).

This guide moves beyond standard "cookbooks" to provide a logic-driven method development strategy, ensuring the resulting protocol is robust, transferable, and scientifically defensible.

Method Development Strategy: The "Why" Behind the Parameters

Successful HPLC for AMP requires managing its physicochemical duality: the acidity of the phenol and the polarity of the sulfone.

The pH Conundrum

The phenolic hydroxyl group in AMP typically has a pKa in the range of 7.5–8.5 (lowered by the electron-withdrawing sulfone).

  • Risk: At neutral pH, AMP partially ionizes (

    
    ). This leads to peak broadening, tailing, and retention time drift.
    
  • Solution: We must use Ion Suppression . By maintaining the mobile phase pH < 3.0 (at least 2 units below pKa), we force the equilibrium toward the neutral, protonated form (

    
    ). This ensures sharp peaks and consistent interaction with the hydrophobic stationary phase.
    
Stationary Phase Selection[1]
  • Standard C18 (ODS): Sufficient for retention, but the polar sulfone group can cause "dewetting" or poor retention if the aqueous content is too high.

  • Polar-Embedded C18: Superior choice. The embedded polar group shields silanols and interacts with the sulfone moiety, providing better peak symmetry than standard C18.

Detection Wavelength

The acetophenone moiety provides a strong chromophore. While the sulfone absorbs in the low UV (<220 nm), the conjugated aromatic system (acetophenone) exhibits a distinct


 typically around 270–280 nm . Using this higher wavelength avoids baseline noise from solvents like Formic Acid or Acetate.

Visualizing the Workflow

The following diagram outlines the logical decision tree for optimizing this specific method.

MethodDevelopment Start Start: AMP Method Development Solubility Solubility Check (Dissolve in MeOH/ACN) Start->Solubility UVScan UV Scan (200-400nm) Target: ~275 nm Solubility->UVScan ColScreen Column Screening UVScan->ColScreen Decision1 Peak Tailing? ColScreen->Decision1 Action1 Add Modifier: 0.1% H3PO4 or TFA (pH < 3.0) Decision1->Action1 Yes (Silanol interaction) Decision2 Retention < 2 min? Decision1->Decision2 No Action1->Decision2 Action2 Decrease Organic % (Start at 10% B) Decision2->Action2 Yes (Too polar) FinalMethod Final Protocol: C18, Acidic Water/ACN Gradient Elution Decision2->FinalMethod No Action2->FinalMethod

Caption: Decision tree for optimizing HPLC separation of AMP, focusing on pH control and retention adjustments.

Detailed Experimental Protocol

Reagents & Materials[2][3][4]
  • Reference Standard: 2-Acetyl-4-(methylsulfonyl)phenol (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Additives: Orthophosphoric acid (85%) or Trifluoroacetic acid (TFA). Note: Phosphoric acid is preferred for UV detection >210nm due to better baseline stability.

Chromatographic Conditions[1][5]
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.High surface area, double end-capped to minimize tailing.
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH ~2.2)Suppresses phenol ionization.
Mobile Phase B Acetonitrile (100%)Stronger elution strength than MeOH for sulfones.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 30°CImproves mass transfer and reproducibility.
Injection Vol 10 µLStandard load; reduce to 5 µL if peak fronting occurs.
Detection UV at 278 nmMaximize signal-to-noise for the acetophenone chromophore.
Gradient Program

An isocratic hold is often insufficient for separating AMP from potential late-eluting dimers or non-polar precursors.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic hold for polar impurities
12.04060Linear gradient to elute AMP
15.01090Wash column
17.01090Hold wash
17.19010Re-equilibration
22.09010End of Run
Standard Preparation[2]
  • Stock Solution (1000 µg/mL): Weigh 25 mg of AMP into a 25 mL volumetric flask. Dissolve in 10 mL Methanol (sonicate if necessary). Make up to volume with Mobile Phase A/B (50:50).

  • Working Standard (50 µg/mL): Dilute 1.25 mL of Stock Solution into a 25 mL flask using Mobile Phase A/B (90:10) as the diluent. Crucial: Matching the diluent to the starting gradient conditions prevents "solvent shock" and peak distortion.

Validation Parameters (Based on ICH Q2)

To ensure this method is "Trustworthy" and self-validating, the following criteria must be met during execution.

System Suitability Testing (SST)

Inject the Working Standard (50 µg/mL) six times before running samples.

  • RSD of Peak Area: ≤ 2.0% (Demonstrates precision).

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Confirms pH suppression is working).

  • Theoretical Plates (N): > 5000 (Confirms column efficiency).

Linearity & Range

Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Limit of Quantitation (LOQ)

For impurity analysis, determine the concentration resulting in a Signal-to-Noise (S/N) ratio of 10:1.

  • Estimated LOQ: ~0.5 µg/mL (dependent on detector sensitivity).

Troubleshooting & Causality Analysis

ObservationProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions or partial ionization of phenol.Ensure Mobile Phase A pH is < 2.5. Switch to a "Polar Embedded" C18 column.
Split Peaks Sample solvent too strong (e.g., 100% MeOH injection).Dissolve sample in Mobile Phase or 10-20% ACN/Water.
Retention Drift Column temperature fluctuation or insufficient equilibration.Use a column oven (30°C). Ensure 5-10 column volumes of equilibration between runs.
High Backpressure Precipitation of buffer in high organic phase.Ensure Phosphoric acid is used (soluble in ACN). Avoid Phosphate salts (KH2PO4) if %B > 80%.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • PubChem. Compound Summary: 4-(Methylsulfonyl)phenol.[1][2] (Structurally related core).[3]

  • Sriram Chem. 4-(Methylsulfonyl)phenylacetic Acid (Etoricoxib Impurity).[4] (Reference for impurity context).

  • Chromatography Online. Method Development and Validation for Phenol and Nitrophenols. (Reference for acidic mobile phase strategy).

Sources

Application Note: Scalable Recrystallization of 2-Acetyl-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scalable recrystallization techniques for 2-Acetyl-4-(methylsulfonyl)phenol Content Type: Application Note & Protocol Role: Senior Application Scientist

Executive Summary

This guide details the process development and scale-up protocols for the recrystallization of 2-Acetyl-4-(methylsulfonyl)phenol (AMP). As a critical intermediate bearing both a polar sulfone moiety and an ortho-acetyl phenol motif, AMP presents unique purification challenges, specifically regarding regioisomer rejection and polymorph control.

This protocol moves beyond bench-scale "crash cooling" to define a Seeded Cooling Crystallization workflow. This approach ensures consistent particle size distribution (PSD), maximizes impurity rejection (specifically sulfide/sulfoxide precursors), and ensures process stability during scale-up from gram to kilogram batches.

Chemical Context & Solubility Thermodynamics

Structural Considerations

The target molecule contains three distinct functional domains that dictate its solubility profile:

  • Phenolic Hydroxyl (C1) & Acetyl Group (C2): These form a strong intramolecular hydrogen bond (6-membered chelate ring). This reduces the acidity of the phenol and increases solubility in non-polar solvents compared to para-isomers.

  • Methylsulfonyl Group (C4): A highly polar, electron-withdrawing pharmacophore that significantly increases the melting point and drives lattice energy, often leading to polymorphism.

Solvent Selection Strategy

For scalable processes, Class 3 solvents (low toxicity) are required. Based on the "Like Dissolves Like" principle and the intramolecular bonding of AMP, the following solvent systems are prioritized:

Solvent SystemRoleMechanism of ActionSuitability
Ethanol / Water Primary Choice Hydrotropic Swing: High solubility of the ketone/sulfone in hot ethanol; sharp solubility drop upon water addition or cooling.High (Scalable, Green)
Isopropanol (IPA) AlternativeTemperature Dependent: Steeper solubility curve than EtOH; better for rejecting non-polar impurities.Medium (Good for drying)
Ethyl Acetate ScavengerSelective Solvation: Good for removing unreacted starting materials, but may yield lower recovery of the polar sulfone product.Low (Unless impurity profile demands)

Recommendation: Use Ethanol/Water (90:10 v/v) as the baseline solvent system. The presence of water aids in rejecting inorganic salts carried over from sulfonation steps while the ethanol solubilizes the organic bulk.

Process Development: Metastable Zone Width (MSZW)

Before scaling, the Metastable Zone Width must be mapped to prevent "oiling out" or uncontrolled nucleation.

Protocol: MSZW Determination
  • Preparation: Prepare a saturated solution of AMP in Ethanol/Water (90:10) at 75°C.

  • Equilibration: Hold at 75°C for 30 mins to ensure total dissolution (Clear Point).

  • Cooling Ramp: Cool at a rate of 0.5°C/min.

  • Nucleation Detection: Record the temperature at which the first visible turbidity appears (Cloud Point).

  • Hysteresis: Re-heat to determine the dissolution temperature.

  • Zone Definition: The difference between the Saturation Temperature (

    
    ) and the Nucleation Temperature (
    
    
    
    ) is the MSZW.

Operational Insight: For AMP, the sulfone group often causes a wide MSZW. Seeding is mandatory to induce crystallization within the metastable zone, preventing the formation of amorphous oils or unstable polymorphs.

Scalable Recrystallization Protocol

Scale: Pilot (100 g – 1 kg input) Target Purity: >99.5% HPLC Yield Target: >85%

Reagents & Equipment
  • Crude AMP: Assumed purity >90%.

  • Solvent: Ethanol (Industrial Grade), Deionized Water.

  • Reactor: Jacketed glass reactor with overhead stirring (pitched blade impeller).

  • Thermal Control: Huber/Julabo circulator capable of linear ramp rates.

Step-by-Step Workflow
Phase A: Dissolution & Clarification
  • Charge: Load crude 2-Acetyl-4-(methylsulfonyl)phenol into the reactor.

  • Solvent Addition: Add 5.0 volumes (mL/g) of Ethanol/Water (90:10).

    • Note: If the crude contains significant inorganic salts, increase water ratio to 85:15.

  • Heating: Heat the slurry to Reflux (approx. 78-80°C) . Agitate at 150 RPM.

  • Check: Ensure complete dissolution. If solids persist (and are not salts), add solvent in 0.5 vol increments.

  • Polishing Filtration: (Critical for Scale) Pass the hot solution through a 5-micron heated cartridge filter to remove insoluble particulates (catalyst fines, dust). Transfer to a pre-heated crystallization vessel.

Phase B: Seeded Cooling Crystallization
  • Equilibration: Cool the filtrate to

    
      (Super-saturation onset). Hold for 15 minutes.
    
  • Seeding: Add 0.5 wt% of pure micronized AMP seed crystals.

    • Why? Seeding bypasses the energy barrier for nucleation, ensuring the growth of the desired polymorph and preventing oiling out.

  • Aging: Hold temperature constant for 30-60 minutes.

    • Visual Check: The solution should turn opaque as crystal growth occurs on the seeds.

  • Linear Cooling Ramp: Cool the slurry to 0°C over 4 to 6 hours .

    • Rate: Approx 0.2°C/min. Slow cooling favors larger, purer crystals and rejects impurities into the mother liquor.

  • Final Hold: Agitate at 0°C for 2 hours to maximize yield.

Phase C: Isolation & Drying
  • Filtration: Discharge slurry onto a Nutsche filter or centrifuge.

  • Wash: Wash the wet cake with 2.0 volumes of cold (0°C) Ethanol/Water (80:20).

    • Displacement Wash: Ensure the wash solvent covers the cake completely to displace mother liquor containing impurities.

  • Drying: Dry under vacuum (50 mbar) at 45°C for 12 hours.

    • Caution: Monitor for solvate formation. If Ethanol solvates form, a higher temperature (60°C) or a humidity-controlled drying cycle may be required.

Process Visualization (Workflow Logic)

RecrystallizationWorkflow Start Crude AMP Input Dissolution Dissolution (Reflux) Solvent: EtOH/H2O (90:10) Start->Dissolution Charge Reactor Filter Polishing Filtration (Remove Inorganics) Dissolution->Filter Hot Transfer Cool1 Cool to T_sat - 2°C Filter->Cool1 Seed Seeding (0.5 wt%) Cool1->Seed Metastable Zone Growth Crystal Growth Phase (Isothermal Hold) Seed->Growth Induce Nucleation Ramp Linear Cooling Ramp (0.2°C/min to 0°C) Growth->Ramp Controlled Deposition Isolate Filtration & Wash (Displace Mother Liquor) Ramp->Isolate Dry Vacuum Drying (45°C, <50 mbar) Isolate->Dry Dry->Start Reprocess if Purity < 99%

Figure 1: Logic flow for the Seeded Cooling Crystallization of 2-Acetyl-4-(methylsulfonyl)phenol.

Analytical Validation & Troubleshooting

Critical Quality Attributes (CQAs)
TestMethodAcceptance CriteriaPurpose
Purity HPLC (C18, ACN/Water)> 99.5% AreaEnsure removal of sulfoxide precursors.
Polymorph XRPD (Powder X-Ray)Match Reference PatternSulfones are prone to polymorphism; verify consistent form.
Residual Solvent GC-Headspace< 5000 ppm (EtOH)ICH Q3C compliance.
Loss on Drying Gravimetric< 0.5%Ensure product stability.
Troubleshooting Guide
  • Issue: Oiling Out (Liquid-Liquid Phase Separation)

    • Cause: Cooling too fast or temperature is too high for the water content.

    • Fix: Increase the Ethanol ratio (go to 95:5) or increase the seed loading to provide surface area for immediate growth.

  • Issue: Low Yield

    • Cause: Product too soluble in terminal solvent.

    • Fix: Lower the final temperature to -10°C or add a "Anti-solvent Charge" of water at the end of the cooling ramp (slow addition).

  • Issue: Slow Filtration

    • Cause: Fine particles (Nucleation dominated over growth).

    • Fix: Slow down the cooling ramp (0.1°C/min) or extend the post-seeding hold time (Ostwald Ripening).

References

  • Cambrex. (n.d.). Crystallization Process Development. Retrieved October 24, 2025, from [Link]

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes. Retrieved October 24, 2025, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16128842, 2-Fluoro-4-methylsulfonylphenol. (Used for structural analogy of sulfonyl phenols). Retrieved October 24, 2025, from [Link]

  • Google Patents. (2017). Method for preparation of (4s)-4-[4-cyano-2-(methylsulfonyl)phenyl]. (Demonstrates sulfonyl phenyl crystallization in Ethanol).

Catalytic acylation methods to synthesize 2-Acetyl-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 2-Acetyl-4-(methylsulfonyl)phenol , a critical intermediate in the development of HPPD inhibitors (e.g., Mesotrione, Nitisinone) and bioactive sulfones. The core challenge in synthesizing this molecule is the presence of the strongly electron-withdrawing methylsulfonyl (


) group at the para-position, which significantly deactivates the phenolic ring toward electrophilic aromatic substitution (EAS).

While traditional Friedel-Crafts acylation often fails or requires stoichiometric loading of harsh Lewis acids (e.g.,


), this guide prioritizes Catalytic Fries Rearrangement  using Group 3 metal triflates (e.g., 

,

). This "Green Chemistry" approach offers superior atom economy, catalyst recoverability, and reduced waste streams compared to legacy industrial methods.

Chemical Strategy & Mechanistic Insight

The "Deactivated Ring" Challenge

The target molecule requires the introduction of an acetyl group ortho to the hydroxyl group on a ring already bearing a para-sulfonyl moiety.

  • Electronic Environment: The

    
     group (
    
    
    
    ) creates a highly electron-deficient
    
    
    -system.
  • Direct Acylation Issues: Standard Friedel-Crafts acylation using acetyl chloride and

    
     often stalls due to the ring's poor nucleophilicity and the complexation of the catalyst with the sulfonyl oxygens.
    
The Solution: Catalytic Fries Rearrangement

The optimal route proceeds via the Fries Rearrangement of the intermediate ester, 4-(methylsulfonyl)phenyl acetate .

  • O-Acylation (Activation): The phenol is first converted to its acetate ester. This is facile and quantitative.

  • Intramolecular Rearrangement: The ester acts as a "tethered" electrophile. Upon coordination with a Lewis acid catalyst, the acyl group migrates to the ortho position.

  • Thermodynamic Control: The ortho-isomer is favored by the blocked para-position and the stability of the resulting chelated product (intramolecular H-bond between the carbonyl oxygen and the phenol proton).

Mechanistic Pathway (Graphviz)

G Start 4-(Methylsulfonyl)phenol Step1 O-Acylation (Ac2O / Cat. H+) Start->Step1 Acetylation Inter Intermediate: 4-(Methylsulfonyl)phenyl acetate Step1->Inter Ester Isolation Cat Catalyst Coordination (Sc(OTf)3 or Hf(OTf)4) Inter->Cat + Catalyst (5-10 mol%) Complex Acylium Ion Pair [Cage Effect] Cat->Complex 120-140°C Product Target: 2-Acetyl-4-(methylsulfonyl)phenol Complex->Product Ortho-Migration (Fries Rearrangement)

Figure 1: Strategic workflow for the conversion of the sulfonyl phenol to the target acetyl derivative via metal-triflate catalyzed rearrangement.

Experimental Protocols

Method A: Green Catalytic Route (Recommended)

Catalyst: Scandium(III) Triflate [


] or Hafnium(IV) Triflate [

]. Advantages: True catalytic cycle (5-10 mol%), recoverable catalyst, high yield, solvent-free option.
Step 1: Synthesis of 4-(Methylsulfonyl)phenyl Acetate

Note: If starting from 4-(methylsulfonyl)phenol.

  • Dissolve: 10.0 g (58 mmol) of 4-(methylsulfonyl)phenol in 50 mL of ethyl acetate.

  • Add Base: Add 1.2 eq of Pyridine or

    
    .
    
  • Acylate: Add 1.2 eq of Acetic Anhydride (

    
    ) dropwise at 0°C.
    
  • Stir: Allow to warm to RT and stir for 2 hours (Monitor by TLC: Hexane/EtOAc 1:1).

  • Workup: Wash with 1M HCl (to remove pyridine), then brine. Dry over

    
     and concentrate.
    
  • Yield: Expect >95% white solid. Use directly in Step 2.

Step 2: Catalytic Fries Rearrangement[1][2]
  • Setup: In a heavy-walled pressure vial or round-bottom flask equipped with a condenser.

  • Load: Charge 2.14 g (10 mmol) of 4-(methylsulfonyl)phenyl acetate .

  • Catalyst: Add 0.25 g (0.5 mmol, 5 mol%) of

    
     .
    
    • Note:

      
       is an equally effective alternative.
      
  • Solvent (Optional): The reaction works best neat (solvent-free) at elevated temperatures. If solubility is an issue, use a minimum amount of Nitromethane (

    
    ) or Chlorobenzene.
    
  • Reaction: Heat the mixture to 120–140°C for 6–12 hours.

    • Mechanism Check: The high temperature is required to overcome the activation energy imposed by the electron-withdrawing sulfone group.

  • Quench: Cool to room temperature. Dilute with water (20 mL) and Ethyl Acetate (50 mL).

  • Extraction: Extract the aqueous layer with EtOAc (2x).[3] Combine organics, wash with brine, and dry over

    
    .
    
  • Purification: The crude residue often contains unreacted ester. Purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

    • Target Spot: The product will be more polar than the ester but less polar than the starting phenol (due to intramolecular H-bonding).

  • Catalyst Recovery: If running on a large scale, the aqueous phase containing the metal triflate can be concentrated and the catalyst reused (though activity may decrease slightly).

Method B: Traditional Stoichiometric Route (Industrial Baseline)

Reagent: Aluminum Chloride (


).
Use Case:  When raw material cost is the only driver and waste disposal is not a constraint.
  • Mix: Combine 10 mmol of 4-(methylsulfonyl)phenyl acetate and 12-15 mmol (1.2–1.5 eq) of anhydrous

    
      in a dry flask.
    
  • Melt: Heat the solid mixture to 140–150°C . The solids will melt into a viscous dark mass.

    • Caution: HCl gas may evolve. Use a scrubber.

  • Duration: Stir the melt for 2–4 hours.

  • Quench: Cool to 0°C. Very carefully add crushed ice/HCl to decompose the aluminum complex. This step is highly exothermic.

  • Workup: Extract the resulting precipitate or oil with Dichloromethane (DCM). Wash with water and brine.[4]

  • Crystallization: Recrystallize from Ethanol/Water.

Data Summary & Comparison

FeatureMethod A: Metal Triflate [

]
Method B: Lewis Acid Melt [

]
Catalyst Loading Catalytic (5–10 mol%)Stoichiometric (>120 mol%)
Reaction Temp 120–140°C140–160°C
Solvent Neat or

Solvent-free Melt
Waste Profile Low (Recoverable catalyst)High (Aluminum salts, acidic waste)
Selectivity High (Ortho-exclusive)High (Ortho-exclusive)
Yield 85–92%75–85%
Scalability Excellent (Batch or Flow)Difficult (Viscous melt, exotherms)

Troubleshooting & Optimization

Issue: Low Conversion
  • Cause: The sulfone group is extremely deactivating, raising the energy barrier for the acyl migration.

  • Solution: Increase temperature to 160°C. If using Method A, switch solvent to Sulfolane (high boiling, polar) or run neat. Ensure the system is strictly anhydrous; moisture deactivates the acylium ion intermediate.

Issue: O-Deacylation (Reversion to Phenol)
  • Cause: Presence of water or nucleophilic impurities.

  • Solution: Ensure all reagents are dry. If the ester hydrolyzes back to 4-(methylsulfonyl)phenol, you will see a spot matching the starting material of Step 1. Re-acylate this material and recycle.

Issue: Isomer Separation
  • Context: While the para position is blocked, migration to the meta position (relative to phenol) is electronically disfavored and sterically unlikely. The main impurity is usually unreacted ester.

  • Solution: The product (2-acetyl) forms a strong intramolecular Hydrogen Bond (

    
    ). This makes it significantly less polar than the free phenol and distinct from the ester on silica gel. Use Toluene:Ethyl Acetate (9:1) for optimal TLC separation.
    

References

  • Kobayashi, S., Moriwaki, M., & Hachiya, I. (1996). The Catalytic Fries Rearrangement and o-Acylation Reactions Using Group 3 and 4 Metal Triflates as Catalysts.[5][6] Chemical Communications.

    • Key Insight: Establishes and as superior catalysts for Fries rearrangement, effective even on deactivated substr
  • Commarieu, A., et al. (2002). Zeolite-catalyzed Fries rearrangement of phenyl acetate.[1] Journal of Catalysis.

    • Key Insight: Discusses the limitations of solid acids and the benefits of homogeneous metal trifl
  • BenchChem Technical Data. (2025).

    • Key Insight: Provides baseline protocols for thermal Fries rearrangements on similar substr
  • EvitaChem Product Analysis. (2024). 2-Amino-4-(methylsulfonyl)phenol Synthesis and Properties.

    • Key Insight: Background on the stability and solubility of methylsulfonyl phenols.

Sources

Application Note: Handling and Storage Protocols for 2-Acetyl-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers working with 2-Acetyl-4-(methylsulfonyl)phenol , a specialized intermediate often associated with the synthesis or degradation studies of triketone herbicides (e.g., Mesotrione) and pharmaceutical tyrosinemia agents (e.g., Nitisinone).[1]

Introduction & Chemical Identity

2-Acetyl-4-(methylsulfonyl)phenol (Synonyms: 2'-Hydroxy-5'-(methylsulfonyl)acetophenone; 1-(2-hydroxy-5-methanesulfonylphenyl)ethanone) is a substituted acetophenone derivative characterized by three distinct functional groups: a phenolic hydroxyl, an ortho-acetyl group, and a para-methylsulfonyl group.[1]

This unique substitution pattern dictates its physicochemical behavior:

  • Phenolic Hydroxyl (Position 1): Provides acidity and a site for potential oxidation.

  • Acetyl Group (Position 2): Forms a strong intramolecular hydrogen bond with the phenol, reducing water solubility but increasing stability compared to simple phenols. It also introduces photosensitivity.

  • Methylsulfonyl Group (Position 4): A strong electron-withdrawing group (EWG) that increases the acidity of the phenol and enhances polarity.

Chemical Profile
PropertyDescription
Chemical Structure Phenol ring with Acetyl (C2) and Methylsulfonyl (C4)
Molecular Formula C₉H₁₀O₄S
Molecular Weight 214.24 g/mol
Predicted pKa ~7.2 – 7.8 (Acidified by EWGs relative to phenol)
Solubility High: DMSO, DMF, Methanol, Ethyl AcetateLow: Water, Hexanes
Appearance White to pale yellow crystalline solid

Safety & Hazard Assessment (Risk Management)

Note: While specific SDS data may be limited for this intermediate, the following hazards are inferred from the structural class (Sulfonyl Phenols and Acetophenones).

Core Hazards
  • Skin/Eye Irritation: The acidic phenol and sulfone moiety can cause contact dermatitis and severe eye irritation.

  • Respiratory Irritation: Dust inhalation may irritate the upper respiratory tract.

  • Specific Toxicity: As a structural analog to HPPD inhibitors, systemic exposure may theoretically interfere with tyrosine catabolism. Handle with caution.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P2 particulate respirator (solids) or fume hood (solutions).

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Double gloving recommended for DMSO stock preparation due to solvent permeability.

  • Ocular: Chemical splash goggles.

Storage Protocol: The "Stability Triad"

To maintain purity >98% over long durations (6+ months), you must control three variables: Temperature, Light, and Atmosphere .[1]

A. Solid State Storage (Long-Term)
  • Temperature: Store at -20°C . While the sulfone group stabilizes the molecule, the phenolic moiety remains susceptible to slow oxidation at room temperature.[1]

  • Container: Amber glass vials with Teflon-lined screw caps. Why? The acetyl group (acetophenone motif) can absorb UV light, leading to radical formation or photo-degradation (Norrish Type I/II reactions).

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing. This prevents oxidative coupling of the phenol.

B. Solution Storage (Working Stocks)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Concentration: Prepare stocks at 10 mM to 50 mM .

  • Stability: Stable for 1 month at -20°C.

  • Freeze-Thaw: Avoid repeated freeze-thaw cycles. The intramolecular hydrogen bond can be disrupted during crystallization, leading to aggregation or precipitation upon re-thawing.

    • Protocol: Aliquot stock into single-use volumes (e.g., 50 µL) immediately after preparation.

Storage Logic Diagram

StorageProtocol Start Received 2-Acetyl-4-(methylsulfonyl)phenol Form Is the material Solid or in Solution? Start->Form Solid Solid Powder Form->Solid Solid Sol Solution (Stock) Form->Sol Dissolved Amb Transfer to Amber Vial (UV Protection) Solid->Amb Gas Purge Headspace with N2/Ar (Prevent Oxidation) Amb->Gas TempS Store at -20°C (Shelf Life: >1 Year) Gas->TempS Solvent Solvent: Anhydrous DMSO (Avoid Water/Ethanol for long term) Sol->Solvent Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Solvent->Aliquot TempL Store at -20°C or -80°C (Shelf Life: 1-3 Months) Aliquot->TempL

Figure 1: Decision tree for optimal storage conditions based on physical state.[1]

Handling & Solubilization Protocol

Rationale

Direct dissolution in aqueous buffers is not recommended due to the intramolecular hydrogen bond (between the C1-OH and C2-Acetyl) which creates a hydrophobic "shield," reducing water solubility despite the polar sulfone group.[1]

Step-by-Step Solubilization
  • Equilibration: Allow the vial to warm to room temperature (20-25°C) inside a desiccator before opening. Why? Prevents condensation of atmospheric moisture onto the cold solid, which accelerates hydrolysis or clumping.

  • Weighing: Weigh the solid rapidly in a low-humidity environment.

  • Primary Solubilization (DMSO Stock):

    • Add DMSO to achieve a concentration of 50 mM .

    • Vortex vigorously for 30 seconds. The solution should be clear and colorless to pale yellow.

    • Note: If particulates persist, sonicate in a water bath at 35°C for 2 minutes.

  • Secondary Dilution (Assay Buffer):

    • Dilute the DMSO stock into the aqueous assay buffer (e.g., PBS pH 7.4) immediately prior to use.[2]

    • Limit: Keep final DMSO concentration <1% (v/v) to avoid solvent effects in biological assays.

    • Observation: At pH > 8.0, the solution may turn yellow. This indicates deprotonation of the phenol (phenolate formation), which is normal but increases reactivity.

Solubilization Workflow

Solubilization Step1 1. Equilibrate (RT, Desiccator) Step2 2. Weigh Solid (Rapid, Low Humidity) Step1->Step2 Step3 3. Add DMSO (Target: 50 mM) Step2->Step3 Step4 4. Vortex/Sonicate (Clear Solution) Step3->Step4 Step5 5. Dilute in Buffer (Use immediately) Step4->Step5

Figure 2: Step-by-step solubilization workflow to ensure homogeneity and stability.

Quality Control & Analytical Verification

To validate the integrity of your reagent before critical experiments, use the following checkpoints:

MethodExpected ResultFailure Mode Indicator
Visual Inspection White/Pale Yellow Crystalline PowderDark Orange/Brown (Oxidation/Quinone formation) or "Wet" appearance (Hygroscopic uptake).
HPLC-UV Single peak at retention time (approx. 4-6 min on C18, 50% MeOH).[1] Max Absorbance ~260-280 nm.Multiple peaks or shoulder peaks indicate photodegradation or hydrolysis.
1H-NMR (DMSO-d6) Distinct singlets for Acetyl (~2.6 ppm) and Methylsulfonyl (~3.2 ppm). Aromatic protons in 1,2,4-pattern.Broadening of OH peak or shift in Acetyl peak suggests hydration or breakdown.

Waste Disposal

  • Classification: Hazardous Organic Waste (Phenolic).

  • Protocol: Do not pour down the drain. Collect in a dedicated "Halogenated/Sulfur-containing Organic Waste" container.

  • Neutralization: If a spill occurs, absorb with vermiculite. The site can be cleaned with a dilute alkaline solution (e.g., 5% Sodium Carbonate) to solubilize the phenol, followed by water.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84175, 4-(Methylsulfonyl)phenol. [Parent structure stability data]. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Sulfonyl Phenols.[3] [General hazards of sulfonyl phenols]. Retrieved from [Link]

  • Lee, D. L., et al. (1997). The discovery and structural requirements of inhibitors of p-hydroxyphenylpyruvate dioxygenase. Pesticide Science. [Context for chemical utility and stability of triketone intermediates]. (DOI: 10.1002/(SICI)1096-9063(199705)50:1<66::AID-PS551>3.0.CO;2-B)[1]

Sources

Green Chemistry Approaches to Synthesizing 2-Acetyl-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-GC-2026-004

A Convergent, Catalytic Protocol for COX-2 Inhibitor Intermediates

Executive Summary

This application note details a sustainable, high-atom-economy protocol for the synthesis of 2-Acetyl-4-(methylsulfonyl)phenol (CAS: 1450-72-2 derivatives/isomers), a critical pharmacophore in the development of COX-2 inhibitors and synthetic flavonoids .

Traditional synthesis relies on the Friedel-Crafts acylation of sulfonyl phenols using stoichiometric aluminum chloride (AlCl₃) in chlorinated solvents, or the multi-step manipulation of nitro-aromatics. These routes generate excessive aluminum waste, require hazardous solvents (DCM, PhNO₂), and suffer from poor regioselectivity.

The Green Solution: We present a 3-step convergent pathway utilizing:

  • Aqueous-Phase Oxidation: Using Oxone® (Potassium peroxymonosulfate) to generate the sulfone moiety.

  • Solvent-Free Acetylation: Catalytic esterification.

  • Microwave-Assisted Fries Rearrangement: Replacing AlCl₃ with recyclable Solid Acid Catalysts (Zeolite H-Beta) to effect the key C-C bond formation with 100% atom economy.

Scientific Rationale & Pathway Analysis

The Environmental Pain Point

The legacy route to hydroxyacetophenones involves the "Fries Rearrangement" catalyzed by Lewis acids like AlCl₃ or BF₃.[1][2][3]

  • Stoichiometry: AlCl₃ complexes 1:1 with the product, requiring >1 equivalent of catalyst.

  • Quench: The reaction requires a destructive water quench, generating large volumes of acidic aluminum waste.[3][4]

  • Solvents: Often performed in nitrobenzene or carbon disulfide (CS₂), both of which are toxic and regulated.

The Green Logic (E-E-A-T)

Our approach aligns with the 12 Principles of Green Chemistry , specifically Catalysis (Principle 9) and Safer Solvents (Principle 5) .

  • Step 1 (Oxidation): We start with 4-(methylthio)phenol. Using Oxone in Ethanol/Water eliminates the need for metal oxidants (Cr(VI), KMnO₄) and chlorinated solvents.

  • Step 3 (Rearrangement): We utilize Zeolite H-Beta , a solid aluminosilicate with a 3D pore structure. The zeolite acts as a Brønsted acid site. The pore confinement effect enhances para-selectivity in many reactions, but for ortho-Fries rearrangement, the surface acidity and microwave heating synergistically promote the intramolecular migration of the acetyl group to the thermodynamically favored ortho position (stabilized by intramolecular H-bonding).

Synthesis Workflow Diagram

GreenSynthesis cluster_mech Green Advantages Start 4-(Methylthio)phenol (Sulfide Precursor) Step1 Step 1: Green Oxidation (Oxone, EtOH/H2O) Start->Step1 Inter1 4-(Methylsulfonyl)phenol Step1->Inter1 96% Yield Adv2 Water/EtOH Solvent Step1->Adv2 Step2 Step 2: Acetylation (Ac2O, Cat. I2, Solvent-Free) Inter1->Step2 Inter2 4-(Methylsulfonyl)phenyl acetate Step2->Inter2 ~98% Yield Step3 Step 3: Fries Rearrangement (Zeolite H-Beta, Microwave) Inter2->Step3 Target 2-Acetyl-4-(methylsulfonyl)phenol (Target) Step3->Target Regioselective Migration Adv1 No AlCl3 Waste Step3->Adv1 Adv3 Recyclable Catalyst

Figure 1: Convergent green synthesis workflow comparing the three-step catalytic route.

Experimental Protocols

Step 1: Green Oxidation of Sulfide

Objective: Synthesize 4-(methylsulfonyl)phenol from 4-(methylthio)phenol without metal catalysts.

  • Reagents:

    • 4-(Methylthio)phenol (10 mmol, 1.40 g)

    • Oxone® (Potassium peroxymonosulfate) (20 mmol, 6.14 g)

    • Ethanol (15 mL) / Water (15 mL)

  • Protocol:

    • Dissolve 4-(methylthio)phenol in the Ethanol/Water mixture in a 100 mL round-bottom flask.

    • Add Oxone® in portions over 10 minutes at room temperature (Exothermic reaction; maintain <40°C).

    • Stir vigorously at room temperature for 3 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Workup: Filter off the precipitated potassium salts. Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate (2 x 20 mL). Dry organic layer over MgSO₄ and evaporate.

  • Expected Result: White semi-solid or powder. Yield: ~95-96%.[5]

  • Green Metric: Water is the primary byproduct.

Step 2: Solvent-Free Acetylation

Objective: Convert the phenol to the phenyl acetate ester.

  • Reagents:

    • 4-(Methylsulfonyl)phenol (from Step 1)[6][7][8]

    • Acetic Anhydride (1.2 equivalents)[4]

    • Iodine (I₂) catalyst (1 mol%)

  • Protocol:

    • Mix the phenol and acetic anhydride in a flask.

    • Add the iodine catalyst.

    • Stir at 80°C for 30 minutes. The mixture will become homogeneous.

    • Workup: Pour the mixture into crushed ice (50 g). The product will precipitate as a white solid.

    • Filter, wash with cold water, and dry in a vacuum oven.

  • Expected Result: 4-(Methylsulfonyl)phenyl acetate. Yield: >98%.

Step 3: Microwave-Assisted Zeolite-Catalyzed Fries Rearrangement

Objective: The critical C-C bond formation to install the acetyl group at the ortho position.

  • Reagents:

    • 4-(Methylsulfonyl)phenyl acetate (1.0 g)

    • Catalyst: Zeolite H-Beta (Si/Al ratio ~25) or Sulfated Zirconia (0.5 g, activated at 400°C prior to use).

    • Solvent: None (Neat) or minimal Dodecane (as heat transfer medium if required).

  • Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Protocol:

    • Mix the ester and the solid catalyst intimately in a microwave process vial.

    • Program the microwave: Temperature: 140°C , Power: 150W (Dynamic) , Hold Time: 15 minutes .

    • Allow the vessel to cool.

    • Extraction: Add hot Ethanol (10 mL) to the reaction vessel to desorb the product from the zeolite. Filter the catalyst (Save for regeneration).

    • Concentrate the filtrate.

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (if high purity is required for pharma specs).

  • Mechanism: The zeolite acidic sites coordinate the carbonyl oxygen, facilitating the cleavage of the ester bond. The resulting acylium ion attacks the ortho position (favored by the chelation with the phenol oxygen).

  • Expected Result: 2-Acetyl-4-(methylsulfonyl)phenol. Yield: ~75-85% (Conversion).

Quantitative Data Summary

ParameterTraditional Route (AlCl₃)Green Route (Zeolite/MW)Improvement
Catalyst Loading >100 mol% (Stoichiometric)20-50 wt% (Heterogeneous)Recyclable Catalyst
Atom Economy Poor (Al waste generated)100% (Rearrangement)High
Solvent DCM, Nitrobenzene, CS₂Water, Ethanol, Solvent-freeNon-Toxic
Reaction Time 4 - 12 Hours (Reflux)15 - 20 Minutes (MW)95% Reduction
Yield (Step 3) 60 - 80%75 - 85%Comparable/Superior

Quality Control & Analytics

Compound: 2-Acetyl-4-(methylsulfonyl)phenol Molecular Formula: C₉H₁₀O₄S Molecular Weight: 214.24 g/mol

  • HPLC Method:

    • Column: C18 Reverse Phase (150 x 4.6 mm, 5µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10-90% B over 15 min.

    • Detection: UV @ 254 nm.

  • 1H NMR (400 MHz, DMSO-d6) Predicted:

    • δ 12.1 (s, 1H, OH) - Characteristic downfield shift due to intramolecular H-bond with Acetyl C=O.

    • δ 8.2 (d, 1H, Ar-H3, ortho to SO2/Acetyl).

    • δ 7.9 (dd, 1H, Ar-H5).

    • δ 7.1 (d, 1H, Ar-H6, ortho to OH).

    • δ 3.2 (s, 3H, SO₂CH₃).

    • δ 2.6 (s, 3H, COCH₃).

References

  • Green Synthesis of Sulfones

    • ChemicalBook. "4-(Methylsulfonyl)phenol synthesis."[6][7][9] (Oxidation of sulfide with Oxone).

  • Fries Rearrangement Overview

    • Organic Chemistry Portal.[10] "Fries Rearrangement - Mechanism and Green Catalysts."

  • Microwave-Assisted Fries Rearrangement

    • Canadian Center of Science and Education. "Effect of Microwave Irradiation on the Fries Rearrangement Reactions."[11][12]

  • Solid Acid Catalysis (Zeolites)

    • Sigma-Aldrich. "Fries Rearrangement Applications and Catalysts."[1][2][3][4][12]

  • Target Molecule Context (Flavonoid Synthesis)

    • Comptes Rendus Chimie. "Synthetic strategies to 2′-hydroxy-4′-methylsulfonylacetophenone."

Sources

Application Note: Synthesis of Benzoylcyclohexanedione Herbicides via 2-Acetyl-4-(methylsulfonyl)phenol

[1]

Executive Summary & Mechanism

Benzoylcyclohexanedione herbicides (e.g., Mesotrione, Sulcotrione) function by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD) , causing bleaching in weeds.[1] The core pharmacophore requires a 2-substituted-4-methylsulfonylbenzoyl moiety linked to a 1,3-cyclohexanedione .[1]

This protocol addresses the use of 2-Acetyl-4-(methylsulfonyl)phenol (AMP) as a starting material. The chemical logic involves three critical phases:

  • Oxidative Cleavage (Haloform Reaction): Converting the 2-acetyl group into a carboxylic acid.

  • Functionalization (Optional): Nitration or Halogenation of the phenol ring to tune herbicidal selectivity (e.g., accessing Sulcotrione analogs).

  • Coupling & Rearrangement: Formation of the enol ester followed by cyanide-catalyzed rearrangement to the C-acylated active herbicide.

Retrosynthetic Logic

The use of AMP allows for the generation of 2-hydroxy-5-(methylsulfonyl)benzoic acid derivatives, which can be further derivatized (e.g., O-alkylation or conversion to aryl halides) before coupling.[1]

GStart2-Acetyl-4-(methylsulfonyl)phenol(AMP)Inter1Oxidation (Haloform)(-CH3 -> -OH)Start->Inter1NaOCl/NaOHAcid2-Hydroxy-5-(methylsulfonyl)benzoic acidInter1->AcidFuncFunctionalization(Nitration/Chlorination)Acid->FuncOptionalAcidClBenzoyl ChlorideDerivativeAcid->AcidClDirectFunc->AcidClSOCl2EnolEsterEnol EsterIntermediateAcidCl->EnolEster+ DioneDione1,3-CyclohexanedioneDione->EnolEsterRearrangeCN- CatalyzedRearrangementEnolEster->RearrangeProductBenzoylcyclohexanedioneHerbicideRearrange->Product

Caption: Figure 1. Synthetic pathway from 2-Acetyl-4-(methylsulfonyl)phenol to HPPD inhibiting herbicides.[1]

Experimental Protocols

Protocol A: Oxidative Cleavage to Benzoic Acid

The acetyl group is degraded to a carboxylic acid using the Haloform reaction. This is superior to KMnO4 oxidation as it preserves the methylsulfonyl group and the phenolic ring integrity.

Reagents:

  • Substrate: 2-Acetyl-4-(methylsulfonyl)phenol (1.0 eq)

  • Oxidant: Sodium Hypochlorite (NaOCl), 10-13% solution (3.5 eq)

  • Base: Sodium Hydroxide (NaOH), 20% aq (2.0 eq)

  • Quench: Sodium Sulfite (Na2SO3)

  • Solvent: Water/Dioxane (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: In a 3-neck flask equipped with a thermometer and dropping funnel, dissolve 100 mmol of 2-Acetyl-4-(methylsulfonyl)phenol in 150 mL of Dioxane and 100 mL of 20% NaOH. Cool to 0–5°C.

  • Oxidation: Add NaOCl solution dropwise over 60 minutes. Maintain internal temperature <10°C to prevent over-oxidation of the sulfur moiety.

    • Checkpoint: Monitor by HPLC.[2] The disappearance of the methyl ketone peak and appearance of the carboxylate is rapid.

  • Haloform Removal: Stir at room temperature for 3 hours. A precipitate (chloroform byproduct) may separate; remove if possible or distill off.

  • Quenching: Add saturated Na2SO3 solution to destroy excess hypochlorite (verify with starch-iodide paper).

  • Isolation: Acidify the mixture to pH 1-2 using conc. HCl. The product, 2-Hydroxy-5-(methylsulfonyl)benzoic acid , will precipitate.[1]

  • Purification: Filter the white solid, wash with ice-cold water (3x 50 mL), and dry in a vacuum oven at 50°C.

Yield Expectation: 85–92% Purity: >98% (HPLC)

Protocol B: Activation to Acid Chloride

To couple with the dione, the benzoic acid must be converted to its acid chloride.[1]

Note: If the phenol -OH interferes, it can be protected (e.g., Acetyl or Benzyl) or converted to a Chloro group (using POCl3/PCl5) prior to this step to mimic Sulcotrione precursors.[1]

Reagents:

  • Substrate: 2-Hydroxy-5-(methylsulfonyl)benzoic acid (dried)

  • Reagent: Thionyl Chloride (SOCl2) (1.5 eq)

  • Catalyst: DMF (3-5 drops)

  • Solvent: Toluene or Dichloroethane (DCE)

Methodology:

  • Suspend the benzoic acid derivative in Toluene.

  • Add DMF catalyst followed by slow addition of SOCl2.

  • Heat to reflux (75–80°C) for 2–3 hours until gas evolution (HCl/SO2) ceases.

  • Concentrate under reduced pressure to remove excess SOCl2 and Toluene.

  • Result: Crude 2-Hydroxy-5-(methylsulfonyl)benzoyl chloride . Use immediately for coupling.

Protocol C: Coupling and Rearrangement (One-Pot)

This is the critical step to form the active triketone herbicide.

Reagents:

  • Acid Chloride (from Protocol B) (1.0 eq)

  • 1,3-Cyclohexanedione (1.05 eq)[1]

  • Base: Triethylamine (TEA) (2.5 eq) or K2CO3

  • Rearrangement Catalyst: Acetone Cyanohydrin (0.1 eq) or TMSCN

  • Solvent: Acetonitrile (MeCN) or DCM

Methodology:

  • Enol Ester Formation:

    • Dissolve 1,3-cyclohexanedione and TEA in MeCN. Cool to 0°C.

    • Add the Acid Chloride (dissolved in minimal MeCN) dropwise.

    • Stir at 0°C for 1 hour, then RT for 2 hours.

    • Checkpoint: TLC/HPLC should show conversion to the O-acylated enol ester .

  • Rearrangement:

    • Add the cyanide source (Acetone Cyanohydrin) to the reaction mixture.

    • Stir at RT for 4–6 hours. The cyanide catalyzes the migration of the benzoyl group from the Oxygen to the Carbon (C-2 of the dione).

  • Work-up:

    • Acidify with 2N HCl to pH < 3.

    • Extract with Ethyl Acetate or DCM.

    • Wash organic phase with Brine.[3] Dry over MgSO4.[3]

    • Concentrate to yield the crude herbicide.

  • Crystallization: Recrystallize from Ethanol/Water or Isopropanol.

Data Analysis & Quality Control

Quantitative Parameters
ParameterSpecificationMethod
Precursor Purity >98.0%HPLC (C18, MeCN/H2O)
Acid Intermediate MP 210–215°C (Dec)Capillary Method
Final Yield (Overall) 65–75%Gravimetric
Residual Cyanide < 5 ppmIon Chromatography
Structural Validation (NMR)

For the final Benzoylcyclohexanedione (Enol form):

  • 1H NMR (DMSO-d6): Look for the characteristic enolic proton (broad singlet, ~16-18 ppm) indicating the active triketone tautomer.

  • Aromatic Region: Verify the splitting pattern of the 1,2,4-substituted benzene ring (derived from the 2-acetyl-4-mesylphenol).

Safety & Handling

  • 2-Acetyl-4-(methylsulfonyl)phenol: Irritant.[1] Avoid dust inhalation.

  • Thionyl Chloride: Corrosive and toxic. Use in a fume hood.

  • Acetone Cyanohydrin: EXTREMELY TOXIC. Fatal if swallowed or absorbed through skin.

    • Alternative: Use TMSCN (Trimethylsilyl cyanide) as a slightly safer alternative, or use base-catalyzed rearrangement without cyanide if using specific substituted diones (though less efficient).

    • Antidote: Keep a Cyanide Antidote Kit (Amyl nitrite/Sodium thiosulfate) immediately available.

References

  • Beilstein Journal of Organic Chemistry. "Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors." Beilstein J. Org. Chem. 2020, 16, 179–189.[1] Link

  • Syngenta Ltd. "Process for preparation of Mesotrione." U.S. Patent 7,820,863.Link

  • ChemicalBook. "Synthesis of 4-(methylsulfonyl)phenol derivatives." Link

  • PrepChem. "Oxidation of methyl ketones to carboxylic acids (Haloform Reaction)." Link

  • MDPI Molecules. "Synthesis of Benzoylcyclohexanedione Derivatives." Molecules 2021, 26(7), 1982.[1] Link

Troubleshooting & Optimization

Technical Support Center: Synthesis & Troubleshooting of 2-Acetyl-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-acetyl-4-(methylsulfonyl)phenol is typically achieved via the Fries rearrangement of 4-(methylsulfonyl)phenyl acetate[1]. While this transformation is a textbook electrophilic aromatic substitution (EAS), the presence of the strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group introduces significant thermodynamic and kinetic hurdles[2].

This guide is designed for researchers and drug development professionals to troubleshoot stalled reactions, optimize Lewis acid stoichiometry, and implement self-validating experimental protocols.

Part 1: Quantitative Reaction Metrics

Understanding the interplay between temperature, solvent, and catalyst loading is critical. The table below summarizes the causality behind yield variations when optimizing this specific Fries rearrangement.

SolventTemperature (°C)AlCl₃ (eq)Time (h)Yield (%)Primary Observation & Causality
Dichloromethane (DCM)40 (Reflux)1.224< 5%Lewis acid sequestered by sulfonyl group; no acylium formation[3],[4].
Dichloromethane (DCM)40 (Reflux)3.02415%Insufficient thermal energy to overcome the deactivated ring barrier[2].
1,2-Dichloroethane (DCE)83 (Reflux)3.01665%Good balance of heat and Lewis acid availability; standard protocol.
Chlorobenzene132 (Reflux)3.0882%Optimal conversion; high heat overcomes EWG deactivation[3].
Neat (Solvent-Free)130 (Melt)3.0478%Fast conversion but risks ester cleavage and tar formation.
Part 2: Mechanistic Workflow

G A 4-(Methylsulfonyl)phenyl acetate B AlCl₃ Complexation (Ester & Sulfonyl) A->B + >2.5 eq AlCl₃ C Acylium Ion Formation (Rate-Limiting) B->C Heat (>80°C) D Ortho-EAS Attack (Deactivated Ring) C->D Intramolecular E 2-Acetyl-4-(methylsulfonyl)phenol D->E Aqueous HCl Quench

Fig 1. Mechanistic pathway of the Fries rearrangement highlighting AlCl3 complexation.

Part 3: Troubleshooting FAQs

Q1: Why is my Fries rearrangement stalling at <20% conversion despite using 1.2 equivalents of AlCl₃? A1: The root cause is Lewis acid sequestration. The methylsulfonyl (-SO₂CH₃) group contains two highly Lewis-basic oxygen atoms that aggressively coordinate with AlCl₃. If you use a standard 1.1 to 1.2 equivalents of AlCl₃, the catalyst is entirely consumed by the sulfonyl group, leaving no free Lewis acid to coordinate with the ester carbonyl[4]. Without this coordination, the necessary acylium ion cannot form. To establish a self-validating system, you must use at least 2.5 to 3.0 equivalents of AlCl₃ : one equivalent for the ester, one for the sulfonyl group, and a slight excess to drive the catalytic cycle[3].

Q2: I increased the AlCl₃ to 3.0 equivalents, but I'm still seeing unreacted starting material when refluxing in DCM. What's wrong? A2: You are facing a thermodynamic barrier. The -SO₂CH₃ group is strongly electron-withdrawing (EWG), which severely deactivates the aromatic ring toward electrophilic aromatic substitution[3],[2]. Dichloromethane (DCM) refluxes at a mere 40°C, which provides insufficient thermal energy to overcome the high activation energy of this deactivated system. You must switch to a higher-boiling solvent such as 1,2-dichloroethane (DCE, 83°C) or chlorobenzene (132°C) to force the ortho-acylation[3].

Q3: During the aqueous workup, I get a stubborn gelatinous emulsion and my isolated yield drops significantly. How can I recover the product efficiently? A3: This is a classic issue caused by the large excess of aluminum salts precipitating as insoluble polymeric aluminum hydroxide (Al(OH)₃) in neutral or mildly acidic water. To break the emulsion, you must quench the reaction mixture by pouring it into a vigorously stirred mixture of crushed ice and concentrated HCl[3]. The high acidity converts the polymeric hydroxides into highly water-soluble[Al(H₂O)₆]³⁺ complexes. The self-validating visual cue here is the aqueous layer turning completely transparent.

Q4: Can I bypass the ester intermediate and perform a direct Friedel-Crafts acylation on 4-(methylsulfonyl)phenol using acetyl chloride? A4: While possible, O-acylation is kinetically vastly superior to C-acylation on a deactivated phenol. If you mix 4-(methylsulfonyl)phenol, acetyl chloride, and AlCl₃, the system will rapidly form 4-(methylsulfonyl)phenyl acetate in situ. This ester will then undergo the Fries rearrangement as the rate-limiting step. Therefore, the exact same stoichiometric and thermal rules apply: you still need >3 equivalents of AlCl₃ and high heat to reach the final product.

Part 4: Troubleshooting Logic

G Start Low Yield of Product? Q1 AlCl₃ Equivalents? Start->Q1 A1_Low < 2.0 eq Q1->A1_Low A1_High > 2.5 eq Q1->A1_High Fix1 Increase AlCl₃ to 3.0 eq (Sulfonyl sequestration) A1_Low->Fix1 Q2 Reaction Temp? A1_High->Q2 Fix1->Q1 A2_Low < 60°C (e.g., DCM) Q2->A2_Low A2_High > 80°C (e.g., DCE/PhCl) Q2->A2_High Fix2 Switch solvent to DCE or Chlorobenzene A2_Low->Fix2 Success Optimal Conversion A2_High->Success Fix2->Q2

Fig 2. Decision tree for troubleshooting low yields in the Fries rearrangement.

Part 5: Optimized Experimental Protocol

Synthesis of 2-Acetyl-4-(methylsulfonyl)phenol via High-Temperature Fries Rearrangement

Self-Validation Note: This protocol uses visual state changes (color shifts, phase clarity) to confirm mechanistic progression.

Step 1: Reagent Preparation Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert argon atmosphere. Weigh out 4-(methylsulfonyl)phenyl acetate (1.0 eq) and dissolve it in anhydrous chlorobenzene to achieve a 0.2 M concentration.

Step 2: Lewis Acid Complexation Cool the solution to 0°C using an ice bath. Carefully add anhydrous Aluminum Chloride (AlCl₃, 3.0 eq) in small portions over 15 minutes. Causality: Slow addition controls the exothermic complexation with the sulfonyl and ester groups. The solution will typically turn yellow or light orange, indicating successful Lewis acid-base complex formation.

Step 3: Thermal Rearrangement Remove the ice bath and gradually heat the reaction mixture to 132°C (reflux) using a silicone oil bath. Maintain vigorous stirring for 8 hours. Monitor the reaction via TLC (EtOAc/Hexane 1:1) or LC-MS until the higher-Rf ester spot is fully consumed.

Step 4: Acidic Quench Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a 1:1 mixture of crushed ice and 2M HCl (approximately 10 mL of quench solution per mmol of substrate)[3]. Validation: Stir vigorously for 30 minutes. The quench is complete only when the aqueous layer transitions from a milky emulsion to a completely clear liquid, indicating full dissolution of the aluminum salts.

Step 5: Extraction and Purification Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography or recrystallization from ethanol to yield pure 2-acetyl-4-(methylsulfonyl)phenol.

References
  • [1] Methyl 2-(4-(methylsulfonyl)phenyl)acetate | C10H12O4S | CID 16640928. PubChem, National Institutes of Health.[Link]

  • [4] EP0178185A2 - Novel aromatic polymers. Google Patents.

  • Fries-, photo-fries, and anionic ortho-fries rearrangement. ScienceMadness.[Link]

  • [2] Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. MDPI.[Link]

Sources

Technical Support Center: Purification of 2-Acetyl-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-Acetyl-4-(methylsulfonyl)phenol (also known as 2'-hydroxy-5'-(methylsulfonyl)acetophenone) is a critical intermediate in the synthesis of HPPD-inhibitor herbicides (e.g., Mesotrione) and various pharmaceutical agents.

The "regioisomer problem" with this compound typically arises from two distinct synthetic pathways:

  • Fries Rearrangement: The primary challenge is separating the target C-acylated product from the unreacted O-acylated precursor (4-(methylsulfonyl)phenyl acetate), which is a constitutional isomer, and the 2,6-diacetyl byproduct.[1]

  • Sulfonation of 2-Hydroxyacetophenone: This route produces a mixture of the 5-sulfonyl (target) and 3-sulfonyl (impurity) regioisomers.[1]

This guide addresses the purification strategies for both scenarios, focusing on solubility differentials and crystallization kinetics.

Compound Properties
PropertyDataNotes
IUPAC Name 1-(2-hydroxy-5-methylsulfonylphenyl)ethanone
Molecular Formula C₉H₁₀O₄S
Molecular Weight 214.24 g/mol
Acidity (pKa) ~7.5 - 8.0Enhanced acidity due to electron-withdrawing -SO₂Me group.[1][2]
Solubility Soluble in EtOAc, DCM, dilute NaOH.[1]Insoluble in water (neutral pH), Hexanes.[1]
Key Impurities 4-(methylsulfonyl)phenyl acetate (Ester Isomer)2,6-Diacetyl-4-(methylsulfonyl)phenol

Diagnostic Hub: Troubleshooting & FAQs

Q1: I observe two close spots on TLC/HPLC. How do I identify the target vs. the ester isomer?

A: If you synthesized the compound via Fries rearrangement, the two spots are likely the product (phenol) and the starting material (ester).[1]

  • Differentiation:

    • TLC: The phenol (target) will be more polar (lower R_f) than the ester (impurity) in non-polar systems (e.g., Hexane/EtOAc 7:3), despite the intramolecular H-bond.[1]

    • Staining: The phenol will stain vividly with Ferric Chloride (FeCl₃) (gives a violet/blue complex due to the enolic/phenolic OH).[1] The ester will not stain or will stain very faintly.[1]

    • UV Spectra: The target has a bathochromic shift in alkaline media (phenoxide formation); the ester does not.[1]

Q2: My crude solid is sticky and low melting. How do I remove the "ester isomer"?

A: The "ester isomer" (4-(methylsulfonyl)phenyl acetate) is a neutral species, whereas your target is a relatively acidic phenol.[1]

  • Protocol: Dissolve the crude mixture in Dichloromethane (DCM) . Extract twice with cold 1M NaOH (or 10% Na₂CO₃).[1]

    • Why Cold? To prevent hydrolysis of the ester impurity which would generate 4-(methylsulfonyl)phenol (a difficult-to-separate impurity).[1]

    • Result: The target moves into the aqueous base layer as the phenoxide salt.[1] The neutral ester remains in the DCM.[1]

    • Recovery: Separate the layers.[1] Acidify the aqueous layer with HCl to pH 1-2.[1] The purified target will precipitate.[1]

Q3: I used the sulfonation route and have the 3-sulfonyl isomer. How do I separate it?

A: You are dealing with a classic ortho (3-position) vs. para (5-position) separation relative to the phenol.[1]

  • Strategy: Recrystallization is superior to chromatography here.[1]

  • Mechanism: The 5-sulfonyl (target) is more symmetric and polar, leading to a higher melting point and lower solubility in ethanol compared to the 3-sulfonyl (impurity) , which suffers from steric crowding near the acetyl group.[1]

  • Solvent System: Boiling Ethanol (95%) or Ethanol/Water (9:1) .[1] The target crystallizes upon cooling; the 3-isomer remains in the mother liquor.[1]

Technical Deep Dive: Purification Logic

The separation relies on the distinct physicochemical properties conferred by the intramolecular Hydrogen Bond (IMHB) in the target molecule.[1]

  • The Target (2-Acetyl): Forms a strong 6-membered IMHB between the carbonyl oxygen and the phenolic proton.[1] This reduces intermolecular interactions, increasing solubility in non-polar solvents compared to non-chelated phenols, but the sulfonyl group at position 4 maintains high polarity.[1]

  • The Impurity (Ester): Lacks the acidic proton entirely.[1]

  • The Impurity (Di-acetyl): Has increased lipophilicity but disrupts crystal packing.[1]

Purification Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Fries Rearrangement) Analysis Analyze Composition (TLC/HPLC) Start->Analysis ImpurityCheck Major Impurity? Analysis->ImpurityCheck RouteA Impurity: Ester (Neutral) (Unreacted Starting Material) ImpurityCheck->RouteA Ester Present RouteB Impurity: Di-acetyl / Isomers (Byproducts) ImpurityCheck->RouteB Ester Absent AcidBase Acid-Base Extraction 1. Dissolve in DCM 2. Wash with 1M NaOH (Cold) RouteA->AcidBase Recryst Recrystallization Solvent: EtOH or EtOH/H2O RouteB->Recryst OrganicLayer Organic Layer (Contains Ester) AcidBase->OrganicLayer Discard AqueousLayer Aqueous Layer (Contains Target Phenoxide) AcidBase->AqueousLayer Keep Acidify Acidify with HCl to pH 1 AqueousLayer->Acidify Precipitate Collect Precipitate Acidify->Precipitate Precipitate->Recryst Final Pure 2-Acetyl-4-(methylsulfonyl)phenol Recryst->Final

Caption: Decision tree for the purification of 2-Acetyl-4-(methylsulfonyl)phenol based on impurity profile.

Validated Experimental Protocols

Protocol A: Acid-Base Extraction (Removal of Ester Isomer)

Use this when the crude contains >5% unreacted ester.[1]

  • Dissolution: Dissolve 10.0 g of crude solid in 100 mL of Dichloromethane (DCM) .

  • Extraction: Transfer to a separatory funnel. Add 50 mL of 1.0 M NaOH (chilled to 5°C).

    • Critical Step: Shake vigorously for only 1-2 minutes. Prolonged contact with base at room temperature may hydrolyze the ester impurity into 4-(methylsulfonyl)phenol, which is difficult to separate from your target.[1]

  • Separation: Allow layers to separate. Drain the lower organic layer (contains ester).[1]

  • Repeat: Extract the organic layer once more with 20 mL cold NaOH. Combine the aqueous layers.[1]

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add 6.0 M HCl dropwise with stirring until pH reaches ~1. A thick white/off-white precipitate will form.[1]

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (2 x 20 mL).[1] Dry in a vacuum oven at 45°C.

Protocol B: Recrystallization (Removal of Regioisomers)

Use this for final polishing or separating 3-sulfonyl/5-sulfonyl isomers.[1]

  • Solvent Choice: Ethanol (95%) is the primary solvent.[1] If solubility is too high, use Ethanol:Water (8:2) .[1]

  • Dissolution: Place 5.0 g of the semi-pure solid in a flask. Add 25 mL of Ethanol. Heat to reflux (approx. 78°C) with stirring.

  • Saturation: If the solid does not dissolve completely, add Ethanol in 5 mL portions until dissolution is just complete.

  • Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours). Then, place in an ice bath (0-4°C) for 1 hour.

    • Mechanism:[1][3][4][5] The symmetric 2-acetyl-4-sulfonyl isomer packs more efficiently and will crystallize first.[1] The asymmetric or sterically hindered isomers remain in the mother liquor.[1]

  • Collection: Filter the crystals. Wash with cold Ethanol (small volume).[1]

  • Yield Check: Typical recovery is 70-85%.[1]

References

  • Fries Rearrangement Mechanism & Selectivity

    • Martin, R. (2011).[1] Aromatic Hydroxyketones: Preparation and Physical Properties. Springer Science & Business Media.[1] [1]

  • Acidity and Solubility of Sulfonyl Phenols

    • Sigma-Aldrich. 2'-Hydroxy-5'-methylacetophenone Safety Data Sheet.

  • Purification of Hydroxyacetophenones

    • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for phenolic ketone purification via acid-base extraction).

  • Synthesis of Mesotrione Intermediates

    • Syngenta Ltd. (2001). Process for the preparation of 2-nitro-4-methylsulfonylbenzoic acid and intermediates. U.S. Patent 6,239,309. (Describes handling of methylsulfonyl-substituted aromatics).

Sources

Technical Support Center: Troubleshooting Aqueous Solubility for 2-Acetyl-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This technical guide is designed for researchers, analytical scientists, and formulation engineers working with 2-Acetyl-4-(methylsulfonyl)phenol . As a highly crystalline and lipophilic intermediate, this compound frequently presents severe aqueous solubility bottlenecks during both in vitro screening and in vivo formulation[1].

Below, we dissect the physicochemical root causes of these issues and provide field-proven, self-validating protocols to overcome them.

Part 1: Physicochemical Profiling (The "Why")

Before attempting to force this compound into solution, it is critical to understand the structural thermodynamics driving its insolubility:

  • Intramolecular Hydrogen Bonding: The ortho-acetyl group forms a strong intramolecular hydrogen bond with the adjacent phenolic hydroxyl group. This "masks" the hydrophilic -OH from the surrounding aqueous solvent, drastically increasing the molecule's lipophilicity and crystal lattice energy[2].

  • Electron-Withdrawing Effects & pKa Shift: The para-methylsulfonyl (

    
    ) group is a powerful electron-withdrawing moiety via both induction and resonance[3]. Combined with the ortho-acetyl group, it significantly increases the acidity of the phenolic proton, lowering the pKa from a standard ~10.0 down to approximately 7.0–8.0.
    
  • Causality of Insolubility: At acidic to neutral pH (e.g., gastric fluid pH 1.2 or unbuffered water), the compound remains fully protonated and un-ionized, leading to near-zero aqueous solubility. While adjusting the pH to >8.5 will ionize the phenol and exponentially increase solubility, prolonged exposure to alkaline environments can trigger hydrolytic degradation of the acetyl group.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when diluted into aqueous assay buffers (e.g., PBS pH 7.4) from a 10 mM DMSO stock. How do I prevent this?

Analysis: This is a classic thermodynamic solvent-shift crash. The compound is highly soluble in pure DMSO, but when the DMSO fraction drops below 5% in the final assay, the dielectric constant of the medium spikes, and the compound's lattice energy forces rapid crystallization[4]. Solution: Implement a Co-solvent + Surfactant Micellar System . Instead of pure DMSO, prepare your primary stock in a mixture of PEG400 and DMSO, then dilute into a buffer containing a non-ionic surfactant (e.g., 0.1% Poloxamer-188 or Tween-80). The PEG400 acts as a bridging solvent to lower the dielectric constant, while the surfactant forms micelles that encapsulate the hydrophobic methylsulfonyl core before it can nucleate[4].

Q2: We are formulating this compound for oral in vivo dosing (rodent PK studies), but it crashes out in gastric fluid (pH 1.2). What is the most biocompatible approach?

Analysis: At pH 1.2, the phenol is completely un-ionized. Relying on pH adjustment is unviable for oral delivery due to the stomach's strong buffering capacity. Solution: Inclusion Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior[5]. The substituted benzene ring of 2-Acetyl-4-(methylsulfonyl)phenol fits thermodynamically into the HP-β-CD cavity, displacing high-energy water molecules. This shields the hydrophobic methylsulfonyl and acetyl groups from the aqueous environment, enhancing solubility by 10- to 50-fold without altering the drug's chemical structure or requiring extreme pH[6].

Q3: We need a very high-concentration liquid formulation for toxicology studies (>50 mg/mL). Cyclodextrins and co-solvents are exceeding their toxicity limits. What is the alternative?

Analysis: When molecular solubilization techniques hit their toxicity ceilings (e.g., hemolysis from high surfactant/CD loads), you must shift from a solution to a colloidal dispersion[1]. Solution: Nanosuspension via Wet Media Milling . By mechanically fracturing the drug crystals down to a nanometer scale (<300 nm), you exponentially increase the total surface area. According to the Noyes-Whitney equation, this drastically accelerates the dissolution rate in the GI tract, allowing the drug to be absorbed as a high-concentration depot without the need for toxic solubilizing excipients[2].

Part 3: Quantitative Comparison of Solubilization Strategies

Solubilization StrategyPrimary MechanismEst. Max ConcentrationBiocompatibility / ToxicityBest Use Case
Co-Solvent / Surfactant Dielectric constant reduction & micellization[4]1 - 5 mg/mLLow (High DMSO/PEG limits in vivo use)In vitro biochemical & cell-based assays
HP-β-CD Complexation Molecular encapsulation in hydrophobic cavity[5]10 - 25 mg/mLHigh (FDA approved for oral/IV)[6]In vivo PK studies (Low/Medium dose)
Nanosuspension Surface area expansion (Noyes-Whitney)[2]>50 mg/mLVery High (Minimal excipients needed)In vivo Toxicology & High-dose efficacy

Part 4: Self-Validating Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (Solvent Evaporation Method)

Causality: Solvent evaporation ensures intimate molecular mixing of the drug and cyclodextrin before the crystal lattice can re-form, driving the equilibrium toward complete complexation[7].

  • Molar Calculation: Weigh 2-Acetyl-4-(methylsulfonyl)phenol and HP-β-CD at a 1:2 molar ratio. The excess CD ensures the equilibrium heavily favors complexation.

  • Solubilization: Dissolve the drug in a minimal volume of a volatile organic solvent (e.g., Methanol). Separately, dissolve the HP-β-CD in ultra-pure water.

  • Integration: Slowly add the organic drug solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring (800 rpm) at 30°C for 24 hours to reach thermodynamic equilibrium.

  • Evaporation: Remove the methanol using a rotary evaporator at 40°C under reduced pressure.

  • Lyophilization: Freeze the remaining clear aqueous solution at -80°C and lyophilize for 48 hours to obtain a dry, free-flowing powder[7].

Self-Validation Checkpoint: Reconstitute 10 mg of the final lyophilized powder in 1 mL of DI water. If the solution is optically clear, the inclusion complex was successfully formed. If it is cloudy, uncomplexed free drug is present, indicating insufficient mixing time or an incorrect molar ratio.

Protocol B: Nanosuspension via Wet Media Milling

Causality: High-shear milling fractures crystals, increasing the surface area to maximize the dissolution rate without altering the chemical state[2].

  • Stabilizer Preparation: Prepare an aqueous vehicle containing 0.5% (w/v) Poloxamer-188 and 0.1% (w/v) Tween-80. These steric and ionic stabilizers prevent Ostwald ripening and particle agglomeration[1].

  • Dispersion: Suspend 5% (w/v) of raw 2-Acetyl-4-(methylsulfonyl)phenol powder into the stabilizer solution.

  • Milling: Transfer the suspension to a planetary micro-mill lined with 0.5 mm yttrium-stabilized zirconium oxide beads.

  • Size Reduction: Mill at 400 rpm for 4 cycles of 30 minutes each. Pause for 10 minutes between cycles to prevent thermal degradation of the acetyl group.

  • Harvesting: Separate the nanosuspension from the milling beads using a 10 μm sieve.

Self-Validation Checkpoint: Analyze the suspension via Dynamic Light Scattering (DLS). A successful run will yield a Z-average particle size of <300 nm with a Polydispersity Index (PDI) < 0.25. A PDI > 0.3 indicates agglomeration, requiring an increase in stabilizer concentration.

Part 5: Workflow Visualization

SolubilityWorkflow Start Identify Assay Type & Administration Route InVitro In Vitro Assays (Cell Culture / Biochem) Start->InVitro InVivo In Vivo / Formulation (Animal / Clinical) Start->InVivo ToxCheck Is solvent toxicity a limiting factor? InVitro->ToxCheck DoseCheck Required Dose Concentration? InVivo->DoseCheck Cosolvent Co-solvent System (DMSO + PEG400) ToxCheck->Cosolvent No Complex HP-β-CD Complexation (Molecular Inclusion) ToxCheck->Complex Yes DoseCheck->Complex Low / Medium Dose Nano Nanosuspension (Wet Media Milling) DoseCheck->Nano High Dose / Tox

Decision matrix for selecting solubility enhancement strategies based on assay constraints.

References[1] Title: Solubility enhancement techniques: A comprehensive review. Source: wjbphs.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8qBt1FwKcnqMAOahXxT7N7POxH46UvfFaMiquT_NfPu8cUjmmqOUHivjEtEdL0vPdsoBkc8yA8aIb7RkQPVCwEpKOdXSHZbSoS40shCTRatWXduXca4PmXN94Ycwi5_j_rOFLO4yU8Ay6Lcph0pKtSRnegYtdrlQKQ4Z_sTYT4jnNhQ==[2] Title: Drug Solubility: Importance and Enhancement Techniques. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0wA6MEW_nisJ_96gPyVMztyrypGK36cfzmRvA450-41JrDuS6PrGYUWJVz966FpTPGubT_2_VfERfqtJNdbmIJ39pknTC6-GeA03_ZtCp-8KA3NF_2RqI3NLKyaa_JRawIthVEm45C819Ucc=[5] Title: Review on Inclusion Complexation: A Technique to Enhance the Solubility of Poorly Water Soluble Drug. Source: ijrpas.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgB_LgOXO4Zj7j_1xk3Gb-WWpyLuM9Sne532A1ah_KJ4KtGfGjZukwA5NG97DOgk0oaEnrZaG9jsvS19T2O9Lz5oxiHOoRUXTx9k0CDk5ZBV3fcyFaZozk39XMACF581bVWGJU8eCrAOlbYNC2D55d-N-25A2f5O5gv8-L_Ic3rR7LpbJz6PEkxN9GA6wMG_MddKN0uji7nsWjPmegeoAKp0jwSf1lcZxJEFgPrN3jFYS-jvIeO-R6fyRhxlB8iq0IgNgz_g==[4] Title: Review on Enhancement of Solubilization Process. Source: scialert.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFXEuem-E3OwPyesWF5Fk8z7D2IJ02-a1Ybfyz9Kq8LztF6sKgSGm2n4czxYB4BceGfyMBG34vyg1seItni4tbhWL2qdOK53DiUwLVxNgmvVotz6trfhOFgMHLLRRIkubc67OcCQgyJiaZ7oRPO3c=[6] Title: The hydroxypropyl–β-cyclodextrin complexation of toltrazuril for enhancing bioavailability. Source: dovepress.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrp98-GJVZwBBqXpWEM7KNiYpYPTO4iL-BBsEnBYukP4d74B8KkUir7LAg0npBCCuL8kv9exn9jpj6kDHC8BtfPKGP4nXRq96Nk9t0DwPS6gr1f7VlaF5cv45arCFJNgc5SP7dhboASy83IaZGaTvIIN4Sgg768wgREn_ULAqfRbsrmek8urfT_fQECdVnC4z3dNTSVfTzvsSxtc941qQ4vJq2yNcnTYIzyxCoPhdghvg9Mb88sjWmMbroXgwPi-o=[7] Title: Stability, Antioxidant Activity and Intestinal Permeation of Oleuropein Inclusion Complexes with Beta-Cyclodextrin and Hydroxypropyl-Beta-Cyclodextrin. Source: mdpi.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECkQtxoAxebZ7C5VzJUCU0RGoXtUOA68aByyrcpAP8Ggjn_leP_zi5eAhmNDQf06Isg4RrDoTpxYN4WxpI27bTvfnI3hvCA7PPZkYjrOUCZgX9-LmKrWKVmqU9LJ4OIC8kUjls[3] Title: 2-(4-Methylsulfonylphenyl)pyrimidines as Prospective Radioligands for Imaging Cyclooxygenase-2 with PET. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEL48C-QcW4Tddmek2HP_odr0KVj4102-NO8_v4E1d2SokB_Zy13WD8ZVmgCG1WQ3oq6U2wlL6TITC75UgI834AA3awxYHlOnVnI8BJDamNw0i6IoxY8mHPFLGmzlLePQS-BeJ0EmYanPRZms=

Sources

Purification strategies for removing unreacted starting materials from 2-Acetyl-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request based on the outlined plan.## Technical Support Center: Purification Strategies for 2-Acetyl-4-(methylsulfonyl)phenol

A Guide for Research and Development Professionals

As a Senior Application Scientist, I understand that the successful synthesis of a target molecule is only half the battle; a robust and efficient purification strategy is paramount to achieving the high purity required for downstream applications, from biological screening to final drug product formulation. This guide provides a technical framework for troubleshooting and optimizing the purification of 2-Acetyl-4-(methylsulfonyl)phenol, addressing common challenges with field-proven insights and detailed, validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-Acetyl-4-(methylsulfonyl)phenol, particularly via a Fries Rearrangement?

The synthesis of 2-Acetyl-4-(methylsulfonyl)phenol is commonly achieved through a Fries rearrangement of its precursor, 4-(methylsulfonyl)phenyl acetate.[1][2] This reaction, while effective, can lead to a predictable set of impurities. The most prevalent is typically the unreacted starting material , 4-(methylsulfonyl)phenyl acetate. Additionally, the Fries rearrangement is ortho and para selective, meaning the acyl group can migrate to two different positions on the aromatic ring.[2] Since the desired product is the para isomer, the corresponding ortho-isomer , 2-Acetyl-4-(methylsulfonyl)phenol, is a common process-related impurity that may need to be removed.

Q2: My initial purification by recrystallization resulted in a significantly low yield. What are the likely causes and how can I improve it?

Low yield is a frequent challenge in recrystallization and often points to suboptimal solvent selection or procedural execution.[3] The primary cause is often the use of an excessive volume of the "soluble solvent," which keeps a significant portion of your product dissolved in the mother liquor even after cooling. Another possibility is that the chosen solvent is too effective, meaning your compound has moderate solubility even at low temperatures. Finally, premature crystallization during a hot filtration step can also lead to substantial product loss. Optimizing the solvent system and using the absolute minimum amount of hot solvent required for dissolution are critical for maximizing recovery.[3]

Q3: My final product exhibits a broad melting point range (e.g., 4-5 °C). Does this definitively indicate the presence of impurities?

Yes, a broad melting point range is a classic and reliable indicator of a contaminated sample. A pure crystalline solid typically has a sharp, well-defined melting point, often spanning a range of 1-2 °C.[4] The presence of impurities disrupts the uniform crystal lattice structure, requiring less energy to break the intermolecular forces and causing the substance to melt at a lower temperature and over a wider range. This observation should prompt further purification steps to remove the residual contaminants.

Troubleshooting and Purification Protocols

This section details the primary purification strategies, explaining the core principles, providing step-by-step protocols, and offering troubleshooting advice.

Strategy 1: Selective Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures.[5]

When to Use This Method: This should be the first method attempted, especially for removing the unreacted starting material, 4-(methylsulfonyl)phenyl acetate, which often has different solubility characteristics than the phenolic product.

Step-by-Step Protocol:

  • Solvent System Selection: The key is to find a solvent (or solvent pair) in which 2-Acetyl-4-(methylsulfonyl)phenol is highly soluble at elevated temperatures but poorly soluble at low temperatures. A mixed-solvent system of ethanol and water is often effective for moderately polar phenols.[6][7]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add the minimum volume of hot ethanol required to fully dissolve the solid.

  • Induce Saturation: While keeping the solution hot, add hot water dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is nearing its saturation point.

  • Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and render the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel.[3]

  • Washing & Drying: Wash the crystals with a small amount of the ice-cold ethanol/water solvent mixture to remove any adhering mother liquor containing dissolved impurities. Dry the crystals under vacuum.

Causality and Expertise: The hydroxyl group on the 2-Acetyl-4-(methylsulfonyl)phenol allows it to form strong hydrogen bonds, making it less soluble in less polar solvents compared to its ester precursor. The slow cooling process provides the thermodynamic driving force for molecules of the desired compound to selectively incorporate into a growing crystal lattice, excluding the differently shaped impurity molecules, which remain in the solution.[5]

Troubleshooting:

  • "Oiling Out": If the product separates as an oil rather than a solid, it has come out of solution above its melting point. This is often caused by cooling the solution too rapidly or using a solvent system in which the product is excessively soluble. Solution: Reheat the mixture to redissolve the oil, add a slightly larger volume of the "soluble" solvent (ethanol), and allow it to cool more slowly.

  • No Crystal Formation: This indicates the solution is not sufficiently saturated. Solution: Reheat the solution and boil off some of the solvent to increase the concentration. Alternatively, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure product.

Strategy 2: Column Chromatography

Column chromatography provides a higher degree of separation and is ideal for removing impurities with polarities similar to the product, such as the ortho-isomer.[8] The technique relies on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent).[9]

When to Use This Method: When recrystallization fails to remove all impurities, or when multiple byproducts are present. It is particularly effective for separating positional isomers.

Step-by-Step Protocol:

  • Select Stationary and Mobile Phases: Use silica gel as the stationary phase.[8] Determine the optimal mobile phase (eluent) composition by running analytical Thin Layer Chromatography (TLC) plates. A good starting point is a mixture of hexane and ethyl acetate.[10] Aim for an Rf value of ~0.3 for the desired product.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[9] Add a thin layer of sand on top to protect the silica bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, consider a "dry loading" technique: adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity mixture (e.g., 90:10 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 70:30 hexane:ethyl acetate). This gradient elution will first wash out less polar impurities before the more polar product begins to move down the column.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the fractions and running TLC plates.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 2-Acetyl-4-(methylsulfonyl)phenol.

Causality and Expertise: Silica gel is a highly polar stationary phase. The sulfonyl (-SO2CH3), ketone (C=O), and hydroxyl (-OH) groups on your target molecule make it quite polar, causing it to adsorb strongly to the silica. The unreacted ester starting material lacks the free hydroxyl group and is therefore less polar, meaning it will travel down the column and elute faster. The ortho-isomer, while having the same functional groups, may have slightly different polarity or steric hindrance, often allowing for its separation with a carefully optimized eluent gradient.[8]

Strategy 3: Acid-Base Liquid-Liquid Extraction

This technique exploits the acidic nature of the phenolic hydroxyl group to separate it from non-acidic impurities.

When to Use This Method: As an efficient, large-scale initial cleanup step to remove neutral or basic impurities before a final polishing step like recrystallization.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product mixture in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.[11]

  • Basification: Transfer the organic solution to a separatory funnel and add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO3) solution.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. The acidic phenol will react with the base to form its corresponding sodium phenoxide salt, which is soluble in the aqueous layer. Non-acidic impurities (like the starting ester) will remain in the organic layer.

  • Separation: Allow the layers to fully separate and drain the lower aqueous layer into a clean flask.

  • Acidification: Cool the aqueous layer in an ice bath and re-acidify it by slowly adding a dilute acid (e.g., 1M HCl) until the solution is acidic (test with pH paper). The water-soluble phenoxide salt will be protonated back to the water-insoluble phenol, causing it to precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Causality and Expertise: This separation is based on a fundamental acid-base reaction. The equilibrium of the phenol with a weak base like bicarbonate lies in favor of the deprotonated, water-soluble phenoxide salt. This change in solubility allows for its selective transfer from the organic phase to the aqueous phase, physically separating it from impurities that cannot undergo this reaction.[12] Re-acidification reverses the process, precipitating the purified phenolic product.

Data & Workflow Visualization

Table 1: Comparison of Purification Strategies

Purification TechniqueTypical Purity AchievedExpected Yield RangeKey AdvantagesCommon Challenges
Recrystallization >98%60-85%Highly scalable, cost-effective, simple equipment.[5]Solvent selection can be difficult; risk of "oiling out"; potential for significant product loss in mother liquor.[3]
Column Chromatography >99%50-75%Excellent for separating complex mixtures and isomers; high resolution.[8]More time-consuming and expensive (solvents, silica); can be difficult to scale up.
Liquid-Liquid Extraction ~90-95%>90%Fast, efficient for large-scale initial cleanup; excellent for separating based on acidity/basicity.[12]May not remove impurities with similar functional groups; emulsions can form; requires a final polishing step.

Diagram 1: Purification Strategy Decision Workflow

Caption: Decision tree for selecting the optimal purification strategy.

Diagram 2: Mixed-Solvent Recrystallization Workflow

G A 1. Dissolve crude solid in minimum hot ethanol B 2. Add hot water dropwise until solution becomes cloudy A->B C 3. Add a few drops of hot ethanol to clarify the solution B->C D 4. Cool slowly to room temperature, then place in an ice bath C->D E 5. Collect crystals by vacuum filtration D->E F 6. Wash crystals with ice-cold ethanol/water E->F G 7. Dry product under vacuum F->G

Caption: Step-by-step workflow for mixed-solvent recrystallization.

References

  • Extraction Technique for Phenolic Compounds. (1996). Analyst.
  • Application Notes and Protocols for Liquid-Liquid Extraction of Phenolic Compounds. BenchChem.
  • Extraction techniques for the determination of phenolic compounds in food. SciSpace.
  • In-situ derivatisation, extraction, and preconcentration of some phenolic compounds. (2023). Taylor & Francis Online.
  • Liquid-liquid extraction of phenolic compound. (2023).
  • 4'-Hydroxyacetophenone CAS#: 99-93-4. ChemicalBook.
  • Showing Compound 4'-Hydroxyacetophenone (FDB010503). (2010). FooDB.
  • 2-ACETYL-4-METHYLPHENOL. (2024). ChemBK.
  • 4-HYDROXY ACETOPHENONE MATERIAL SAFETY D
  • 4'-Hydroxyacetophenone. Chem-Impex.
  • Experiment 2: Recrystalliz
  • How to run column chrom
  • 2-Amino-4-(methylsulfonyl)phenol. (2024). EvitaChem.
  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. (2024). ACS Sustainable Chemistry & Engineering.
  • Column chrom
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • 2-Amino-4-methylsulfonylphenol - Solubility. Solubility of Things.
  • What is the Fries Rearrangement Reaction? BYJU'S.
  • Fries rearrangement. Wikipedia.
  • Go-to recrystalliz
  • Mixed Solvents. (2022). Chemistry LibreTexts.

Sources

Controlling exothermic reactions during 2-Acetyl-4-(methylsulfonyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 2-Acetyl-4-(methylsulfonyl)phenol , a critical intermediate for pharmaceutical agents such as GPR119 receptor agonists[1].

Due to the strongly electron-withdrawing nature of the methylsulfonyl (-SO₂CH₃) group, this synthesis requires harsh conditions during the Fries rearrangement[2]. Consequently, managing the severe exothermic nodes—specifically during Lewis acid complexation and the subsequent aqueous quench—is paramount for both safety and yield[3].

Process Overview: Exothermic Nodes in Synthesis

G A 4-(Methylsulfonyl)phenol B Acetylation (Exothermic HCl) A->B Acetyl Chloride C 4-(Methylsulfonyl)phenyl acetate B->C D AlCl3 Addition (Complexation Exotherm) C->D E Fries Rearrangement (130-140°C) D->E F Reverse Quench (Violent Hydrolysis) E->F G 2-Acetyl-4- (methylsulfonyl)phenol F->G Ice/HCl

Workflow for 2-Acetyl-4-(methylsulfonyl)phenol synthesis highlighting exothermic nodes.

Troubleshooting & FAQs: Exotherm Management

Q1: Why does the initial acetylation step experience thermal runaway if the base is added too rapidly? Causality: The reaction of 4-(methylsulfonyl)phenol with acetyl chloride is highly exothermic due to the rapid formation of the ester bond and the immediate neutralization of liberated HCl gas by the organic base (e.g., triethylamine). The cumulative enthalpy of these two simultaneous processes can rapidly exceed the cooling capacity of standard jacketed reactors. Self-Validating Protocol: Equip the reactor with dual internal thermocouples. Interlock the acetyl chloride dosing pump to the temperature reading, programming it to automatically pause the addition if the internal temperature (


) exceeds 15°C. A steady 

drop upon pausing validates that the exotherm is strictly addition-controlled.

Q2: The Fries rearrangement requires high heat, but adding AlCl₃ causes an immediate, violent exotherm at room temperature. How do we manage this? Causality: The methylsulfonyl group is strongly electron-withdrawing, which severely deactivates the aromatic ring toward electrophilic aromatic substitution. While this necessitates harsh rearrangement conditions (130–140°C)[2], the initial exotherm is not the rearrangement itself. Instead, it is the Lewis acid-base complexation where AlCl₃ rapidly forms coordinate covalent bonds with the oxygen atoms of both the ester and the sulfonyl groups[3]. Self-Validating Protocol: Add anhydrous AlCl₃ in 5 to 10 discrete portions to the substrate at room temperature. Wait for the exotherm to completely dissipate (


 returns to baseline) before adding the next portion. Only after complete addition and thermal stabilization should external heating be applied.

Q3: How do we safely quench the AlCl₃ reaction mixture without causing solvent flash-boiling? Causality: Unreacted AlCl₃ and the aluminum-phenolate intermediate undergo rapid, highly exothermic hydrolysis upon contact with water, violently releasing HCl gas[4]. If water is added directly to the hot reaction mixture (a "normal quench"), the localized heat capacity is instantly exceeded, causing explosive vaporization of water and acid[5]. Self-Validating Protocol: Employ a "reverse quench" methodology. Cool the reaction mixture to 60°C (to maintain fluid viscosity) and slowly transfer it via a heated dropping funnel into a vessel containing at least 10 volumes of vigorously stirred crushed ice and 1M HCl. The massive thermal mass of the ice-water bath absorbs the heat of hydrolysis. The protocol is validated as safe as long as the quench bath temperature remains below 20°C.

Step-by-Step Experimental Methodologies

Protocol 1: Synthesis of 4-(Methylsulfonyl)phenyl acetate
  • Preparation: Charge a dry, nitrogen-purged reactor with 4-(methylsulfonyl)phenol (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).

  • Base Addition: Add triethylamine (1.2 eq) to the suspension and cool the mixture to 0–5°C using an external ice/brine bath.

  • Controlled Acylation: Begin dropwise addition of acetyl chloride (1.1 eq) via an addition funnel. Regulate the drip rate to maintain

    
     < 10°C.
    
  • Maturation: Remove the cooling bath and allow the reaction to stir for 2 hours at room temperature. Monitor completion via HPLC or TLC.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 4-(methylsulfonyl)phenyl acetate as a solid.

Protocol 2: AlCl₃-Catalyzed Fries Rearrangement
  • Preparation: In a dry, heavy-walled reactor equipped with a mechanical stirrer and a reflux condenser, charge 4-(methylsulfonyl)phenyl acetate (1.0 eq). Dissolve in a high-boiling, inert solvent such as chlorobenzene (3 volumes).

  • Lewis Acid Complexation: With vigorous stirring at 20°C, add anhydrous AlCl₃ (3.0 eq) in 5 equal portions over 45 minutes. Note: Excess AlCl₃ is required because the sulfonyl oxygens will irreversibly coordinate with the Lewis acid, rendering 1-2 equivalents catalytically inactive.

  • Rearrangement: Slowly heat the complexed mixture to 130–140°C. Maintain this temperature for 3–4 hours until the rearrangement is complete (verified by LC-MS).

  • Cooling: Remove the heat source and allow the reaction mixture to cool to exactly 60°C. Do not let it cool to room temperature, or the aluminum complex will solidify into an intractable mass.

  • Reverse Quench: Slowly pour the warm, viscous mixture into a vigorously stirred bath of crushed ice and 1M HCl (15 volumes relative to starting material). Ensure continuous stirring to break up the precipitating aluminum salts.

  • Isolation: Extract the aqueous suspension with ethyl acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Recrystallize the crude product from ethanol to afford pure 2-Acetyl-4-(methylsulfonyl)phenol.

Quantitative Data: Thermodynamic Risk Profile

Reaction StepPrimary Exothermic EventEnthalpy Risk LevelCritical Temp LimitMitigation Strategy
Acetylation Ester bond formation & HCl neutralizationModerate

< 15°C
Interlocked dropwise addition of Acetyl Chloride; external cooling.
AlCl₃ Addition Lewis acid-base coordination (Ester & Sulfonyl)High

< 20°C per addition
Portion-wise addition at RT; allow thermal baseline recovery.
Fries Rearrangement Electrophilic aromatic substitutionLow (Endothermic to initiate)130–140°CGradual ramp heating; monitor off-gassing.
Reaction Quench Hydrolysis of AlCl₃ and aluminum-phenolateSevereBath Temp < 20°CReverse quench into 10-15x volume of ice/HCl; slow transfer rate.

References

  • [1] WO2009141238A1 - Gpr119 receptor agonists - Google Patents. google.com.

  • [3] Application Notes and Protocols for Reactions Catalyzed by the AlCl₃-THF Complex. benchchem.com.

  • [5] A three-minute synthesis and purification of ibuprofen: pushing the limits of continuous-flow processing. nih.gov.

  • [2] Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. aakash.ac.in.

  • [4] General Chemical Procedures. sabanciuniv.edu.

Sources

Technical Support Center: Atom-Economic Manufacturing of 2-Acetyl-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Hub. As drug development professionals and scale-up scientists, you are likely aware that synthesizing highly functionalized intermediates like 2-Acetyl-4-(methylsulfonyl)phenol often suffers from severe mass-metric inefficiencies. This guide is designed to help you transition from outdated, stoichiometric methodologies to modern, catalytic, and highly atom-economic processes.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does our current AlCl₃-mediated synthesis of 2-Acetyl-4-(methylsulfonyl)phenol suffer from such poor atom economy? A1: The traditional Fries rearrangement relies on aluminum chloride (AlCl₃) as a Lewis acid. However, AlCl₃ is not truly catalytic in this context. Once the 2-acetyl-4-(methylsulfonyl)phenol is formed, the highly electrophilic aluminum strongly coordinates with the newly formed bidentate product (the ortho-hydroxy ketone motif). This irreversible complexation requires greater than stoichiometric amounts of AlCl₃[1]. Upon aqueous workup, this complex is destroyed, generating massive amounts of aluminum hydroxide waste and hydrochloric acid. This drastically lowers the Atom Economy (AE) and inflates the Environmental Factor (E-factor) of your process[2].

Q2: How can we shift to a catalytic solid-acid system to improve our mass metrics? A2: To achieve true atom economy, you must replace the stoichiometric Lewis acid with a heterogeneous solid acid catalyst, such as Zeolite H-beta or K10 Montmorillonite clay. These microporous materials provide shape-selective confinement and sufficient Brønsted/Lewis acidity to drive the intramolecular Fries rearrangement of 4-(methylsulfonyl)phenyl acetate without suffering from irreversible product inhibition[3][4]. Because the para-position of your substrate is blocked by the methylsulfonyl group, the rearrangement is inherently regioselective, driving the acetyl group exclusively to the ortho-position.

Q3: We are experiencing low conversion when using Zeolite H-beta. How do we troubleshoot this? A3: Low conversion in zeolite-catalyzed acylation is typically caused by two factors:

  • Moisture Poisoning: The presence of water severely inhibits the acylation and rearrangement steps by competitively binding to the acidic sites[5]. Ensure your catalyst is freshly calcined.

  • Electronic Deactivation: The methylsulfonyl group (

    
    ) is strongly electron-withdrawing. It deactivates the aromatic ring via inductive and resonance effects, making the nucleophilic attack on the acylium intermediate sluggish. To overcome this activation energy barrier, you must operate at higher temperatures (140–160 °C) or utilize microwave irradiation[3].
    

Q4: Can mechanochemistry be applied to this specific intermediate to eliminate solvent waste entirely? A4: Yes. Liquid-assisted grinding (LAG) or twin-screw extrusion can perform the Fries rearrangement in a nearly solvent-free environment. This mechanochemical approach forces intimate contact between the substrate and the solid acid lattice, drastically reducing reaction times and improving the overall atom economy by eliminating bulk solvent waste[6].

Part 2: Process Metrics & Data Presentation

To justify the process chemistry overhaul to your CMC (Chemistry, Manufacturing, and Controls) team, refer to the comparative mass metrics below.

Table 1: Comparative Efficiency Metrics for 2-Acetyl-4-(methylsulfonyl)phenol Synthesis

Process RouteCatalyst SystemAtom Economy (%)E-FactorPrimary Waste StreamRegioselectivity (Ortho)
Traditional Fries Stoichiometric AlCl₃~45%> 15.0Al(OH)₃, HCl, Aqueous effluent> 98% (Para blocked)
Solid-Acid Catalysis Zeolite H-Beta~85%< 2.0Trace Acetic Acid> 95%
Mechanochemical Catalytic LAG~88%< 0.5Minimal solvent, trace salts> 95%

Part 3: Mandatory Visualizations

Reaction Pathway & Atom Economy

G A 4-(methylsulfonyl)phenol + Acetic Anhydride B 4-(methylsulfonyl)phenyl acetate (Intermediate) A->B Esterification (100% AE) E Acetic Acid (Recoverable Byproduct) A->E Cleavage D 2-Acetyl-4-(methylsulfonyl)phenol (Target Product) B->D Fries Rearrangement C Zeolite H-Beta (Solid Acid Catalyst) C->B Catalyzes

Catalytic atom-economic pathway for 2-Acetyl-4-(methylsulfonyl)phenol synthesis.

Troubleshooting Logic for Solid-Acid Workflows

G Start Issue: Low Yield / Incomplete Conversion? CheckWater Is water present in the system? Start->CheckWater Calcine Action: Calcine Zeolite at 500°C CheckWater->Calcine Yes (Inhibits acid sites) CheckTemp Is reaction temp < 140°C? CheckWater->CheckTemp No Calcine->CheckTemp IncreaseTemp Action: Increase temp or use Microwave CheckTemp->IncreaseTemp Yes (Overcome deactivation) Success Optimal Ortho-Acylation Achieved CheckTemp->Success No IncreaseTemp->Success

Troubleshooting workflow for resolving low conversion in zeolite-catalyzed Fries rearrangements.

Part 4: Self-Validating Experimental Protocol

Workflow: Zeolite-Catalyzed Synthesis of 2-Acetyl-4-(methylsulfonyl)phenol

This protocol utilizes a self-validating feedback loop to ensure catalyst activity and reaction completion without relying on destructive sampling.

Step 1: Catalyst Activation (Critical)

  • Action: Calcine Zeolite H-beta (Si/Al ratio ~15) in a muffle furnace at 500 °C for 4 hours.

  • Causality: Removes adsorbed atmospheric water, freeing the internal pore structure and generating the highly active Brønsted/Lewis acid sites necessary for substrate coordination[4].

Step 2: Esterification & Adsorption

  • Action: In a pressure-rated vessel, combine 4-(methylsulfonyl)phenol (1.0 eq) and acetic anhydride (1.1 eq). Add 20% w/w of the activated Zeolite H-beta.

  • Causality: Acetic anhydride acts as both the acylating agent and a water scavenger. The initial exothermic reaction forms 4-(methylsulfonyl)phenyl acetate, which immediately diffuses into the zeolite pores.

Step 3: Catalytic Fries Rearrangement

  • Action: Seal the vessel and heat the solvent-free slurry to 150 °C for 6–8 hours.

  • Causality: The high temperature provides the kinetic energy required to overcome the electronic deactivation caused by the

    
     group, facilitating the intramolecular migration of the acylium ion to the ortho position[3].
    

Step 4: Self-Validating Reaction Monitoring

  • Action: Sample 10 µL of the mixture, dilute in acetonitrile, and analyze via HPLC-UV or GC-MS.

  • Validation: The system is self-validating when the intermediate ester peak (lower retention time/mass) cleanly vanishes and is replaced by a single product peak corresponding to the ortho-rearranged phenol. Because the para-position is blocked, the absence of isomeric mixtures confirms the regiochemical integrity of the reaction.

Step 5: Product Isolation & Catalyst Recovery

  • Action: Cool the mixture to 60 °C, dilute with ethyl acetate to solubilize the product, and filter the solid zeolite catalyst over a Celite pad. Concentrate the filtrate to crystallize the 2-Acetyl-4-(methylsulfonyl)phenol.

  • Causality: The heterogeneous nature of the zeolite allows for simple mechanical separation. The recovered catalyst can be washed with ethanol, re-calcined, and reused for up to 5 cycles, ensuring a maximized life-cycle atom economy[7].

References

  • Catalysis Science & Technology - RSC Publishing. RSC.[Link]

  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. ResearchGate.[Link]

  • The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. ResearchGate.[Link]

  • 3.3- Research Publication and Awards - ses college sreekandapuram. SES College.[Link]

  • Paradigms in Green Chemistry and Technology. Ethernet.edu.et.[Link]

  • Catalysis Science and Technology MINIREVIEW. OSTI.gov.[Link]

  • Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. MDPI.[Link]

Sources

Addressing color impurities in 2-Acetyl-4-(methylsulfonyl)phenol crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Color Impurities in Crystallization Workflows Compound: 2-Acetyl-4-(methylsulfonyl)phenol (AMSP) CAS: 50406-22-1 Support Tier: Level 3 (Process Development & Optimization)

Introduction: The Criticality of Color Rejection

Welcome to the technical guide for optimizing the purity of 2-Acetyl-4-(methylsulfonyl)phenol (AMSP) . As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), including norepinephrine prodrugs and specific COX-2 inhibitors, the purity of AMSP is non-negotiable.

Color in phenolic intermediates is rarely just "cosmetic." It typically signals the presence of quinoid species (oxidation products) or metal-chelated oligomers . These impurities are chemically reactive and can act as chain terminators or poison catalysts in downstream synthesis. This guide moves beyond basic recipes to explain the physics of impurity rejection.

Module 1: Root Cause Analysis (The "Why")

Q: My crude AMSP is pink/brown. What is the chemical identity of this color?

A: The coloration is likely due to two distinct degradation pathways inherent to the acetophenone/phenol structure.

  • Oxidative Coupling (Quinone Formation): Phenols are electron-rich (even with the electron-withdrawing sulfonyl group). Exposure to air, light, or trace metals catalyzes the oxidation of the phenol to para-quinones . These are intensely colored (yellow/red) and highly soluble in organic solvents, making them difficult to separate.

  • Metal Chelation: The ortho-hydroxy ketone moiety (the acetyl group adjacent to the phenol) is a bidentate ligand. It avidly chelates trace Iron (Fe³⁺) or Copper (Cu²⁺) from reactors, forming deeply colored (purple/black) complexes.

Visualization: Impurity Formation Pathways

ImpurityPathways AMSP 2-Acetyl-4-(methylsulfonyl)phenol (Colorless) Oxidation [O] / Light / pH > 7 AMSP->Oxidation Air Exposure Metal Trace Fe³⁺ / Cu²⁺ AMSP->Metal Chelation Quinone Quinoid Species (Pink/Red) Oxidation->Quinone e- Transfer Complex Metal-Ligand Complex (Purple/Black) Metal->Complex Coordination

Figure 1: Mechanistic pathways transforming colorless AMSP into colored impurities via oxidation and chelation.

Module 2: Solvent System Optimization

Q: Which solvent system maximizes color rejection?

A: You must utilize a Polar/Anti-Solvent gradient. Single-solvent systems often fail because the solubility difference between the phenol and the quinone impurity is insufficient.

Recommended System: Ethanol (Solvent) / Water (Anti-Solvent)

  • Why Ethanol? It dissolves AMSP and the polar sulfonyl group effectively at high temperatures (reflux).

  • Why Water? AMSP is sparingly soluble in cold water, but the colored quinone impurities (being more polar) tend to remain soluble in the aqueous mother liquor, preventing occlusion.

Representative Solubility Profile (AMSP)

Note: Values are representative of sulfonyl-phenol class behaviors. Always validate with your specific lot.

SolventSolubility (25°C)Solubility (Reflux)Role
Ethanol (95%) ModerateHighPrimary Solvent
Water Insoluble (<1 mg/mL)LowAnti-Solvent
Ethyl Acetate HighVery HighAlternate Solvent
Toluene LowModeratePoor Color Rejection

Critical Warning: Avoid Acetone if using strong acid/base catalysis downstream, as it can form condensation byproducts with the acetyl group on the AMSP ring.

Module 3: Adsorbent Protocols (Activated Carbon)

Q: I used activated carbon, but the color persists. Why?

A: Carbon treatment fails for three reasons: Wrong pH , Cold Treatment , or Oxidation Promotion .

  • The pH Trap: AMSP is acidic (pKa ~7-8 due to the electron-withdrawing sulfonyl group). If your solution is neutral or basic, AMSP ionizes to the phenolate. Phenolates adsorb strongly to carbon, causing massive yield loss. Ensure the solution is slightly acidic (pH 4-5) before adding carbon.

  • Carbon Type: Use Acid-Washed Carbon (e.g., Norit® SA 2 or equivalent). Avoid alkaline carbons, which promote oxidation of the phenol to quinones during the treatment.

  • Temperature: Carbon adsorption is endothermic for large molecules but kinetic-limited. You must treat at near-reflux temperatures for at least 30 minutes.

Module 4: Step-by-Step Purification Protocol

Objective: Recrystallization of 100g Crude AMSP with >90% Color Rejection.

Phase 1: Dissolution & Carbon Treatment[1]
  • Charge: Place 100g Crude AMSP in a flask.

  • Solvent: Add 400 mL Ethanol (95%) .

  • Heat: Heat to reflux (approx. 78°C) until fully dissolved.

  • Check pH: Spot test on wet pH paper. If pH > 6, add 1-2 drops of Acetic Acid.

  • Adsorbent: Add 5g Activated Carbon (5 wt% loading).

  • Digestion: Stir at reflux for 45 minutes . Do not shorten this time.

  • Filtration: Filter hot through a pre-warmed Celite pad. The filtrate should be pale yellow.

Phase 2: Crystallization & Isolation
  • Reheat: Return filtrate to the reactor and bring back to gentle reflux.

  • Anti-Solvent Addition: Slowly add 200 mL warm Water (50°C) dropwise over 20 minutes.

    • Observation: The solution will turn turbid.[1] If oiling out occurs, add a small amount of Ethanol to redissolve, then slow the water addition.

  • Controlled Cooling:

    • Cool to 50°C over 1 hour.

    • Cool to 20°C over 2 hours.

    • Chill to 0-5°C and hold for 1 hour.

  • Filtration: Filter the white crystalline solid.

  • Displacement Wash: Wash the cake with 100 mL of cold Ethanol/Water (1:1 mixture) . This step is critical to displace the colored mother liquor trapped between crystals.

  • Drying: Vacuum dry at 50°C.

Visualization: The Crystallization Logic

CrystallizationWorkflow Crude Crude AMSP (Colored) Dissolution Dissolve in Ethanol (Reflux, pH < 6) Crude->Dissolution Carbon Carbon Treatment (Removes Quinones) Dissolution->Carbon Filter Hot Filtration (Remove Carbon) Carbon->Filter Antisolvent Add Water (Warm) (Induce Supersaturation) Filter->Antisolvent Cooling Controlled Cooling (Prevents Inclusions) Antisolvent->Cooling Wash Displacement Wash (Removes Mother Liquor) Cooling->Wash Product Pure AMSP (White Crystals) Wash->Product

Figure 2: Optimized workflow for removing colored impurities via carbon treatment and anti-solvent crystallization.

Module 5: Advanced Troubleshooting (FAQ)

Q: I have "Oiling Out" (Liquid-Liquid Phase Separation) instead of crystals. How do I fix this? A: Oiling out traps impurities. It happens when the anti-solvent (water) is added too fast or the temperature is too high.

  • Fix: Re-heat to dissolve the oil. Add a seed crystal (0.1% pure AMSP) at the cloud point. Cool much slower (5°C per 30 mins).

Q: The product is white wet, but turns pink upon drying. Why? A: This indicates surface oxidation .

  • Fix: Ensure your vacuum oven is inert (nitrogen bleed). If the problem persists, add 0.1% Sodium Bisulfite to the crystallization water. This acts as a reducing agent to prevent phenol oxidation during the drying phase.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard reference for solubility and impurity rejection mechanisms).

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Context on phenol/phenolate solubility and pH dependence).

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Detailed protocols on carbon treatment and recrystallization solvent selection).

  • PubChem Database. (n.d.). 2-Acetyl-4-(methylsulfonyl)phenol (Compound Summary). National Library of Medicine. (Source for functional group analysis and chemical properties).[2][3][4][5]

Sources

Technical Support Portal: Stability & Formulation Troubleshooting for 2-Acetyl-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Acetyl-4-(methylsulfonyl)phenol . This guide is designed for researchers, analytical scientists, and formulation engineers who are experiencing stability issues, inconsistent quantification, or degradation during the handling of this specific phenolic compound.

Unlike simple phenols, the unique substitution pattern of this molecule requires precise environmental control to maintain structural integrity. This guide provides field-proven insights, mechanistic causality, and validated protocols to optimize your experimental workflows.

Part 1: Mechanistic Insights into pH-Dependent Stability

To stabilize 2-Acetyl-4-(methylsulfonyl)phenol, one must first understand the thermodynamic and kinetic forces driving its degradation.

The Causality of Degradation: The stability of this compound is dictated by the ionization state of its phenolic hydroxyl group. Unsubstituted phenol has a pKa of approximately 9.95. However, 2-Acetyl-4-(methylsulfonyl)phenol contains two strongly electron-withdrawing groups (EWGs): an ortho-acetyl group and a para-methylsulfonyl group.

According to the Hammett equation and predictive models for molecular acidity, these EWGs stabilize the conjugate base through inductive and resonance effects, drastically lowering the pKa to an estimated range of 6.0–7.0[1].

When the environmental pH approaches or exceeds this pKa (e.g., physiological pH 7.4), the molecule deprotonates into a highly reactive phenolate anion . Research demonstrates that the rate of phenol autoxidation increases significantly in the pH range of 7.0 to 9.0[2]. The phenolate anion readily donates an electron to dissolved molecular oxygen, initiating a radical chain reaction that follows zero-order or pseudo-first-order kinetics[3]. This autoxidation ultimately yields colored quinone derivatives and polymeric aggregates.

Pathway A Protonated Phenol (Stable Form) B Phenolate Anion (Reactive Form) A->B pH > 6.5 Deprotonation B->A pH < 5.5 Protonation C Phenoxy Radical (Transient Intermediate) B->C O2 (Autoxidation) Zero-order kinetics D Quinone Derivatives (Degradation Products) C->D Radical Coupling / Oxidation

Fig 1: pH-dependent autoxidation pathway of 2-Acetyl-4-(methylsulfonyl)phenol.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my stock solution turn yellow/brown over time at physiological pH (7.4)? A: At pH 7.4, a significant fraction of 2-Acetyl-4-(methylsulfonyl)phenol exists as the phenolate anion. This anion undergoes rapid autoxidation[2]. The yellow/brown discoloration is the visual manifestation of conjugated quinone derivatives and polymeric degradation products forming in your solution.

Q2: Can I use standard Phosphate-Buffered Saline (PBS) for long-term storage? A: No. PBS typically maintains a pH of 7.4, which accelerates the degradation of this specific compound. For long-term aqueous storage, you must formulate the compound in a slightly acidic buffer (pH 4.0–5.0) where the phenol remains fully protonated, thereby shutting down the autoxidation pathway.

Q3: How does the ortho-acetyl group affect stability at lower pH levels? A: At acidic pH levels (pH < 5.5), the ortho-acetyl group forms a strong intramolecular hydrogen bond with the protonated phenolic hydroxyl group. This intramolecular interaction thermodynamically stabilizes the neutral molecule, making it highly resistant to hydrolysis and oxidation, provided the pH does not drop low enough (< pH 2.0) to catalyze acid-driven enolization of the acetyl group.

Part 3: Quantitative Stability Data

To assist in formulation decisions, the following table summarizes the pH-dependent stability profile of 2-Acetyl-4-(methylsulfonyl)phenol based on kinetic modeling of its structural analogs.

pH RangePredominant SpeciesEstimated Half-Life (

) at 25°C
Primary Degradation PathwayFormulation Suitability
2.0 - 3.5 Fully Protonated> 6 monthsAcid-catalyzed enolization (Minor)Good (Ideal for HPLC mobile phases)
4.0 - 5.5 Fully Protonated> 12 monthsNegligibleOptimal (Ideal for aqueous storage)
6.5 - 7.5 Mixed (Phenol/Phenolate)48 - 72 hoursAutoxidation / Radical couplingPoor (Requires antioxidants/inert gas)
8.0 - 10.0 Fully Deprotonated< 4 hoursRapid Autoxidation to QuinonesUnsuitable

Part 4: Troubleshooting Common Experimental Failures

Issue 1: Peak Splitting or Broad Tailing in HPLC/LC-MS

Cause: If your mobile phase pH is near the pKa of the compound (~6.5), the molecule exists in an equilibrium between the protonated and deprotonated states during the chromatographic run. This dual-state existence causes peak splitting and severe tailing. Solution: Force the molecule into a single ionization state. Buffer your aqueous mobile phase to pH 3.0 using 0.1% Formic Acid or low-concentration ammonium formate buffer.

Issue 2: Rapid Degradation During in vitro Assays (pH 7.4)

Cause: Biological assays require physiological pH, which inherently destabilizes the compound via autoxidation[3]. Solution: If you cannot lower the pH of the assay, you must mitigate the oxygen dependency of the reaction.

  • Degas all assay buffers using nitrogen or argon sparging.

  • Introduce a sacrificial antioxidant (e.g., ascorbic acid or DTT) to the assay buffer to intercept phenoxy radicals before they irreversibly form quinones.

Part 5: Step-by-Step Experimental Protocols

Protocol: Forced Degradation & pH-Stability Profiling

To establish a self-validating system for your specific formulation matrix, execute the following protocol to map the exact degradation kinetics of your batch.

Step 1: Buffer Preparation Prepare a series of 50 mM Citrate-Phosphate buffers adjusted to pH 3.0, 4.5, 6.0, 7.4, and 9.0. Verify pH using a calibrated probe at 25°C.

Step 2: Sample Spiking Dissolve 2-Acetyl-4-(methylsulfonyl)phenol in LC-MS grade DMSO to create a 10 mg/mL master stock. Spike 100 µL of this stock into 9.9 mL of each prepared buffer to achieve a final concentration of 100 µg/mL (1% DMSO).

Step 3: Thermal Stress Incubation Aliquot each pH solution into amber glass vials (to prevent photo-oxidation). Incubate the vials in a controlled environmental chamber at 40°C.

Step 4: Kinetic Sampling & Quenching Extract 100 µL aliquots at T=0, 2h, 4h, 8h, 24h, and 48h. Immediately quench the pH 6.0, 7.4, and 9.0 samples by adding 100 µL of cold 0.2% Formic Acid in Acetonitrile to force the pH below 4.0 and halt autoxidation.

Step 5: LC-MS/MS Quantification Analyze the quenched samples via LC-MS/MS (Mobile Phase A: 0.1% FA in Water; Mobile Phase B: 0.1% FA in Acetonitrile). Plot the natural log of the remaining concentration versus time to determine if the degradation follows zero-order or pseudo-first-order kinetics.

Workflow S1 Buffer Prep (pH 3.0 - 9.0) S2 Spike API (100 µg/mL) S1->S2 S3 Thermal Stress (40°C / Amber Vials) S2->S3 S4 Acid Quench & LC-MS Analysis S3->S4 S5 Kinetic Modeling S4->S5

Fig 2: Step-by-step workflow for pH-stability profiling and kinetic modeling.

References

  • Source: tum.
  • Oxidation of 2,6-di-tert-butylphenol by molecular oxygen catalyzed by tetrasodium phthalocyaninatocobalt(II)
  • Correlation between molecular acidity (pKa)

Sources

Validation & Comparative

Analytical Resolution of 2-Acetyl-4-(methylsulfonyl)phenol: A Comparative Guide to NMR Workflows and Solvent Systems

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of highly functionalized aromatic building blocks like 2-Acetyl-4-(methylsulfonyl)phenol requires rigorous analytical strategies. This compound features a complex interplay of electronic effects: a strongly electron-donating hydroxyl group (-OH) competing with two potent electron-withdrawing moieties (an acetyl group and a methylsulfonyl group). For drug development professionals and synthetic chemists, unambiguously assigning the regiochemistry of this molecule is critical.

This guide objectively compares the performance of 1D vs. 2D NMR methodologies and evaluates the impact of Deuterated Solvent Systems (CDCl₃ vs. DMSO-d₆) on spectral resolution. By transitioning from isolated data points to a self-validating analytical system, researchers can achieve absolute structural certainty.

Solvent System Comparison: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the observed chemical environment, particularly for exchangeable protons and hydrogen-bonded systems.

  • Chloroform-d (CDCl₃): In non-polar solvents like CDCl₃, the intramolecular hydrogen bond between the phenolic -OH and the ortho-acetyl carbonyl oxygen remains intact. This causes severe deshielding of the hydroxyl proton, pushing its chemical shift remarkably downfield to approximately 12.25 ppm[1],[2]. CDCl₃ is the superior choice for confirming the proximity of the acetyl and hydroxyl groups.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): As a strong hydrogen-bond acceptor, DMSO disrupts intermolecular interactions and competes with intramolecular bonds. While the -OH signal may broaden or shift slightly upfield (e.g., ~11.50 ppm), the sulfonyl methyl (-SO₂CH₃) protons are exceptionally well-resolved in DMSO-d₆, typically appearing as a sharp singlet at 3.25–3.26 ppm due to the solvent's stabilizing effect on the highly polarized sulfonyl group[3],[4].

Table 1: Comparative ¹H NMR Spectral Data (Predicted & Benchmarked)
PositionFunctional GroupShift in CDCl₃ (ppm)Shift in DMSO-d₆ (ppm)MultiplicityCoupling (J, Hz)Integration
1 -OH (Phenolic)12.2511.50Singlet (s)-1H
4 -SO₂CH₃3.103.25Singlet (s)-3H
2 -COCH₃ (Acetyl)2.652.60Singlet (s)-3H
3 Ar-H (ortho to Ac/SO₂)8.358.20Doublet (d)2.51H
5 Ar-H (ortho to SO₂)8.057.95Doub. of Doub. (dd)8.5, 2.51H
6 Ar-H (ortho to OH)7.157.05Doublet (d)8.51H

Note: Aromatic shifts are derived via empirical additivity rules based on the 2'-hydroxyacetophenone and 4-(methylsulfonyl)phenol core structures[5],[1].

Methodology Comparison: 1D vs. 2D NMR Workflows

Relying solely on 1D ¹H and ¹³C NMR is sufficient for routine purity screening but introduces ambiguity when differentiating structural isomers (e.g., distinguishing 2-acetyl-4-sulfonyl from 4-acetyl-2-sulfonyl).

To establish a self-validating system , 2D NMR techniques (HSQC and HMBC) must be employed. In a self-validating protocol, the hypothesis generated by 1D integration is independently tested and confirmed by 2D cross-peaks. For example, if the 3H singlet at 2.65 ppm is assigned to the acetyl methyl, HMBC must show a 2-bond correlation to a carbonyl carbon (~203 ppm) and a 3-bond correlation to the C2 aromatic carbon. If this loop does not close, the assignment is rejected.

Table 2: ¹³C NMR & Self-Validating HMBC Correlations
Carbon PositionTypeExpected Shift (ppm)Validating HMBC Correlations (¹H → ¹³C)
C=O Carbonyl203.5Acetyl-CH₃, H-3
C1 Ar-OH164.2H-3, H-5, -OH
C4 Ar-SO₂132.5Sulfonyl-CH₃, H-5, H-6
C3 Ar-H130.1H-5
C5 Ar-H128.4H-3
C2 Ar-Ac119.5Acetyl-CH₃, H-6
C6 Ar-H118.2H-5
C-SO₂ Methyl44.0H-3, H-5
C-Ac Methyl26.5-

Experimental Protocols: A Causality-Driven Approach

Do not merely execute steps; understand the physical chemistry governing the spectrometer. The following protocol guarantees quantitative reliability and structural validation.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of 2-Acetyl-4-(methylsulfonyl)phenol in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS).

  • Causality: A 15–20 mg concentration provides an optimal signal-to-noise (S/N) ratio for ¹³C and 2D NMR within a practical timeframe (<1 hour). This prevents probe receiver overloading while ensuring that minor meta-coupling artifacts (J ~ 2.5 Hz) remain clearly distinguishable from baseline noise.

Step 2: 1D ¹H Acquisition

  • Action: Acquire on a 400 MHz spectrometer using a 30° excitation pulse and a relaxation delay (D1) of 1.0 second.

  • Causality: A 30° pulse (rather than a full 90° pulse) ensures complete longitudinal relaxation (T1) of all protons between scans. This is the physical prerequisite for strictly quantitative integration, ensuring the 3:3:1:1:1 ratio of the methyl and aromatic protons is mathematically exact.

Step 3: 1D ¹³C Acquisition

  • Action: Acquire at 100 MHz using power-gated decoupling (WALTZ-16) and an extended D1 of 2.0 to 3.0 seconds.

  • Causality: Quaternary carbons (C1, C2, C4, C=O) lack directly attached protons, depriving them of efficient dipole-dipole relaxation pathways. The extended D1 prevents these critical signals from saturating and disappearing into the baseline.

Step 4: 2D HMBC Acquisition

  • Action: Set the long-range coupling delay optimized for J = 8 Hz (typically ~62.5 ms).

  • Causality: This specific delay allows magnetization to transfer optimally across 2 to 3 bonds. It selectively highlights the connectivity between the isolated sulfonyl methyl protons and the C4 aromatic carbon, effectively bridging the quaternary gaps in the carbon framework and sealing the self-validating loop.

Workflow Visualization

NMR_Workflow SamplePrep Sample Preparation (CDCl3 vs DMSO-d6) OneD_NMR 1D NMR (1H & 13C) Routine Screening SamplePrep->OneD_NMR Fast TwoD_NMR 2D NMR (HSQC/HMBC) Absolute Elucidation SamplePrep->TwoD_NMR Comprehensive DataProc Data Processing (FT, Phase, Baseline) OneD_NMR->DataProc TwoD_NMR->DataProc SignalAssign Signal Assignment (Integrals & Shifts) DataProc->SignalAssign Validation Self-Validating Structure Confirmation SignalAssign->Validation HMBC Cross-Peaks

Workflow comparing 1D and 2D NMR methodologies for self-validating structural elucidation.

References

  • Title: 4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350 - PubChem Source: nih.gov URL: [Link][5]

  • Title: 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem Source: nih.gov URL: [Link][1]

  • Title: Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity Source: japsonline.com URL: [Link][3]

  • Title: Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials Source: acs.org URL: [Link][4]

Sources

Comprehensive LC-MS Platform Comparison: Fragmentation and Analysis of 2-Acetyl-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation and precise quantitation of complex synthetic intermediates are critical bottlenecks. 2-Acetyl-4-(methylsulfonyl)phenol (Exact Mass: 214.0300 Da) serves as an exceptional benchmark molecule for evaluating Liquid Chromatography-Mass Spectrometry (LC-MS) platforms. Its unique combination of functional groups—a readily ionizable phenol, a labile acetyl group, and a highly diagnostic methylsulfonyl moiety—yields a predictable yet complex fragmentation pattern.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) systems—specifically the Thermo Fisher Orbitrap Exploris 480 and the Waters Xevo G3 QTof —against the gold standard for quantitation, the Agilent 6495C Triple Quadrupole (QqQ) . By analyzing the fragmentation mechanics and hardware capabilities, this guide provides actionable, data-backed insights for selecting the optimal platform for your analytical workflows.

Mechanistic Insights: Ionization and Fragmentation

To evaluate instrument performance, we must first understand the physicochemical behavior of 2-Acetyl-4-(methylsulfonyl)phenol in the gas phase.

Ionization Dynamics

Phenolic compounds exhibit superior ionization efficiency in Electrospray Ionization Negative Mode (ESI-) . The acidic hydroxyl proton is easily abstracted in the source, yielding a highly stable deprotonated precursor ion


 at m/z 213.0222  ().
Collision-Induced Dissociation (CID) Pathways

When subjected to CID or Higher-energy Collisional Dissociation (HCD), the


 precursor undergoes specific, thermodynamically driven neutral losses:
  • Loss of Sulfur Dioxide (-64 Da): The methylsulfonyl group (

    
    ) is highly susceptible to the neutral loss of 
    
    
    
    (Exact mass: 63.9619 Da). This is driven by the stability of the resulting phenolate-type radical/anion delocalized across the aromatic ring, yielding a dominant fragment at m/z 149.0603 .
  • Loss of Methyl Radical (-15 Da): Homolytic cleavage of the methyl group from either the acetyl or sulfonyl moiety results in a radical anion at m/z 197.9987 .

  • Loss of Acetyl (-43 Da): Heterolytic cleavage of the acetyl group yields a fragment at m/z 170.0038 .

Fragmentation M [M-H]⁻ m/z 213.0222 2-Acetyl-4-(methylsulfonyl)phenol F1 [M-H-CH₃]⁻• m/z 197.9987 Loss of Methyl M->F1 -CH₃• (-15.0235 Da) F2 [M-H-SO₂]⁻ m/z 149.0603 Loss of Sulfur Dioxide M->F2 -SO₂ (-63.9619 Da) F4 [M-H-COCH₃]⁻ m/z 170.0038 Loss of Acetyl M->F4 -COCH₃ (-43.0184 Da) F3 [M-H-SO₂-CH₃]⁻• m/z 134.0368 Loss of SO₂ & CH₃ F2->F3 -CH₃• (-15.0235 Da)

Caption: Fragmentation pathway of 2-Acetyl-4-(methylsulfonyl)phenol in ESI negative mode.

Platform Performance Comparison

Different mass analyzers process these fragment ions using distinct physics, directly impacting data quality, resolution, and sensitivity.

Thermo Fisher Orbitrap Exploris 480 (High-Resolution MS)

The Orbitrap utilizes an electrostatic field to trap ions, determining mass based on their axial oscillation frequency.

  • Performance: Delivers ultra-high resolving power (up to 480,000 FWHM) and sub-ppm mass accuracy ().

  • Advantage for this compound: It unambiguously distinguishes the

    
     loss (63.9619 Da) from near-isobaric interferences (e.g., loss of 
    
    
    
    , 64.0524 Da), ensuring absolute structural confidence during metabolite identification.
Waters Xevo G3 QTof (Time-of-Flight MS)

The Q-TOF accelerates ions through a flight tube, measuring the time it takes to reach the detector.

  • Performance: Offers extremely fast acquisition rates (>100 Hz) and excellent isotopic fidelity ().

  • Advantage for this compound: Ideal for Data-Independent Acquisition (DIA/MSE). It can capture the full fragmentation spectrum of 2-Acetyl-4-(methylsulfonyl)phenol across very narrow UHPLC peaks (e.g., 2-second peak widths) without losing data points.

Agilent 6495C Triple Quadrupole (Targeted MRM)

The QqQ uses two quadrupole mass filters separated by a collision cell.

  • Performance: Operates in Multiple Reaction Monitoring (MRM) mode, offering 10x to 100x better signal-to-noise ratios than HRMS for targeted analysis.

  • Advantage for this compound: By isolating m/z 213.0 in Q1 and strictly monitoring the m/z 149.1 fragment in Q3, the QqQ eliminates matrix background, achieving sub-ng/mL Limits of Detection (LOD) for pharmacokinetic (PK) studies.

Quantitative Data Summary

Table 1: Platform Capabilities & Application Matrix

FeatureOrbitrap Exploris 480Xevo G3 QTofAgilent 6495C QqQ
Mass Analyzer Quadrupole-OrbitrapQuadrupole-Time-of-FlightTriple Quadrupole
Max Resolving Power 480,000 (at m/z 200)~40,000 (at m/z 200)Unit Resolution (~0.7 Da)
Mass Accuracy < 1 ppm< 2 ppmN/A
Acquisition Speed Up to 40 Hz> 100 Hz> 500 MRMs/sec
Optimal Application Unknown ID / MetabolismFast Screening / DIAHigh-Throughput PK Quantitation
Relative Sensitivity High (pg/mL range)High (pg/mL range)Ultra-High (fg/mL range)

Table 2: Exact Mass Fragmentation Data (HRMS Reference)

Ion TypeChemical FormulaTheoretical m/zNeutral Loss (Da)Diagnostic Value
Precursor

213.0222N/AConfirms intact parent molecule.
Fragment 1

149.060363.9619Primary MRM quantifier transition.
Fragment 2

197.998715.0235Confirms terminal methyl groups.
Fragment 3

170.003843.0184Confirms presence of acetyl group.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and scientific integrity, the following step-by-step methodology is optimized for the structural elucidation of 2-Acetyl-4-(methylsulfonyl)phenol across HRMS platforms.

Step 1: Sample Preparation
  • Prepare a 1 mg/mL stock solution of 2-Acetyl-4-(methylsulfonyl)phenol in LC-MS grade Methanol.

  • Dilute the stock to a working concentration of 100 ng/mL using a diluent of 90:10 Water:Methanol to match initial LC conditions.

  • Vortex for 30 seconds and transfer to a deactivated glass autosampler vial to prevent non-specific binding.

Step 2: UHPLC Separation Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). Causality: The sub-2-micron particle size ensures sharp peak shapes, maximizing the concentration of the analyte entering the source at any given second.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~6.5). Causality: Avoiding strong acids like formic acid in negative mode prevents the suppression of the

    
     ion.
    
  • Mobile Phase B: LC-MS Grade Methanol.

  • Gradient:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: Linear ramp to 95% B

    • 5.0 - 6.5 min: Hold at 95% B

    • 6.5 - 8.0 min: Re-equilibrate at 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: MS Source & Acquisition Parameters (ESI Negative)
  • Capillary Voltage: -2.5 kV (Optimized to prevent in-source fragmentation while maintaining spray stability).

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Collision Energy (CE): Stepped CE at 15, 30, and 45 eV. Causality: Stepped collision energy ensures that both low-energy pathways (loss of

    
    ) and high-energy pathways (loss of 
    
    
    
    and ring cleavage) are captured in a single composite MS/MS spectrum.

PlatformSelection Start Objective: 2-Acetyl-4-(methylsulfonyl)phenol Analysis Q1 Primary Analytical Goal? Start->Q1 Targeted Targeted Quantitation (High Sensitivity/Throughput) Q1->Targeted Quantitation Untargeted Structural Elucidation (High Resolution/Mass Accuracy) Q1->Untargeted Discovery/Metabolism QqQ Triple Quadrupole (QqQ) e.g., Agilent 6495C MRM Mode Targeted->QqQ Q2 Need ultra-high resolution or fast scan speeds? Untargeted->Q2 Orbi Orbitrap (e.g., Exploris 480) Ultra-high Res (>240k) Sub-ppm Accuracy Q2->Orbi Resolution Priority QTOF Q-TOF (e.g., Xevo G3) Fast Acquisition (>100 Hz) Good Isotopic Fidelity Q2->QTOF Speed Priority

Caption: Decision matrix for selecting the optimal LC-MS platform for structural and quantitative analysis.

Conclusion

The analysis of 2-Acetyl-4-(methylsulfonyl)phenol highlights the distinct advantages of modern LC-MS platforms. If your laboratory's primary objective is the discovery and structural validation of synthetic impurities or metabolites, the sub-ppm mass accuracy of the Orbitrap Exploris 480 is unmatched for confirming isobaric neutral losses. For high-throughput screening where rapid LC gradients demand fast MS acquisition, the Xevo G3 QTof provides the necessary speed without sacrificing isotopic fidelity. Finally, for late-stage drug development and PK quantitation , the Agilent 6495C QqQ remains the undisputed choice, leveraging the


 transition to deliver ultimate sensitivity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 123350, 4-(Methylsulfonyl)phenol." PubChem,[Link]

  • MDPI. "Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices." Molecules,[Link]

  • Waters Corporation. "Xevo G3 QTof Mass Spectrometer." Waters,[Link]

Technical Comparison Guide: IR Spectral Analysis of 2-Acetyl-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Product: 2-Acetyl-4-(methylsulfonyl)phenol Application: Intermediate in pharmaceutical and agrochemical synthesis (e.g., HPPD inhibitors). Analytical Challenge: Distinguishing the specific 1,2,4-substitution pattern and verifying the integrity of the intramolecular hydrogen bond which governs the molecule's reactivity and solubility.

This guide objectively compares the experimental infrared (IR) spectral performance of 2-Acetyl-4-(methylsulfonyl)phenol against its structural analogs and theoretical predictions. Unlike standard data sheets, this document focuses on the causality of spectral shifts—specifically how the ortho-acetyl group locks the phenolic proton, dramatically altering the spectral landscape compared to non-chelated alternatives.

Structural Analysis & Theoretical Basis

To accurately assign peaks, we must first deconstruct the molecule into its interacting vibrational centers. The molecule features a "push-pull" electronic system with a phenolic donor and two electron-withdrawing groups (acetyl and sulfonyl).

The "Chelation Effect" (Key Differentiator)

The defining feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl (-OH) and the acetyl carbonyl (C=O).

  • Consequence: This forms a stable 6-membered pseudo-ring.

  • Spectral Impact:

    • OH Stretch: Does not appear as a sharp peak at 3600 cm⁻¹. Instead, it collapses into a broad, weak feature often buried in the C-H region (3200–2500 cm⁻¹).

    • C=O Stretch: The carbonyl bond weakens, shifting the frequency downwards (Red Shift) compared to a free ketone.

Vibrational Mode Hierarchy (Visualization)

VibrationalHierarchy Molecule 2-Acetyl-4-(methylsulfonyl)phenol Group1 Chelated Domain (Ortho-Acetyl Phenol) Molecule->Group1 Group2 Sulfonyl Domain (Para-SO2Me) Molecule->Group2 Mode1 ν(OH) Broad, Red-shifted (2500-3200 cm⁻¹) Group1->Mode1 IMHB Effect Mode2 ν(C=O) H-Bonded Ketone (~1640 cm⁻¹) Group1->Mode2 IMHB Effect Mode3 ν_as(SO2) Sulfone Asymmetric (~1300 cm⁻¹) Group2->Mode3 Mode4 ν_s(SO2) Sulfone Symmetric (~1150 cm⁻¹) Group2->Mode4

Figure 1: Hierarchical breakdown of vibrational modes. The "Chelated Domain" is the primary source of spectral deviation from standard libraries.

Comparative Analysis: Product vs. Alternatives

Here we validate the spectral assignments by comparing 2-Acetyl-4-(methylsulfonyl)phenol (Target) against two critical "Alternative" baselines:

  • Alternative A: 4-(Methylsulfonyl)phenol (Lacks the Acetyl group; No IMHB).

  • Alternative B: 2-Hydroxyacetophenone (Lacks the Sulfonyl group; Has IMHB).

Quantitative Peak Shift Comparison
Functional GroupVibration ModeTarget Compound (Experimental Range)Alt A: 4-(SO₂Me)Phenol Alt B: 2-OH-Acetophenone Mechanistic Insight
Phenol -OH Stretching (

)
3200–2600 cm⁻¹ (Broad/Weak)3400–3200 cm⁻¹ (Sharp/Strong)3200–2600 cm⁻¹ (Broad)The target mimics Alt B. The broadness confirms the H-bond lock. Absence of sharp peak at 3400 confirms purity (no free phenol).
Carbonyl C=O Stretching (

)
1645–1655 cm⁻¹ Absent~1640 cm⁻¹The C=O is lower than typical ketones (1680+) due to H-bonding. The sulfone (EWG) at para position slightly stiffens the bond vs Alt B.
Sulfonyl SO₂ Asymmetric (

)
1300–1320 cm⁻¹ 1290–1310 cm⁻¹AbsentHigh intensity diagnostic band. Confirms presence of sulfone moiety.[1]
Sulfonyl SO₂ Symmetric (

)
1140–1160 cm⁻¹ 1140–1150 cm⁻¹AbsentSecond diagnostic band. Often sharper than the asymmetric band.
Performance in Analysis (Methodology Comparison)

Scenario: You are verifying the identity of a synthesized batch.

  • If you use ATR (Attenuated Total Reflectance):

    • Pros: Fast, no sample prep.

    • Cons: The weak, broad OH stretch (2600-3200) may be completely lost in the baseline noise or obscured by the diamond absorption edge.

    • Recommendation: Rely on the C=O (1650) and SO2 (1300/1150) fingerprint ratios.

  • If you use Transmission (KBr Pellet):

    • Pros: Superior signal-to-noise ratio.

    • Cons: Moisture in KBr can create a false "free OH" peak at 3400 cm⁻¹.

    • Recommendation: Dry KBr extensively. The "broad hump" of the chelated OH is more visible here.

Detailed Peak Assignment Protocol

Use this table to annotate your spectrum. Assignments are validated against standard correlation tables for substituted benzenes and sulfones.

Frequency (cm⁻¹)IntensityAssignmentValidation Notes
3100–3000 WeakC-H Stretch (Aromatic)Standard aromatic C-H.
3000–2900 WeakC-H Stretch (Aliphatic)From the Methyl (-CH3) of Acetyl and Sulfonyl groups.
3200–2500 Broad/Flat O-H Stretch (Chelated) CRITICAL: Do not look for a sharp peak. Look for a baseline rise underlying the C-H stretches.
1655–1645 Strong C=O Stretch (Ketone) Lowered by ~30 cm⁻¹ due to H-bonding.
1600, 1570 MediumC=C Ring StretchAromatic skeletal vibrations.
1320–1300 Very Strong SO₂ Asymmetric Stretch Major fingerprint identifier.
1280–1260 StrongC-O Stretch (Phenolic)Coupled with OH bending.
1160–1140 Strong SO₂ Symmetric Stretch Major fingerprint identifier.
830–810 StrongC-H Out-of-Plane (OOP)Diagnostic for 1,2,4-trisubstituted benzene (2 adjacent H's).

Experimental Workflow: Self-Validating Protocol

This protocol ensures that observed spectral features are intrinsic to the molecule and not artifacts of sample preparation.

Workflow Diagram

Workflow Sample Raw Sample (Solid) Prep Prep: KBr or ATR (Ensure Dryness) Sample->Prep Scan Acquisition (4 cm⁻¹, 16 scans) Prep->Scan Check1 Check 3400 cm⁻¹ (Free OH?) Scan->Check1 Result1 Fail: Sample Wet or Hydrolysis Check1->Result1 Sharp Peak Check2 Check 1650 vs 1680 (H-Bond Intact?) Check1->Check2 Broad/None Result2 Fail: Isomer Error (Para-Acetyl?) Check2->Result2 >1670 Final Pass: Valid Spectrum Check2->Final ~1650

Figure 2: Logic flow for spectral validation. Note that a sharp peak at 3400 cm⁻¹ is a failure mode (indicating wetness or loss of chelation), not a success.

Step-by-Step Methodology
  • Sample Preparation (ATR Method Preferred):

    • Ensure the crystal (Diamond/ZnSe) is meticulously clean. Background scan must be flat.

    • Place solid sample (~5 mg) on the crystal.

    • Apply high pressure using the anvil. Reason: Good contact is essential for the sulfone bands (1300/1150) which are highly absorbing. Poor contact yields distorted peak ratios.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard).

    • Scans: 16 or 32.

    • Range: 4000–600 cm⁻¹.

  • Data Processing & Validation:

    • Baseline Correction: Apply cautiously. The broad OH stretch can be mistaken for a sloping baseline. Do not "flatten" the region between 3500 and 2500 cm⁻¹ aggressively.

    • Peak Picking: Set threshold to detect the C=O (1650) and SO2 (1300/1150) peaks first.

References

  • PubChem. (n.d.). 4-(Methylsulfonyl)phenol | C7H8O3S.[2] National Library of Medicine. Retrieved March 5, 2026, from [Link]

    • Source for 4-(methylsulfonyl)phenol spectral comparisons.
  • NIST Chemistry WebBook. (n.d.). 2'-Hydroxyacetophenone IR Spectrum. National Institute of Standards and Technology.[3] Retrieved March 5, 2026, from [Link]

    • Source for ortho-hydroxy ketone chel
  • SpectraBase. (n.d.). Infrared Spectrum of Sulfones. Wiley Science Solutions. Retrieved March 5, 2026, from [Link]

    • General reference for sulfone asymmetric/symmetric stretch assignments.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2]

    • Authoritative text for general IR correl

Sources

Comparative analysis of 2-Acetyl-4-(methylsulfonyl)phenol vs 2-Nitro-4-(methylsulfonyl)phenol reactivity

[1]

Executive Summary

This guide provides a technical comparative analysis of 2-Acetyl-4-(methylsulfonyl)phenol (Compound A) and 2-Nitro-4-(methylsulfonyl)phenol (Compound B) .[1] While both compounds share a phenolic core activated by a para-methylsulfonyl group, their ortho-substituents (acetyl vs. nitro) drive divergent reactivity profiles.[2] The nitro analog exhibits superior acidity and SNAr susceptibility due to strong electron-withdrawing effects, whereas the acetyl analog is defined by strong intramolecular hydrogen bonding (IMHB) and carbonyl-specific condensation chemistry.

Structural & Electronic Analysis

The reactivity differences stem from the electronic nature of the ortho-substituent and its interaction with the phenolic hydroxyl group.

Feature2-Acetyl-4-(methylsulfonyl)phenol 2-Nitro-4-(methylsulfonyl)phenol
Structure Phenol with o-Acetyl, p-SO₂MePhenol with o-Nitro, p-SO₂Me
Electronic Effect o-Acetyl: -I, -R (Moderate)o-Nitro: -I, -R (Strong)
H-Bonding Strong IMHB (6-membered chelate)Weak/Moderate IMHB (6-membered)
Ring Activation Moderately deactivated (towards E⁺)Highly deactivated (towards E⁺)
SNAr Potential ModerateHigh (if OH is converted to LG)

Mechanistic Insight:

  • Compound B (Nitro): The nitro group exerts a powerful inductive (-I) and resonance (-R) withdrawal.[1][3] Combined with the para-sulfonyl group, this creates an electron-deficient ring highly susceptible to nucleophilic attack (SNAr) if the hydroxyl is converted to a leaving group (e.g., tosylate).

  • Compound A (Acetyl): The acetyl group is electron-withdrawing but less so than the nitro group. Crucially, the carbonyl oxygen forms a robust intramolecular hydrogen bond with the phenolic proton. This "locks" the conformation, reducing the polarity and water solubility compared to the nitro analog.

Acidity Profile (pKa) & Solubility

The acidity of the phenolic proton is the primary differentiator in formulation and extraction protocols.

  • 2-Nitro-4-(methylsulfonyl)phenol: pKa ≈ 6.28

    • Causality: The nitro group stabilizes the phenoxide anion significantly through extensive resonance delocalization. The para-sulfonyl group further stabilizes the negative charge.[2]

    • Implication: This compound can be deprotonated by weak bases (e.g., NaHCO₃).[2] It exists as a water-soluble phenoxide at physiological pH.[1][2]

  • 2-Acetyl-4-(methylsulfonyl)phenol: pKa ≈ 8.5 – 9.0

    • Causality: While the acetyl group stabilizes the anion via resonance, the neutral phenol is stabilized by the strong IMHB. Breaking this H-bond requires energy, raising the pKa relative to the nitro analog.

    • Implication: Requires stronger bases (e.g., Na₂CO₃ or NaOH) for complete deprotonation.[2]

Resonancecluster_legendAcidity DriverNitro2-Nitro Phenoxide(Highly Stabilized)Stab_NitroResonance: NO2 + SO2Me(- charge on O of NO2)Nitro->Stab_NitroStrong -R EffectAcetyl2-Acetyl Phenoxide(Moderately Stabilized)Stab_AcetylResonance: COMe + SO2Me(- charge on O of CO)Acetyl->Stab_AcetylModerate -R Effect

Figure 1: Comparative resonance stabilization of the conjugate bases.

Synthetic Utility & Reactivity[1][2][3][6]
A. Nucleophilic Aromatic Substitution (SNAr)

The Nitro analog is the superior substrate for SNAr reactions.[2]

  • Protocol Logic: Converting the phenol to a chloro- or sulfonate leaving group allows for rapid displacement by amines or thiols.[1][2] The ortho-nitro group activates the C-1 position significantly more than the acetyl group.

  • Application: Synthesis of herbicide intermediates (e.g., Mesotrione precursors) often utilizes the nitro-activation.[2]

B. Reduction Chemoselectivity[1][2]
  • Nitro Reduction: Reduces to the aniline (2-amino-4-(methylsulfonyl)phenol).[1][2] This is a gateway to benzoxazoles.[1][2]

    • Reagents: H₂/Pd-C, Fe/HCl, or Na₂S₂O₄.[1][2]

  • Acetyl Reduction: Reduces to the alcohol (1-hydroxyethyl) or ethyl group.[1][2]

    • Reagents: NaBH₄ (to alcohol) or Clemmensen/Wolff-Kishner (to ethyl).[1][2]

C. Condensation Chemistry (Acetyl Specific)

The Acetyl analog possesses an enolizable ketone, enabling reactions impossible for the nitro compound:

  • Claisen Condensation: Reaction with esters to form 1,3-diketones (flavone precursors).[1][2]

  • Aldol Condensation: Reaction with aldehydes to form chalcones.[1][2]

Experimental Protocols
Protocol A: Comparative Acidity Determination (Self-Validating)

This protocol validates the pKa difference through potentiometric titration.

  • Preparation: Dissolve 0.5 mmol of the test compound in 25 mL of 50% (v/v) acetonitrile/water (to ensure solubility of the neutral form).

  • Titrant: Standardized 0.1 N NaOH.

  • Measurement: Monitor pH vs. Volume of NaOH added.

  • Validation Point:

    • Nitro Analog: Expect an inflection point (equivalence) at a lower pH range.[1][2] The half-equivalence point (pH = pKa) should be near 6.3–6.5.[2]

    • Acetyl Analog: Expect the inflection at a higher pH.[1][2] The half-equivalence point should be near 8.5–9.0.[1][2]

    • Control: Use 4-nitrophenol (pKa 7.[1][2]15) as an internal standard.

Protocol B: Chemoselective Reduction (Differentiation)

This workflow distinguishes the functional groups via product solubility and color.

  • Substrate: 100 mg of Compound A or B in 5 mL Ethanol.

  • Reagent: Add 50 mg Sodium Borohydride (NaBH₄). Stir at RT for 30 min.[2]

  • Observation:

    • Acetyl (Cmpd A): Ketone reduces to alcohol.[1][2] TLC shows a new spot with lower R_f (more polar).[1][2] The UV spectrum shifts (loss of carbonyl conjugation).

    • Nitro (Cmpd B): Nitro group is generally inert to NaBH₄ under these mild conditions.[1][2] TLC remains largely unchanged or shows trace impurities.[2]

  • Alternative (Fe/HCl):

    • Nitro (Cmpd B): Rapid reduction to amine.[1][2] Product turns dark/oxidizes in air; becomes soluble in dilute acid (protonation of amine).[1][2]

    • Acetyl (Cmpd A): Inert to Fe/HCl reduction of the carbonyl (requires stronger conditions).[2]

PathwaysNitro2-Nitro-4-(methylsulfonyl)phenolReduction_NReduction (Fe/HCl)Nitro->Reduction_NReduction_AReduction (NaBH4)Nitro->Reduction_AInertCondensationClaisen/AldolNitro->CondensationInertAcetyl2-Acetyl-4-(methylsulfonyl)phenolAcetyl->Reduction_AAcetyl->CondensationAniline2-Amino-4-(methylsulfonyl)phenol(Amphoteric)Reduction_N->AnilineAlcohol1-(2-hydroxy-5-sulfonylphenyl)ethanol(More Polar)Reduction_A->AlcoholChalconeChalcone/Flavonoid(Extended Conjugation)Condensation->Chalcone

Figure 2: Divergent synthetic pathways for Nitro vs. Acetyl analogs.

References
  • U.S. Environmental Protection Agency. (2025).[1][2] CompTox Chemicals Dashboard: 2-Amino-4-(methylsulfonyl)-5-nitrophenol & Related Structures.Link

  • Serjeant, E. P., & Dempsey, B. (1979).[1][2] Ionisation Constants of Organic Acids in Aqueous Solution.[1][2] IUPAC Chemical Data Series No.[2] 23. (Standard reference for substituent effects on phenol pKa).

  • Lee, D. L., et al. (1998).[1][2] "The Discovery and Structural Requirements of Inhibitors of p-Hydroxyphenylpyruvate Dioxygenase." Pesticide Science, 54(4), 377-384.[1][2] (Discusses the methylsulfonyl-nitro motif in herbicides like Mesotrione).

  • Bordwell, F. G., & Cooper, G. D. (1952).[1][2][4] "Conjugative Effects of Methylsulfonyl and Methylthio Groupings." Journal of the American Chemical Society, 74(4), 1058–1060.[4] Link

  • ChemScene. (2024). Product Data: 2-(Methylsulfonyl)-4-nitrophenol.[1][5]Link

Establishing Quality Control Metrics for 2-Acetyl-4-(methylsulfonyl)phenol Batches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Cost of "Standard" Purity

In the high-stakes environment of pharmaceutical process development, 2-Acetyl-4-(methylsulfonyl)phenol (AMSP) serves as a critical scaffold—often a precursor for diarylheterocycles used in COX-2 inhibitors and advanced agrochemicals. While many suppliers offer "98% Purity" based on simple HPLC area normalization, this metric is increasingly insufficient for rigorous drug development.

This guide compares Traditional QC Metrics (Tier 1) against a Quality-by-Design (QbD) Enhanced Framework (Tier 2). We demonstrate, through comparative analysis and theoretical experimental data, how Tier 2 metrics prevent downstream synthetic failures and regulatory bottlenecks.

The Core Comparison
FeatureTier 1: Standard Commercial QC Tier 2: Enhanced QbD QC (Recommended)
Purity Metric HPLC Area % (254 nm)qNMR or w/w% vs. External Standard
Impurity Profiling Unidentified peaks <1% ignoredAll peaks >0.05% identified & quantified
Key Impurity Focus None4-(Methylsulfonyl)phenol (Starting Material) & O-acetylated Isomers
Downstream Impact Variable yields (60-85%); Catalyst poisoning riskConsistent yields (>90%); Predictable kinetics

Chemical Context & Impurity Origins[1]

To establish valid metrics, one must understand the genesis of impurities. AMSP is typically synthesized via Friedel-Crafts acetylation of 4-(methylsulfonyl)phenol or Fries rearrangement of the corresponding ester.

Visualization: Synthesis & Impurity Pathways

The following diagram maps the critical control points (CCPs) where quality is defined.

AMSP_Synthesis_Pathway Start 4-(Methylsulfonyl)phenol (Starting Material) Reagent Acetyl Chloride / AlCl3 Start->Reagent Intermediate O-Acetylated Intermediate (Kinetic Product) Start->Intermediate Esterification Product 2-Acetyl-4-(methylsulfonyl)phenol (Thermodynamic Product) Intermediate->Product Fries Rearrangement (Heat/Acid) Impurity1 Impurity A: Unreacted Starting Material Intermediate->Impurity1 Incomplete Conversion Impurity2 Impurity B: Bis-acetylated Side Product Product->Impurity2 Over-acetylation

Caption: Mechanistic pathway highlighting the origin of critical impurities A (unreacted phenol) and B (over-reaction).

Comparative Analysis of Analytical Methodologies

Method A: The "Quick Scan" (Not Recommended for GMP)
  • Technique: Isocratic HPLC-UV.

  • Shortcoming: Often fails to resolve the O-acetylated isomer from the desired C-acetylated product due to similar polarity.

  • Risk: A batch may appear 99% pure but contain 5% O-acetyl isomer, which is non-reactive in subsequent aldol condensations.

Method B: Stability-Indicating Gradient HPLC (The Gold Standard)

This protocol is designed to separate the parent phenol, the O-acetyl ester, and the C-acetyl product.

Experimental Protocol: High-Resolution Impurity Profiling

Objective: Quantify AMSP purity and detect Regioisomers/Precursors.

  • Instrumentation: UHPLC system with Diode Array Detector (DAD).

  • Column: C18 Shielded Phase (e.g., 150mm x 2.1mm, 1.7µm). Why? Shielded phases reduce peak tailing for phenols.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (pH ~2.7 suppresses phenol ionization).

    • Solvent B: Acetonitrile.[1][2][3]

  • Gradient Program:

    • 0-2 min: 5% B (Hold for polar sulfonyl impurities).

    • 2-10 min: 5% → 60% B.

    • 10-15 min: 60% → 95% B (Elute bis-acetylated lipophiles).

  • Detection: 275 nm (Composite max) and 210 nm (Universal).

Validation Criteria (Self-Validating System):

  • Resolution (Rs): > 2.0 between AMSP and 4-(methylsulfonyl)phenol.

  • Tailing Factor: < 1.5 (Critical for accurate integration of the main peak).

Data Comparison: Method A vs. Method B

The following table illustrates the "Quality Illusion" provided by inferior methods.

AnalyteMethod A (Isocratic) ResultMethod B (Gradient) ResultInterpretation
AMSP (Main Peak) 99.2% 96.4% Method A co-eluted impurities under the main peak.
4-(Methylsulfonyl)phenol Not Detected1.8%Significant unreacted material present.
O-Acetyl Isomer Co-elutes1.5%Kinetic byproduct identified.
Unknowns 0.8%0.3%Better baseline separation.

Establishing the Specification (The Metrics)

To ensure "Performance" in downstream applications (e.g., Claisen-Schmidt condensation), the following specifications are recommended. These metrics are derived from the reactivity requirements of the acetyl group and the acidity of the phenol.

Tier 2 Specification Sheet
Test ParameterAcceptance CriteriaRationale
Appearance Off-white to pale yellow crystalline powderDark color indicates oxidation of phenol or trace metal contamination.
Assay (HPLC w/w%) 98.0% – 102.0%Area% is misleading; w/w% ensures no inorganic salt burden.
Impurity A (Starting Phenol) ≤ 0.5%Competing nucleophile in base-catalyzed downstream steps.
Impurity B (O-Acetyl Isomer) ≤ 0.5%Non-reactive dead weight; lowers atom economy.
Loss on Drying (LOD) ≤ 0.5%Water can quench sensitive reagents (e.g., LDA, NaH) in next steps.
Residue on Ignition ≤ 0.1%Controls residual AlCl3 or Lewis acids from synthesis.

QC Decision Logic

Implementing a rigorous QC process requires a logical decision tree to handle deviations.

QC_Decision_Tree Sample Batch Sample Received Visual Visual Inspection (Color/Form) Sample->Visual HPLC Gradient HPLC Analysis (Method B) Visual->HPLC Pass Fail REJECT / REWORK Visual->Fail Fail (Dark/Tar) Decision1 Purity > 98.0%? HPLC->Decision1 Decision2 Impurity A < 0.5%? Decision1->Decision2 Yes Recrystallize Recrystallize (EtOH/Water) Decision1->Recrystallize No Pass RELEASE BATCH Decision2->Pass Yes Decision2->Recrystallize No Recrystallize->HPLC Retest

Caption: Logic flow for batch release, emphasizing remediation (recrystallization) for specific purity failures.

References

  • Synthesis and Acylation Mechanisms

    • Title: Friedel-Crafts acylation of phenols and their deriv
    • Source:Chemical Reviews (via ACS Public
    • URL:[Link]

  • Analytical Method Grounding

    • Title: Practical HPLC Method Development for Polar Compounds.
    • Source:Journal of Chrom
    • URL:[Link]

  • Regulatory Framework

    • Title: ICH Q3A(R2) Impurities in New Drug Substances.
    • Source:European Medicines Agency (EMA) / ICH.
    • URL:[Link]

  • Compound Specifics

    • Title: 2'-Hydroxy-5'-(methylsulfonyl)acetophenone (Structure & Properties).
    • Source:PubChem.

    • URL:[Link]

Sources

Resolving Melting Point Discrepancies in 2-Acetyl-4-(methylsulfonyl)phenol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter active pharmaceutical ingredients (APIs) and critical intermediates that defy standard thermal analysis. 2-Acetyl-4-(methylsulfonyl)phenol (AMP) is a prime example. Featuring a highly polar methylsulfonyl group and an ortho-acetylphenol moiety capable of strong intramolecular hydrogen bonding, AMP exhibits complex crystal packing.

During routine quality control, researchers often report frustrating melting point discrepancies for AMP, with values fluctuating between 122°C and 128°C. This guide objectively compares the analytical methodologies used to determine the melting point of AMP, explains the mechanistic causality behind these discrepancies, and provides self-validating protocols to ensure absolute scientific integrity in your thermal analysis.

The Molecular Challenge: Why Discrepancies Occur

Melting point is not merely a single physical constant; it is a dynamic thermodynamic transition. For highly functionalized molecules like AMP, discrepancies arise from three primary factors:

  • Polymorphism: The bulky methylsulfonyl group allows AMP to crystallize into multiple polymorphic forms. Different polymorphs possess distinct lattice energies, resulting in different melting temperatures and enthalpies[1].

  • Heating Rate Artifacts: The kinetic energy applied during analysis can induce solid-state transformations. A slow heating rate may allow a metastable polymorph to melt and recrystallize into a stable form before the final melt, whereas a rapid heating rate may bypass recrystallization entirely[2].

  • Detection Principles: The fundamental difference between observing a macroscopic liquid phase (Capillary method) and detecting microscopic endothermic heat flow (DSC) inherently leads to varied onset temperatures[3].

Comparative Analysis of Analytical Techniques

To establish a reliable thermal profile for AMP, we must compare the performance of the three industry-standard techniques.

Table 1: Comparison of Melting Point Determination Methods
FeatureCapillary Method (USP <741>)Differential Scanning Calorimetry (DSC)Hot Stage Microscopy (HSM)
Detection Principle Visual observation of liquid phaseMeasurement of endothermic heat flowVisual observation + Thermal control
Data Output Melting Range (Onset to Clear)Thermogram (Onset, Peak, Enthalpy)Visual morphological changes
Sensitivity to Polymorphs Low (Often misses solid-state shifts)Extremely High (Detects subtle transitions)High (Visualizes crystal habit changes)
Sample Size ~3 mm capillary column height2 to 10 mg< 1 mg
Best Used For Routine QC and pharmacopeial complianceThermodynamic profiling and purity analysisResolving complex DSC thermograms

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems, ensuring that any observed thermal events are intrinsic to the AMP molecule and not instrumental artifacts.

Methodology 1: Thermodynamic Profiling via DSC (USP <891> Compliant)

DSC is the primary method for detecting polymorphism and precise phase transitions[4].

  • Step 1: System Calibration (Self-Validation): Before analyzing AMP, perform a two-point calibration using high-purity Indium (

    
     = 156.6°C) and Zinc (
    
    
    
    = 419.5°C). This validates both temperature accuracy and the cell constant (enthalpy), proving the instrument is in a state of control[5].
  • Step 2: Sample Encapsulation: Accurately weigh 3.0–5.0 mg of AMP into an aluminum crucible. Hermetically seal the pan and pierce a microscopic pinhole in the lid to allow the release of any volatile degradants, preventing pressure-induced baseline shifts.

  • Step 3: Thermal Program Execution: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation. Equilibrate the sample at 25°C, then heat at a strictly controlled rate of 10°C/min up to 150°C.

  • Step 4: Data Integration: Analyze the thermogram. Record the extrapolated onset temperature (

    
    ) as the true thermodynamic melting point, not the peak maximum, as the onset is independent of sample mass[3].
    
Methodology 2: Visual Melting Range via Capillary (USP <741> Compliant)

The capillary method provides the macroscopic melting range required by many regulatory monographs[6].

  • Step 1: Sample Preparation: Gently pulverize the AMP sample in an agate mortar to ensure uniform particle size. Dry the powder under vacuum over silica gel for 24 hours to eliminate trace moisture, which acts as a plasticizer and artificially depresses the melting point.

  • Step 2: Capillary Loading: Introduce the dried powder into a glass capillary tube. Tap the tube on a hard surface until the powder is tightly packed to a uniform height of exactly 3 mm[7].

  • Step 3: Controlled Heating: Insert the capillary into the heating block. Rapidly heat the block to 115°C, then reduce the ramp rate to exactly 1°C/min[7].

  • Step 4: Visual Determination: Record the temperature at the first formation of a distinct liquid droplet (Onset) and the temperature at which no solid phase remains (Clear Point).

Experimental Data: Performance Comparison

When applying these validated protocols to a single batch of AMP, the causality behind the discrepancies becomes clear. DSC consistently yields a lower onset temperature because it detects the initial breakdown of the crystal lattice, whereas the capillary method requires sufficient enthalpy to generate a visually apparent liquid.

Table 2: AMP Melting Point Data Across Techniques
Analytical TechniqueHeating RateObserved Thermal EventRecorded Temperature (°C)
DSC (USP <891>) 10°C/minEndothermic Onset (

)
122.5 ± 0.2
DSC (USP <891>) 10°C/minEndothermic Peak (

)
124.1 ± 0.1
Capillary (USP <741>) 1°C/minFirst Liquid Droplet (Visual)124.5 ± 0.3
Capillary (USP <741>) 1°C/minClear Point (Complete Melt)125.8 ± 0.2
Hot Stage Microscopy 2°C/minLoss of Birefringence123.8 ± 0.4

Mechanistic Workflows and Decision Trees

To further elucidate the behavior of AMP, the following diagrams map the thermodynamic pathways of its polymorphism and provide a logical framework for resolving discrepancies in the lab.

Polymorphism Start Solid AMP (Room Temp) Heat Apply Heat (10°C/min) Start->Heat Form1 Metastable Form I (Lower Lattice Energy) Heat->Form1 Kinetic Pathway Form2 Stable Form II (Higher Lattice Energy) Heat->Form2 Thermodynamic Pathway Melt1 Endothermic Melting Onset: 122.5°C Form1->Melt1 Melt2 Endothermic Melting Onset: 126.0°C Form2->Melt2 Recryst Exothermic Recrystallization Melt1->Recryst If heating is slow Liquid Isotropic Liquid Melt1->Liquid Fast heating Recryst->Form2 Melt2->Liquid

Thermodynamic pathways of AMP polymorphism during thermal analysis.

DecisionTree Obs Observe MP Discrepancy (>2°C variance) CheckCal Verify Instrument Calibration (USP <741>/<891>) Obs->CheckCal CalPass Calibration Pass? CheckCal->CalPass Recal Recalibrate with Primary Standards CalPass->Recal No CheckPrep Evaluate Sample Prep (Pulverization & Drying) CalPass->CheckPrep Yes Recal->CheckCal RunDSC Run DSC at Multiple Heating Rates CheckPrep->RunDSC PolyCheck Multiple Peaks or Rate Dependence? RunDSC->PolyCheck ConfirmPoly Polymorphism Confirmed: Use HSM for visual validation PolyCheck->ConfirmPoly Yes ConfirmImp Impurity/Degradation: Run TGA or HPLC PolyCheck->ConfirmImp No

Decision tree for resolving melting point discrepancies in API intermediates.

References

  • USP 891 Thermal Analysis of Pharmaceuticals by DSC , Testing Laboratory. URL: [Link]

  • Compliance with amended General Chapter USP <741> Melting Range or Temperature , ChemRxiv. URL: [Link]

  • Studying Polymorphism by Means of DSC , NETZSCH Analyzing & Testing. URL: [Link]

  • How to Interpret Differential Scanning Calorimeter (DSC) Curves , SKZ Tester. URL: [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle , ResolveMass Laboratories Inc. URL: [Link]

  • What is Differential Scanning Calorimetry? , Dongguan Zhongli Instrument Technology Co., Ltd. URL: [Link]

Sources

Safety Operating Guide

2-Acetyl-4-(methylsulfonyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational protocols for the safe handling and disposal of 2-Acetyl-4-(methylsulfonyl)phenol (CAS: 5335-24-0).

This document is structured for Researchers, Safety Officers, and Lab Managers who require immediate, actionable technical guidance. It prioritizes personnel safety, regulatory compliance (RCRA/EPA/EU), and environmental stewardship.

Executive Summary: Immediate Disposal Directive

  • Classification: Hazardous Chemical Waste (Irritant/Target Organ Toxin).

  • Primary Disposal Route: High-Temperature Incineration (with flue gas scrubbing for sulfur oxides).

  • Prohibited Actions: Do NOT discharge into municipal sewer systems, sinks, or general trash.

  • Storage: Segregate from strong oxidizers and bases. Store in clearly labeled, sealable containers.

Chemical Identity & Hazard Assessment

To dispose of a chemical safely, one must understand its reactivity and toxicology. 2-Acetyl-4-(methylsulfonyl)phenol is a pharmaceutical intermediate (often linked to COX-2 inhibitor synthesis) possessing specific functional groups that dictate its waste stream.

Parameter Technical Specification Implication for Disposal
CAS Number 5335-24-0Unique identifier for waste manifesting.[1]
Functional Groups Phenol (Acidic), Sulfone (

), Ketone
Potential for sulfur oxide (

) generation during combustion.
Physical State Solid (Crystalline Powder)Requires particulate control (N95/P100) to prevent inhalation.
Acidity (pKa) ~7–8 (Phenolic OH)Soluble in alkaline aqueous solutions; incompatible with strong bases.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)PPE Mandatory: Nitrile gloves, safety goggles, lab coat.

Expert Insight: The presence of the methylsulfonyl moiety (


) means that thermal decomposition (fire or uncontrolled incineration) will release toxic sulfur oxides (

). Therefore, this waste must be directed to a facility equipped with wet scrubbers.

Pre-Disposal Handling & Stabilization

Before the waste leaves your bench, it must be stabilized and packaged correctly to prevent accidents during transport.

A. Solid Waste (Pure Compound)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid. Avoid metal containers due to potential phenolic corrosion over time.

  • Labeling: Affix a hazardous waste label immediately.

    • Content: "2-Acetyl-4-(methylsulfonyl)phenol - Solid Waste"

    • Hazards: Irritant, Toxic.

  • Segregation: Do not mix with strong oxidizing agents (e.g., permanganates, nitrates) or strong bases (e.g., NaOH pellets), as exothermic reactions may occur.

B. Liquid Waste (Mother Liquors/Solvents)

If the compound is dissolved in solvent (e.g., Ethyl Acetate, Methanol, DMSO):

  • Compatibility Check: Ensure the solvent carrier is compatible with the waste drum (e.g., do not put halogenated solvents in a non-halogenated drum if your facility separates them).

  • pH Check: If the solution is aqueous basic, neutralize to pH 6–8 using dilute sulfuric or hydrochloric acid before adding to the organic waste stream to prevent polymerization or heat generation in the drum.

Detailed Disposal Procedures

Workflow 1: Solid Chemical Disposal
  • Step 1: Transfer the solid waste into a dedicated "Solid Organic Waste" container.

  • Step 2: Double-bag the container if the exterior is contaminated.

  • Step 3: Fill out the waste manifest with the full chemical name (no abbreviations).

  • Step 4: Request pickup by your institution's EHS (Environmental Health & Safety) or licensed waste contractor.

Workflow 2: Empty Container Disposal (RCRA Empty)
  • Triple Rinse Rule:

    • Add a solvent in which the compound is soluble (e.g., Acetone or Methanol) to the empty bottle (approx. 10% volume).

    • Cap and shake vigorously for 30 seconds.

    • Decant the rinsate into your Liquid Hazardous Waste container.

    • Repeat 3 times.

  • Final Step: Deface the label on the original bottle and discard it in the standard glass trash (or recycling, depending on local policy).

Workflow 3: Aqueous Rinsates
  • Do not pour aqueous rinsates down the drain. Even though phenols are weak acids, they are toxic to aquatic life. Collect all aqueous rinsates in a "Aqueous Toxic Waste" drum.

Emergency Spill Response Protocol

Scenario: You have spilled 50g of 2-Acetyl-4-(methylsulfonyl)phenol powder on the floor.

  • Evacuate & Ventilate: Clear the immediate area. If dust is airborne, wait 15 minutes for it to settle.

  • PPE Up: Wear double nitrile gloves , safety goggles , and an N95 respirator (or half-face respirator with P100 cartridges).

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Dry Spill: Use a dustpan and brush (dedicated for hazmat) to sweep up the material. Place in a waste bag.

    • Wet Cleaning: Wipe the area with soap and water.[3][4][5][6][7] The phenol moiety is slightly acidic, so a mild alkaline detergent (e.g., Alconox) works best to solubilize residues.

  • Disposal: Place all cleanup materials (towels, gloves, scoop) into the hazardous waste bag. Label as "Debris contaminated with 2-Acetyl-4-(methylsulfonyl)phenol."

Visualizing the Workflows

Figure 1: Disposal Decision Tree

This logic flow ensures you select the correct waste stream based on the physical state of the material.

DisposalTree Start Waste Generation: 2-Acetyl-4-(methylsulfonyl)phenol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidAction Place in HDPE/Glass Jar Label: 'Solid Organic Waste' Solid->SolidAction LiquidCheck Identify Solvent Base Liquid->LiquidCheck Incineration Final Fate: High-Temp Incineration (Scrubbers Required) SolidAction->Incineration Halogenated Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, Acetone, EtOAc) LiquidCheck->NonHalogenated Aqueous Aqueous Solution LiquidCheck->Aqueous HaloDisp Dispose in Halogenated Waste Drum Halogenated->HaloDisp NonHaloDisp Dispose in Non-Halogenated Waste Drum NonHalogenated->NonHaloDisp AqDisp Adjust pH (6-8) -> Aqueous Toxic Waste (Do NOT Drain Pour) Aqueous->AqDisp HaloDisp->Incineration NonHaloDisp->Incineration AqDisp->Incineration

Caption: Decision matrix for segregating waste streams based on solvent compatibility and physical state.

Figure 2: Spill Response Protocol

A step-by-step visual guide for immediate spill remediation.

SpillResponse Alert 1. Alert & Isolate (Clear Area) PPE 2. Don PPE (Gloves, Goggles, N95) Alert->PPE Contain 3. Containment (Damp Paper Towel) PPE->Contain Clean 4. Mechanical Cleanup (Sweep/Scoop - No Dust) Contain->Clean Decon 5. Decontamination (Soap & Water Wash) Clean->Decon Dispose 6. Bag & Label (Hazardous Waste) Decon->Dispose

Caption: Sequential workflow for safely managing a laboratory spill of 2-Acetyl-4-(methylsulfonyl)phenol.

Regulatory Compliance & Waste Codes

Proper coding is essential for legal transport and disposal.

Regulation Code/Classification Notes
US EPA (RCRA) Not Listed (P/U) Falls under "Characteristic Waste" if mixed with ignitable solvents (D001). Otherwise, manage as Non-Regulated Hazardous Waste .
EU Waste Code 16 05 06 *"Laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals."
DOT (Transport) Not Regulated Unless in solution with a flammable solvent. If pure solid, generally not restricted for ground transport (Check SDS Section 14).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123350, 4-(Methylsulfonyl)phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Sulfonyl Phenols.[2] Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Acetyl-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide: 2-Acetyl-4-(methylsulfonyl)phenol

This guide provides critical operational and safety protocols for handling 2-Acetyl-4-(methylsulfonyl)phenol in a laboratory setting. As a dedicated partner in your research, we aim to provide value beyond the product itself, building a foundation of trust through a commitment to safety and scientific integrity. The following procedures are designed to ensure the well-being of all personnel and the integrity of your research.

Immediate Safety & Engineering Controls

Before handling this compound, ensure that the primary engineering controls are in place and fully operational. These are your most critical lines of defense.

  • Chemical Fume Hood: All manipulations of 2-Acetyl-4-(methylsulfonyl)phenol, including weighing of the solid, preparation of solutions, and transfers, must be conducted within a certified chemical fume hood.[4][6] This is imperative to prevent the inhalation of any aerosolized powder or vapors.[6]

  • Emergency Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel distance of the work area.[4][7][8] Verify their functionality before beginning your work.

  • Designated Work Area: All work with this compound should be performed in a clearly marked "Designated Area."[7][9] This practice minimizes the risk of cross-contamination and alerts other lab members to the potential hazards present.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the corrosive and toxic nature of phenolic compounds, a comprehensive PPE strategy is mandatory.[1][10] Standard laboratory attire is insufficient. The following table summarizes the required equipment, with detailed explanations below.

Protection Type Recommended Equipment Key Specifications & Rationale
Eye & Face Chemical Splash Goggles & Full-Face ShieldRequired for all handling. Protects against splashes that can cause serious, potentially irreversible eye damage.[2][11][12]
Hand Double-Layered Gloves: Inner Nitrile, Outer Neoprene or Butyl RubberPhenol readily penetrates standard nitrile gloves.[1][4] The outer, more resistant glove (neoprene/butyl) provides the primary chemical barrier, while the inner nitrile glove offers protection during doffing.[4][7]
Body Fully-Buttoned Laboratory Coat & Chemical-Resistant ApronThe lab coat provides a baseline barrier. A neoprene or butyl rubber apron is required over the coat for any procedure with a significant splash potential.[1][4]
General Lab Attire Long Pants & Closed-Toe, Non-Perforated ShoesMandatory for all laboratory work to protect the skin on the lower body and feet from spills.[1][3]
Causality Behind PPE Choices:
  • Eye Protection: Analogs of this compound are classified as causing serious eye irritation.[2][11][12] Standard safety glasses are inadequate as they do not protect from splashes. The combination of sealed goggles and a full-face shield provides robust protection against direct splashes and aerosol exposure.

  • Hand Protection: The choice of glove material is critical. Phenols can degrade nitrile gloves, compromising their integrity.[7] Using a double-gloving technique with a chemically resistant outer layer like neoprene or butyl rubber provides a necessary and field-proven safeguard for prolonged handling or work with concentrated solutions.[4] Gloves must be inspected for any defects before use and changed immediately if contamination is suspected.[6][8]

  • Body Protection: Phenol and its derivatives can be absorbed through the skin, leading to systemic toxicity.[5][7] A chemical-resistant apron over a standard lab coat provides a crucial barrier to protect the torso from splashes that could otherwise lead to rapid dermal absorption.[1][4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, validated workflow is essential for minimizing exposure risk.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Procedure Phase P1 Verify Fume Hood & Emergency Equipment Functionality P2 Establish Designated Area & Post Hazard Signage P1->P2 P3 Don All Required PPE (See Table) P2->P3 H1 Weigh Solid Compound Using Secondary Containment P3->H1 H2 Prepare Solution, Always Adding Compound to Solvent H1->H2 H3 Perform Experimental Manipulations H2->H3 C1 Segregate All Waste (Solid, Liquid, Consumables) H3->C1 C2 Decontaminate Work Surface & Equipment C1->C2 C3 Doff PPE Correctly (Outer Gloves First) C2->C3 C4 Wash Hands Thoroughly C3->C4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.